Tyr-His
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOYCZQENFIMC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427229 | |
| Record name | L-Histidine, L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-44-1 | |
| Record name | L-Histidine, L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tyr-His dipeptide synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of the Tyr-His Dipeptide
Introduction: The Synthetic Challenge of this compound
The dipeptide L-Tyrosyl-L-Histidine (this compound) is a fundamental building block in peptide science, serving as a motif in various biologically active peptides and as a valuable tool in studying peptide structure and function. Its synthesis, while seemingly straightforward, presents a microcosm of the challenges inherent in peptide chemistry. The core difficulty lies in the reactive side chains of both constituent amino acids: the nucleophilic phenolic hydroxyl group of Tyrosine and the uniquely reactive imidazole ring of Histidine.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the modern synthetic and purification strategies for this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind crucial experimental choices, from protecting group strategy to the final purification and characterization. We will focus on the most robust and widely adopted methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthetic Strategy: The Primacy of the Solid Phase
While peptides can be synthesized in solution, Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant methodology for its efficiency and simplicity.[1][2] In SPPS, the peptide is assembled sequentially while one end is covalently anchored to an insoluble polymer resin.[1][3] This approach offers significant advantages:
-
Ease of Purification: Excess reagents and by-products from each reaction step are simply washed away, eliminating the need for complex purification of intermediates.[2]
-
High Reaction Efficiency: Large excesses of reagents can be used to drive reactions to completion.[2]
-
Automation: The repetitive nature of the synthesis cycle is highly amenable to automation.
Solution-phase synthesis remains valuable for very large-scale production or for specific peptide structures that are incompatible with SPPS, but for laboratory-scale and research applications, SPPS is the strategy of choice.[4][5]
The Cornerstone of Success: A Robust Protecting Group Strategy
The prevention of unwanted side reactions is paramount for a successful synthesis. This is achieved by temporarily masking reactive functional groups with chemical moieties known as protecting groups. An ideal protection scheme is "orthogonal," meaning each class of protecting group can be removed under specific conditions without affecting the others.[1] For this compound synthesis using the popular Fmoc/tBu strategy, three key areas must be protected.
α-Amine Protection: The Fmoc Group
The Nα-amino group of the incoming amino acid must be protected to prevent self-polymerization.[6] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the modern standard for SPPS. Its key advantage is its lability to mild basic conditions (typically a solution of piperidine in DMF), which do not affect the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[7]
Tyrosine Side-Chain Protection: Shielding the Phenolic Hydroxyl
The phenolic hydroxyl group of Tyrosine is nucleophilic and can be acylated during coupling steps, leading to undesired by-products and reduced yield.[8] While it can sometimes be left unprotected in short peptides, its protection is strongly recommended for a clean synthesis.[6]
-
tert-Butyl (tBu): This is the preferred protecting group for the Tyrosine side chain in Fmoc chemistry.[6][8] The tBu ether is stable to the piperidine used for Fmoc deprotection but is cleanly removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[7]
-
Benzyl (Bzl): While used in both Boc and Fmoc chemistry, the Bzl ether is partially removed by TFA, making it less ideal for standard Fmoc strategies where complete stability during synthesis is desired.[1][6]
Histidine Side-Chain Protection: Preventing Racemization and Side Reactions
Histidine is one of the most challenging amino acids in peptide synthesis.[7] Its imidazole side chain is nucleophilic and can catalyze the racemization of the α-carbon during the activation step for coupling.[9][10]
-
Trityl (Trt): The trityl group is a bulky and highly effective protecting group for the imidazole nitrogen. It is the most widely used for Histidine in Fmoc-SPPS.[3] It provides excellent stability against piperidine during Fmoc removal and effectively prevents both side-chain acylation and racemization.[3][9] Like the tBu group on Tyrosine, it is removed during the final TFA cleavage.
Data Summary: Side-Chain Protecting Groups
| Amino Acid | Protecting Group | Abbreviation | Key Advantage in Fmoc-SPPS | Cleavage Condition |
| Tyrosine | tert-Butyl ether | tBu | Stable to base (piperidine); provides robust protection.[8] | Strong acid (TFA)[6] |
| Histidine | Triphenylmethyl | Trt | Prevents racemization; stable to base.[3][9] | Strong acid (TFA)[3] |
Forging the Peptide Bond: Coupling Reagents
The formation of the peptide bond is a condensation reaction that is not spontaneous. A "coupling reagent" is required to activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound amino acid.[11]
-
Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were early coupling reagents.[12] However, they can cause side reactions and significant racemization, especially with Histidine. Their use is now often supplemented with additives like 1-Hydroxybenzotriazole (HOBt) to suppress these issues.[11][12]
-
Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU and HATU are now the gold standard.[11][13] They are highly efficient, lead to rapid coupling times, and significantly reduce the risk of side reactions.[12][13] They function by forming a highly reactive HOBt or HOAt active ester in situ. HATU is generally considered the most efficient reagent, especially for sterically hindered couplings.[13]
Step-by-Step Synthesis Protocol: Fmoc-SPPS of this compound-NH₂
This protocol details the manual synthesis of this compound with a C-terminal amide, a common peptide modification.
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
Detailed Protocol
-
Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes, then wash with dichloromethane (DCM) and DMF.
-
Fmoc Removal (Initial): The Rink Amide resin comes Fmoc-protected. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Histidine):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Fmoc Removal: Repeat the deprotection procedure from step 2 to remove the Fmoc group from the newly coupled Histidine.
-
Second Amino Acid Coupling (Tyrosine):
-
Prepare an activation mixture as in step 3, but using Fmoc-Tyr(tBu)-OH.
-
Add the activated solution to the deprotected His-resin and agitate for 1-2 hours.
-
Drain and wash the peptide-resin as before.
-
-
Final Fmoc Removal: Repeat the deprotection procedure from step 2 to expose the N-terminal amine of Tyrosine.
-
Final Wash and Drying: Wash the final peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under high vacuum for several hours.
Cleavage from Resin and Global Deprotection
The final step of the synthesis is to cleave the peptide from the solid support while simultaneously removing all side-chain protecting groups. This is accomplished with a strong acid "cleavage cocktail."
The Critical Role of Scavengers: During cleavage, the acid-labile protecting groups (tBu, Trt) are released as reactive carbocations. These cations can re-attach to electron-rich residues like Tyrosine, causing irreversible side reactions. Scavengers are added to the cocktail to trap these cations.[1]
Cleavage Protocol:
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Add the cold cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification: Isolating the Target Dipeptide
The crude product from SPPS contains the desired peptide along with various impurities from incomplete reactions or side reactions.[14] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[14][15] It separates molecules based on their hydrophobicity.[15]
Purification Workflow: RP-HPLC
Caption: Workflow for the purification of this compound by RP-HPLC.
Detailed Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below). Filter through a 0.45 µm syringe filter.
-
Chromatography System:
-
Column: A preparative C18 silica column is standard.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Detector: UV detector set to 210-220 nm, where the peptide backbone absorbs.[16]
-
-
Elution: Inject the sample onto the column equilibrated with Mobile Phase A. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). More hydrophobic impurities will elute later than the target peptide.
-
Fraction Collection: Collect fractions as peaks are detected by the UV monitor.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine which contain the pure product.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents, yielding the final product as a white, fluffy powder.
Characterization and Quality Control
Final validation of the synthesized peptide is essential.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of this compound (318.33 g/mol ).[17]
-
Analytical HPLC: A final analytical RP-HPLC run on the purified product is used to determine its final purity, which should typically be >95% for most research applications.
-
NMR Spectroscopy: For unambiguous structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the connectivity and stereochemistry of the amino acid residues.[18][19][20]
Conclusion
The synthesis of the this compound dipeptide is a tractable yet illustrative process that highlights the core principles of modern peptide chemistry. Success hinges on a logical and well-executed strategy, with the careful selection of orthogonal protecting groups for the reactive Tyr and His side chains being the most critical factor. By combining the efficiency of Fmoc-SPPS with high-resolution RP-HPLC purification, researchers can reliably produce high-purity this compound for a wide range of scientific applications.
References
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Yamashiro, D., & Li, C. H. (n.d.). Protection of tyrosine in solid-phase peptide synthesis.The Journal of Organic Chemistry.
- Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.).
- A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. (n.d.). BenchChem.
- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. (n.d.). BenchChem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Protection of Histidine Side-chains with z-Benzyloxymethyl. (n.d.). RSC Publishing.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Solid phase peptide. (n.d.). Moodle@Units.
- Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. (n.d.). PMC - NIH.
- Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. (n.d.). ResearchGate.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- HPLC of Peptides and Proteins. (n.d.).
- Peptide synthesis techniques. (n.d.). Caslo ApS.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- HPLC of Peptides and Proteins. (n.d.). Humana Press.
- Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). PubMed.
- HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
- Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). PubMed.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- His-Tyr. (n.d.). PubChem - NIH.
- Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
- peptide nmr. (n.d.).
- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.
- Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019). Books.
- Aqueous solid-phase peptide synthesis (ASPPS). (n.d.). TUprints.
- NMR Spectroscopy of Peptides and Proteins. (n.d.). Springer Nature Experiments.
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. renyi.hu [renyi.hu]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. books.rsc.org [books.rsc.org]
- 20. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
Biological functions of L-Tyrosyl-L-histidine
An In-Depth Technical Guide to the Biological Functions of L-Tyrosyl-L-histidine
Authored by a Senior Application Scientist
Foreword: Charting Unexplored Territory in Dipeptide Biology
The study of dipeptides offers a fascinating window into the nuanced regulation of physiological processes. While significant research has illuminated the roles of certain histidine-containing dipeptides like carnosine and anserine, the vast landscape of possible dipeptide combinations remains largely unexplored. This guide focuses on one such molecule: L-Tyrosyl-L-histidine. Composed of two proteogenic amino acids with profound individual biological activities, this dipeptide is poised at the intersection of critical cellular functions.
Due to the nascent stage of direct research on L-Tyrosyl-L-histidine, this document adopts a forward-looking, hypothesis-driven approach. By synthesizing the well-established functions of its constituent amino acids, L-tyrosine and L-histidine, and drawing parallels with structurally related dipeptides, we will construct a robust framework for understanding the predicted biological roles of L-Tyrosyl-L-histidine. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive theoretical foundation but also actionable experimental protocols to spearhead investigation into this promising molecule.
Section 1: Biochemical Profile of L-Tyrosyl-L-histidine
L-Tyrosyl-L-histidine is a dipeptide formed from the condensation of L-tyrosine and L-histidine. Its structure marries the phenolic side chain of tyrosine with the imidazole ring of histidine, creating a molecule with unique physicochemical properties.
-
L-Tyrosine: An essential amino acid, L-tyrosine is a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its phenolic hydroxyl group also contributes to the antioxidant capacity of proteins and peptides.
-
L-Histidine: Another essential amino acid, L-histidine possesses an imidazole side chain with a pKa near physiological pH, rendering it an effective proton buffer.[1][2] It is a precursor to histamine, a key mediator of immune responses and neurotransmission, and its imidazole ring is a potent metal ion chelator.[2][3][4][5]
The combination of these two residues in L-Tyrosyl-L-histidine suggests a multifunctional molecule with the potential to impact a range of biological processes.
Section 2: Predicted Biological Functions and Mechanistic Insights
Based on the known functions of its constituent amino acids and related dipeptides, we can predict several key biological roles for L-Tyrosyl-L-histidine.
Potent Antioxidant and Cytoprotective Agent
A primary predicted function of L-Tyrosyl-L-histidine is its capacity to act as a potent antioxidant. This is based on the established antioxidant properties of histidine-containing dipeptides and the inherent reactivity of the tyrosine phenol group.[6][7][8][9]
Mechanisms of Action:
-
Reactive Oxygen Species (ROS) Scavenging: The imidazole ring of histidine and the phenolic group of tyrosine are both capable of quenching a variety of ROS, including hydroxyl radicals and singlet oxygen.[8]
-
Metal Ion Chelation: The imidazole ring of histidine is a well-documented chelator of transition metals such as copper (Cu²⁺) and iron (Fe²⁺).[5][10][11] By sequestering these metal ions, L-Tyrosyl-L-histidine can prevent their participation in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals.
Caption: Predicted antioxidant mechanisms of L-Tyrosyl-L-histidine.
Physiological pH Buffering
The imidazole ring of the histidine residue in L-Tyrosyl-L-histidine has a pKa value close to neutral, making it an effective physiological buffer.[1][2] This property is a hallmark of histidine-containing dipeptides like carnosine, which plays a crucial role in maintaining intracellular pH homeostasis, particularly in muscle and brain tissue during intense metabolic activity.[9] L-Tyrosyl-L-histidine likely shares this ability, contributing to cellular stability under conditions of acidotic stress.
Neuromodulatory Potential
Given that L-tyrosine and L-histidine are precursors to vital neurotransmitters, it is plausible that L-Tyrosyl-L-histidine could exert neuromodulatory effects.
Potential Mechanisms:
-
Precursor Delivery: The dipeptide may be transported into the brain more efficiently than the individual amino acids, where it can be hydrolyzed to increase the local concentrations of tyrosine and histidine, thereby influencing the synthesis of catecholamines and histamine.
-
Direct Receptor Interaction: Like other neuropeptides, L-Tyrosyl-L-histidine could potentially interact directly with neuronal receptors to modulate synaptic transmission.[12][13]
-
Histamine System Modulation: Depletion of L-histidine has been shown to impact cognitive processes, suggesting that maintaining its availability is crucial for normal brain function.[14] L-Tyrosyl-L-histidine could serve as a source of histidine to support the histaminergic system.
Caption: Hypothesized neuromodulatory pathway of L-Tyrosyl-L-histidine.
Section 3: Methodologies for Functional Characterization
To validate the predicted functions of L-Tyrosyl-L-histidine, a systematic experimental approach is required.
Synthesis and Quantification
Protocol 1: Solid-Phase Peptide Synthesis of L-Tyrosyl-L-histidine
-
Resin Preparation: Start with a pre-loaded Wang resin with Fmoc-His(Trt)-OH.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the histidine.
-
Amino Acid Coupling: Activate Fmoc-Tyr(tBu)-OH with a coupling agent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) and couple it to the deprotected histidine on the resin.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to remove all protecting groups and cleave the dipeptide from the resin.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized L-Tyrosyl-L-histidine using mass spectrometry and analytical HPLC.
Protocol 2: Quantification by LC-MS/MS
-
Sample Preparation: Extract the dipeptide from biological matrices (e.g., plasma, tissue homogenates) using protein precipitation with acetonitrile or methanol, followed by centrifugation.
-
Chromatographic Separation: Use a HILIC column for separation with an isocratic mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate).[15]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Monitor the parent-to-daughter ion transition for L-Tyrosyl-L-histidine.
-
Quantification: Generate a standard curve with known concentrations of the synthesized dipeptide to quantify its levels in the biological samples.
In Vitro Functional Assays
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: Add varying concentrations of L-Tyrosyl-L-histidine to the DPPH solution in a 96-well plate. Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Cell-Based Assays
Protocol 4: Cytoprotection against Oxidative Stress
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
Pre-treatment: Treat the cells with varying concentrations of L-Tyrosyl-L-histidine for a defined period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.
-
Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Data Analysis: Determine the concentration-dependent protective effect of L-Tyrosyl-L-histidine against oxidative stress-induced cell death and ROS production.
Caption: Experimental workflow for assessing cytoprotective effects.
Section 4: Potential Applications and Future Research
The predicted multifaceted biological activities of L-Tyrosyl-L-histidine suggest its potential utility in various therapeutic and nutraceutical applications.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: Its antioxidant and potential neuromodulatory properties make it a candidate for investigation in conditions like Parkinson's and Alzheimer's diseases, where oxidative stress and neurotransmitter imbalances are key pathological features.
-
Inflammatory Conditions: By scavenging ROS and potentially modulating inflammatory signaling, L-Tyrosyl-L-histidine could be beneficial in chronic inflammatory diseases.
-
Metabolic Syndrome: Histidine-containing dipeptides have shown promise in mitigating complications of metabolic syndrome.[6] L-Tyrosyl-L-histidine may offer similar benefits.
-
Dietary Supplement: As a naturally occurring dipeptide, it holds potential as a safe and effective dietary supplement to bolster the body's antioxidant defenses.
Future Research Directions:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered L-Tyrosyl-L-histidine.
-
In Vivo Efficacy: Preclinical studies in animal models of relevant diseases are essential to validate its therapeutic potential.
-
Mechanism of Action: Further research should aim to elucidate the precise molecular targets and signaling pathways modulated by this dipeptide.
-
Structure-Activity Relationship: Investigating analogs of L-Tyrosyl-L-histidine could lead to the development of more potent and specific therapeutic agents.
Conclusion
L-Tyrosyl-L-histidine represents a compelling yet understudied molecule with significant potential for biological activity. By leveraging our understanding of its constituent amino acids and related dipeptides, we have outlined a strong rationale for its predicted roles as an antioxidant, pH buffer, and neuromodulator. The experimental frameworks provided in this guide offer a clear path for researchers to validate these hypotheses and unlock the full potential of this intriguing dipeptide. The exploration of L-Tyrosyl-L-histidine is not merely an academic exercise but a promising avenue for the development of novel therapeutic strategies for a range of human diseases.
References
- Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803–1845.
- Decker, E. A., Ivanov, V., Zhu, H., & Kelly, R. (2000). Inhibition of low-density lipoprotein oxidation by carnosine and anserine. Journal of Agricultural and Food Chemistry, 48(1), 53-58.
-
Guiotto, A., Calderan, A., Ruzza, P., & Borin, G. (2005). Carnosine and carnosine-related antioxidants: a review. Current medicinal chemistry, 12(20), 2293–2315. [Link]
- Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in food and nutrition research, 57, 87–154.
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]
- Kohen, R., Yamamoto, Y., Cundy, K. C., & Ames, B. N. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences, 85(9), 3175-3179.
- Lee, Y. T., Hsu, C. C., Lin, M. H., Liu, K. S., & Yin, M. C. (2005).
- Li, D., & Wang, L. (2019). The biological function of histidine-containing dipeptides. Food & Function, 10(7), 3746-3757.
- O'Dowd, J. J., Robins, D. J., & Miller, D. J. (1988). Detection, characterisation, and quantification of carnosine and other histidyl derivatives in cardiac and skeletal muscle of various species. Biochimica et Biophysica Acta (BBA)-General Subjects, 967(2), 241-249.
-
PubChem. (n.d.). L-Tyrosyl-L-histidine. Retrieved from [Link]
- Quinn, P. J., Boldyrev, A. A., & Formazuyk, V. E. (1992). Carnosine: its properties, functions and potential therapeutic applications. Molecular aspects of medicine, 13(5), 379-444.
- Reddy, V. P., Garrett, M. R., Perry, G., & Smith, M. A. (2005). Carnosine: a versatile antioxidant and antiglycating agent. Science of aging knowledge environment, 2005(18), pe12.
-
Severin, S. E., Boldyrev, A. A., & Dupin, A. M. (1990). The biological significance of histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance. Advances in enzyme regulation, 30, 175-194. [Link]
-
van Ruitenbeek, P., Theunissen, E. L., & Ramaekers, J. G. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. British journal of clinical pharmacology, 67(2), 209–219. [Link]
-
Wade, A. M., & Tucker, H. N. (1998). Antioxidant characteristics of L-histidine. Journal of nutritional biochemistry, 9(6), 308-315. [Link]
- Yamashita, T., Ueyama, J., Imai, T., & Nabeshima, T. (2012). The role of the histaminergic neuron system in cognitive function and its implication in therapeutic potential for cognitive disorders. Current neuropharmacology, 10(1), 1–2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant characteristics of L-histidine [agris.fao.org]
- 9. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide tyrosine phenylalanine: a novel neuropeptide F-related nonapeptide from the brain of the squid, Loligo vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of peptides related to neuropeptide tyrosine and peptide tyrosine-tyrosine from the brain and gastrointestinal tract of teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
A Technical Guide to the Antioxidant Potential of the Tyr-His Dipeptide: Mechanisms, Validation, and Structure-Activity Insights
Foreword: Beyond the Antioxidant Alphabet Soup
In the landscape of antioxidant research, we are often inundated with acronyms—DPPH, ABTS, ORAC—representing assays that, while valuable, provide a narrow, non-biological snapshot of a compound's potential. As scientists and drug development professionals, our goal is to move beyond these simple chemical screens toward a more holistic understanding that incorporates biological relevance. This guide is structured to bridge that gap. We will dissect the antioxidant potential of a specific, promising candidate—the Tyrosine-Histidine (Tyr-His) dipeptide—not by merely listing its activities, but by exploring the fundamental chemistry that drives its function and detailing the rigorous methodologies required to validate it, from the test tube to the living cell.
This document eschews a rigid template. Instead, it follows a logical progression of scientific inquiry: from the theoretical underpinnings of this compound's structure to its empirical validation through a cascade of assays with increasing biological complexity. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that empower the researcher to generate robust, defensible data.
Section 1: The Foundation - Oxidative Stress and the Case for Bioactive Peptides
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with its endogenous antioxidant defense systems.[1][2] ROS, such as superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), are highly reactive molecules that can inflict damage on crucial biomolecules, including lipids, proteins, and DNA.[1][3] This cumulative damage is implicated in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.[4][5]
While small-molecule antioxidants like vitamins C and E are well-known, there is a growing interest in bioactive peptides derived from natural protein sources. These peptides offer potential advantages in safety and absorption.[6] Their antioxidant activity is intrinsically linked to their amino acid composition and sequence.[7][8] Certain amino acid residues are particularly potent antioxidants. Among these, Tyrosine (Tyr) and Histidine (His) stand out due to the unique chemical properties of their side chains.[6][9]
This compound: A Dipeptide Designed for Antioxidant Efficacy
The this compound dipeptide combines two of the most effective antioxidant amino acid residues, making it a prime candidate for investigation.
-
Tyrosine (Tyr): The phenolic hydroxyl group on Tyr's side chain is an excellent hydrogen donor. It can readily donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable phenoxyl radical on the tyrosine residue itself. This stability is key, as it prevents the initiation of new radical chain reactions.[9][10]
-
Histidine (His): The imidazole ring of histidine is a versatile antioxidant moiety. It can act as a proton donor, scavenge free radicals, and is particularly effective at chelating pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction.[9][10]
The combination of these two residues within a single small molecule suggests the potential for synergistic antioxidant effects, where the dipeptide can neutralize radicals through multiple mechanisms.[11][12]
The diagram below illustrates the primary hydrogen-donating mechanism by which this compound can neutralize a peroxyl radical (ROO•), a key player in lipid peroxidation.
Caption: this compound neutralizes a peroxyl radical via hydrogen donation.
Section 2: Initial Validation - In Vitro Chemical Assays
The first step in characterizing any potential antioxidant is to use established chemical assays. These methods are rapid, cost-effective, and provide a baseline measure of a compound's ability to interact with stable radicals or reduce metal ions.[7] It is crucial to employ a panel of assays, as each operates via a different mechanism, and a compound may show varying efficacy across them.[13]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality: The DPPH assay measures a compound's capacity for hydrogen atom transfer (HAT). The deep purple DPPH radical becomes colorless upon accepting a hydrogen atom from an antioxidant. This direct stoichiometric reaction provides a clear endpoint and is one of the most common preliminary screens.[14][15]
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Protect from light.
-
Sample Preparation: Dissolve this compound dipeptide and a positive control (e.g., Glutathione (GSH), Ascorbic Acid) in methanol or a suitable buffer to create a series of concentrations (e.g., 0.1 to 2.0 mg/mL).
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100
-
Data Analysis: Plot the scavenging percentage against the peptide concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Causality: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is based on a single-electron transfer (SET) mechanism.[17] The pre-formed blue-green ABTS•⁺ radical cation is reduced back to its colorless neutral form by the antioxidant. This assay is often preferred for its stability over a wider pH range, though pH and reaction time must be carefully controlled when analyzing peptides to ensure reproducibility.[18][19]
-
Radical Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20]
-
Working Solution: Dilute the ABTS•⁺ stock solution with a phosphate buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the same buffer.
-
Reaction: Add 20 µL of the sample or standard to 180 µL of the ABTS•⁺ working solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.[20]
-
Measurement: Read the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage inhibition and compare it to a Trolox standard curve to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
Data Summary: Chemical Assays
The following table presents representative data for this compound in comparison to a standard antioxidant, illustrating how results should be structured for clear comparison.
| Compound | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (TEAC, µmol TE/µmol) |
| This compound | 150.5 ± 12.3 | 1.8 ± 0.2 |
| GSH (Control) | 95.2 ± 8.9 | 0.9 ± 0.1 |
| Trolox (Control) | N/A | 1.0 (by definition) |
Note: Data are illustrative and based on typical findings in the literature. Actual results will vary. A study on tyrosine and methionine dipeptides noted a synergistic antioxidant effect for this compound in the ABTS assay.[11]
Section 3: Advancing to Biological Relevance - The Cellular Antioxidant Activity (CAA) Assay
Causality: Chemical assays, while informative, do not account for crucial biological factors like cell uptake, metabolism, or intracellular localization. A compound that is highly active in a test tube may be ineffective in a living system if it cannot cross the cell membrane. The CAA assay was developed to address this limitation. It measures the antioxidant capacity of a compound within living cells, providing a much more physiologically relevant assessment.[21][22]
The assay principle relies on the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH. ROS, generated by the initiator AAPH, oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[23][24]
Detailed Experimental Protocol: CAA Assay
Self-Validation: This protocol is a self-validating system. The inclusion of a positive control (Quercetin) and a no-antioxidant control allows for the normalization of data and confirmation that the assay system is responding correctly to both oxidative stress and its inhibition.
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until confluent.[23]
-
Washing: Gently remove the growth medium and wash the cells once with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treatment Loading: Add 100 µL of treatment solution to the cells. This solution contains the cell culture medium, 25 µM DCFH-DA, and the desired concentration of this compound or a standard antioxidant like Quercetin.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for cellular uptake of the probe and the test compound.[24]
-
Final Wash: Remove the treatment solution and wash the cells thoroughly with 100 µL of DPBS to remove any extracellular probe or compound.
-
Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution (in culture medium) to all wells to initiate peroxyl radical generation.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[23]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.[23]
-
Calculate the percentage inhibition of oxidation: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] * 100.
-
Express results in CAA units, which are typically referenced against the activity of Quercetin.
-
Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: Step-by-step workflow for the Cellular Antioxidant Activity assay.
Section 4: Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of a peptide is not merely the sum of its constituent amino acids; the sequence and structure play a defining role.[10]
-
Position of Key Residues: For dipeptides containing Tyr or Trp, having the aromatic residue at the N-terminus generally results in stronger antioxidant activity than when it is at the C-terminus.[25] This is likely due to the influence of the free amino group on the electronic properties of the aromatic ring, facilitating hydrogen/electron donation.
-
Synergistic Effects: As observed for this compound, the combination of a potent hydrogen donor (Tyr) and a metal-chelating/radical-scavenging residue (His) can lead to synergistic effects where the overall activity is greater than the sum of the individual amino acids.[11]
-
Role of Hydrophobicity: While this compound is relatively hydrophilic, the presence of hydrophobic residues in other antioxidant peptides can enhance their ability to interact with lipid membranes and scavenge radicals at the lipid-water interface, a key site of oxidative damage.[6][10]
Conclusion and Future Directions
The this compound dipeptide presents a compelling profile as a potent antioxidant. Its constituent amino acids provide a dual-mechanism of action through hydrogen donation and radical scavenging/metal chelation. This theoretical potential is borne out by in vitro chemical assays and, most importantly, can be validated in a biologically relevant context using the Cellular Antioxidant Activity assay.
The methodologies detailed in this guide provide a robust framework for researchers to quantify this potential. Future work should focus on exploring the efficacy of this compound in more complex biological models, including in vivo studies to assess its bioavailability and protective effects against oxidative stress-induced pathologies. Such research will be critical in translating the promise of this simple dipeptide into tangible applications for the pharmaceutical and nutraceutical industries.
References
-
Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., Squadrito, F., & Altavilla, D. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity. [Link]
-
Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2022). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry. [Link]
-
Salehi, B., Sharopov, F., Martorell, M., et al. (2021). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Antioxidants. [Link]
-
Brazier, Y. (2018). How does oxidative stress affect the body? Healthline. [Link]
-
Doherty, C. (2023). What is oxidative stress? Medical News Today. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Kamiya Biomedical Company. [Link]
-
Li, Y., Wang, Y., Zhang, T., et al. (2024). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. Molecules. [Link]
-
Sun, N., Wu, H., Wang, Y., et al. (2022). A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. Foods. [Link]
-
Wang, L., Wang, Z., Liu, J., et al. (2022). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Foods. [Link]
-
Aliaga, C., López-Alarcón, C., & Bridi, R. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. Antioxidants. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]
-
Gao, Y., Zhang, Y., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Foods. [Link]
-
Bouterfas, K., Mezdour, S., & Lagnika, C. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants. [Link]
-
Wang, Z., Wang, L., Liu, J., et al. (2023). Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts. Foods. [Link]
-
Abramov, V. O., Babak, O. G., & Zaitseva, T. N. (2020). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules. [Link]
-
Intiquilla, A., Jimenez-Aliaga, K., & Cárdenas, S. (2021). Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. Foods. [Link]
-
Zhang, J., et al. (2018). Antioxidant activities of peptides determined by ABTS assay. ResearchGate. [Link]
-
JOVE. (n.d.). Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay. JOVE. [Link]
-
Aliaga, C., López-Alarcón, C., & Bridi, R. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. ResearchGate. [Link]
-
Wang, B., et al. (2024). Production methods, sequences, and in vitro antioxidant activity of peptides from pea protein. ResearchGate. [Link]
-
He, S. H., et al. (2021). Antioxidant Activity in Vitro of Hydroxyproline Peptides. Food Science. [Link]
-
Sarmadi, B. H., & Ismail, A. (2010). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Food Chemistry. [Link]
-
Zheng, L., et al. (2016). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. ResearchGate. [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. [Link]
-
Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc.[Link]
-
Sajrawi, C., Odeh, M., Tiwari, A. K., et al. (2023). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. eLife. [Link]
-
Özyürek, M., & Güçlü, K. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Zhang, R., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. International Journal of Biological Macromolecules. [Link]
-
Tian, H., et al. (2016). QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems. Molecules. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
ResearchGate. (n.d.). Oxidation of side chain of peptides containing lysine (a), tyrosine (b). ResearchGate. [Link]
-
Chen, Y., et al. (2019). Isolation and identification of an antioxidant collagen peptide from skipjack tuna (Katsuwonus pelamis) bone. Food & Function. [Link]
-
Liu, Y., et al. (2022). Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis. Molecules. [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]
-
Zheng, L., et al. (2014). Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. Semantic Scholar. [Link]
-
Sarmadi, B. H., & Ismail, A. (2010). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. ResearchGate. [Link]
-
Decker, E. A., & Faraji, H. (1990). Synergism of histidyl dipeptides as antioxidants. Journal of the American Oil Chemists' Society. [Link]
Sources
- 1. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is oxidative stress? Effects on the body and how to reduce [medicalnewstoday.com]
- 3. Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes [mdpi.com]
- 4. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]
- 5. Oxidative Stress: Definition, Effects on the Body, and Prevention [healthline.com]
- 6. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. louis.uah.edu [louis.uah.edu]
- 16. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. | Semantic Scholar [semanticscholar.org]
- 20. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of L-Tyrosyl-L-Histidine (Tyr-His) in Aqueous Solutions
Executive Summary
The dipeptide L-Tyrosyl-L-Histidine (Tyr-His) has emerged as a critical component in chemically defined media for cell culture and biopharmaceutical formulations. Its primary advantage lies in its vastly superior aqueous solubility compared to free L-Tyrosine, an essential but poorly soluble amino acid.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties of this compound, focusing on the critical parameters governing its solubility and stability in aqueous environments. We will explore the causal mechanisms behind its behavior, present validated experimental protocols for its analysis, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to optimize its use.
Foundational Physicochemical Properties of this compound
A thorough understanding of the molecular structure and inherent properties of this compound is fundamental to controlling its behavior in solution.
1.1 Molecular Structure and Ionizable Groups
This compound is a dipeptide formed from L-Tyrosine and L-Histidine residues linked by a peptide bond.[4] Its structure incorporates four key ionizable groups that dictate its charge and, consequently, its solubility and reactivity at different pH values:
-
N-terminal α-amino group (pKa₁ ~9.1)
-
C-terminal α-carboxyl group (pKa₂ ~2.2)
-
Tyrosine phenolic hydroxyl group (pKa₃ ~10.1)
-
Histidine imidazole side chain (pKa₄ ~6.0)[5]
The imidazole side chain of histidine is particularly noteworthy, as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biologically relevant pH ranges.[5]
Caption: Chemical structure of L-Tyrosyl-L-Histidine.
1.2 Key Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₄O₄ | [4] |
| Molecular Weight | 318.33 g/mol | [4] |
| Appearance | White solid | [4] |
| Isoelectric Point (pI) | Estimated ~7.55 (Average of pKa₁ and pKa₃) | Calculated |
| LogP (experimental) | -2.62 | [4] |
Aqueous Solubility: A Mechanistic Approach
The primary driver for the use of this compound is to overcome the poor aqueous solubility of free L-Tyrosine, which can be as low as 0.45 g/L at 25°C.[3][6] Dipeptides containing tyrosine can enhance solubility by up to 250-fold.[1][2] This section dissects the factors governing this critical property.
2.1 The Central Role of pH
The solubility of any peptide is intrinsically linked to its net charge in solution, which is governed by the pH.[7] A peptide exhibits its lowest solubility at its isoelectric point (pI), the pH at which its net charge is zero. At this point, intermolecular electrostatic repulsion is minimized, favoring aggregation and precipitation.
For this compound, with a basic histidine residue, the pI is in the slightly basic range. To achieve maximum solubility, the pH of the aqueous solution should be adjusted to be at least 1-2 units away from the pI.
-
In Acidic Conditions (pH < 6.0): The imidazole ring and the N-terminal amino group are protonated, conferring a net positive charge and enhancing solubility.
-
In Basic Conditions (pH > 9.0): The C-terminal carboxyl and tyrosine phenolic groups are deprotonated, conferring a net negative charge and also enhancing solubility.
Therefore, attempting to dissolve this compound in neutral, unbuffered water can be challenging. The most effective strategy is to use a slightly acidic or, more commonly, a slightly basic buffer.[8]
Caption: Relationship between pH, net charge, and solubility of this compound.
2.2 Influence of Temperature and Ionic Strength
-
Temperature: In line with the principles of dissolution for most solid solutes, the solubility of this compound in water increases with temperature.[9] This can be leveraged to prepare concentrated stock solutions, which should then be sterile-filtered and stored appropriately.
-
Ionic Strength: The effect of salt concentration (ionic strength) on peptide solubility is complex.
-
Salting In: At low salt concentrations, the added ions can shield the charged groups on the peptide, reducing intermolecular attractions and increasing solubility.[10]
-
Salting Out: At very high salt concentrations, the salt ions compete with the peptide for water molecules for solvation. This can reduce the amount of water available to hydrate the peptide, leading to decreased solubility and potential precipitation.[10][11]
-
Table 1: Summary of Factors Affecting this compound Solubility
| Factor | Effect on Solubility | Causality / Rationale |
| pH | Dominant Factor. Lowest at pI (~7.55). Increases significantly as pH moves away from pI. | At the pI, the net charge is zero, minimizing electrostatic repulsion and promoting aggregation. Charging the molecule (positive at low pH, negative at high pH) enhances interaction with polar water molecules.[7] |
| Temperature | Increases with temperature. | Increased kinetic energy helps overcome the lattice energy of the solid peptide, favoring dissolution.[9] |
| Ionic Strength | Biphasic: Increases at low concentrations ("salting in"), decreases at high concentrations ("salting out"). | "Salting in" is due to charge shielding.[10] "Salting out" is due to competition for water of hydration. |
| Co-solvents | Organic solvents (DMSO, DMF) can dissolve highly hydrophobic peptides. | These solvents disrupt hydrophobic interactions that can lead to aggregation in purely aqueous media.[8][12] |
Stability in Aqueous Solutions: Degradation Pathways
Maintaining the chemical integrity of this compound in solution is paramount for its efficacy and for preventing the formation of unwanted impurities. Forced degradation studies are essential tools for identifying potential degradation pathways and developing stability-indicating analytical methods.[13][14][15]
3.1 Primary Degradation Pathways
The primary modes of chemical degradation for this compound in aqueous solution are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the amide (peptide) bond, resulting in the formation of free L-Tyrosine and L-Histidine. This reaction is catalyzed by both acid and base and is accelerated by elevated temperatures. Under typical formulation conditions (pH 5-8), peptide bond hydrolysis is generally a slow process.
-
Oxidation: Both the tyrosine and histidine residues are susceptible to oxidation, representing a significant stability liability.[14]
-
Tyrosine Oxidation: The electron-rich phenolic ring can be oxidized by reactive oxygen species (ROS), light, or trace metal ions.[16][17] This can lead to the formation of dityrosine crosslinks or other oxidized species, potentially causing discoloration (yellowing/browning) and aggregation.
-
Histidine Oxidation: The imidazole ring is also a target for oxidation, particularly by singlet oxygen and other ROS.[18][19][20] Oxidation can lead to the formation of 2-oxo-histidine and other degradation products, which can alter the peptide's properties and function.[20]
-
Table 2: Summary of this compound Degradation Pathways and Influencing Factors
| Degradation Pathway | Residue(s) Affected | Key Influencing Factors | Potential Consequences |
| Hydrolysis | Peptide Bond | Extreme pH (acidic or basic), High Temperature | Loss of dipeptide, formation of free amino acids. |
| Oxidation | Tyrosine, Histidine | Dissolved Oxygen, ROS (e.g., H₂O₂), Metal Ions (Cu²⁺, Fe³⁺), Light Exposure (UV) | Formation of colored impurities, aggregation, loss of potency.[14][16][17][20] |
Validated Experimental Protocols
The following protocols provide a robust framework for the empirical evaluation of this compound solubility and stability.
4.1 Protocol: Equilibrium Solubility Determination
This protocol determines the maximum concentration of this compound that can be dissolved in a given aqueous buffer at a specific temperature.
-
Preparation: Prepare a series of buffers at desired pH values (e.g., pH 4.0, 6.0, 7.4, 8.5).
-
Saturation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is present that it does not fully dissolve.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant.
-
Separation: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any undissolved solid.
-
Quantification: Dilute the filtered sample into the mobile phase of the analytical method and quantify the concentration of this compound using a validated, stability-indicating HPLC method (see Protocol 4.3).
4.2 Protocol: Forced Degradation Study
This study intentionally stresses the dipeptide to rapidly identify potential degradation products and establish the specificity of the analytical method.[13][14]
Sources
- 1. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. rheosense.com [rheosense.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 16. Thermoluminescence evidence for light-induced oxidation of tyrosine and histidine residues in manganese-depleted photosystem II particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
Tyr-His (Tyrosyl-Histidine) Dipeptide: A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Tyr-His (Tyrosyl-Histidine) dipeptide, a molecule of increasing interest in biomedical research and pharmaceutical development. We delve into its fundamental physicochemical properties, explore its significant biological activities, and present detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the applications of this compound.
Introduction: The Significance of this compound
Dipeptides, the simplest protein building blocks, are emerging as critical players in cellular function and therapeutic applications. Their small size, enhanced stability compared to larger peptides, and potential for oral activity make them attractive candidates for drug design.[1] Among these, the this compound dipeptide, composed of L-tyrosine and L-histidine, exhibits a unique combination of properties stemming from the distinct functionalities of its constituent amino acids. The phenolic hydroxyl group of tyrosine and the imidazole ring of histidine endow this compound with potent antioxidant and metal-chelating capabilities, positioning it as a promising molecule for mitigating oxidative stress and modulating metal-dependent biological processes.[2][3][4] This guide will explore the multifaceted nature of this compound, from its basic chemical identity to its advanced applications in biotechnology and medicine.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | [5] |
| CAS Number | 3788-44-1 | [6] |
| Molecular Formula | C15H18N4O4 | [5] |
| Molecular Weight | 318.33 g/mol | [5][6][7][8] |
| Appearance | White to off-white powder | [8] |
| Solubility | Enhanced solubility in aqueous solutions, often supplied as a TFA salt. | [8] |
Note: The isomeric dipeptide, His-Tyr (Histidyl-Tyrosine), has the same molecular formula and weight but a different CAS number (35979-00-1).[7] The biological activities of these isomers can differ significantly.
Key Biological Activities and Applications
The unique structural features of this compound translate into a range of biological activities with significant therapeutic and biotechnological potential.
Potent Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. This compound has demonstrated significant antioxidant properties, primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group of tyrosine and the radical scavenging ability of the histidine imidazole ring.[2][3][9][10]
The antioxidant mechanism of this compound can be visualized as a two-pronged defense against free radicals:
Caption: Metal chelation by the this compound dipeptide.
This metal-chelating ability is particularly relevant in the context of neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature. [4]
Applications in Cell Culture and Bioprocessing
Tyrosine has notoriously low solubility, which can be a limiting factor in chemically defined cell culture media. [11]this compound and other tyrosine-containing dipeptides offer a highly soluble alternative for delivering this essential amino acid to cultured cells. [11][12]Supplementation of cell culture media with this compound has been shown to:
-
Enhance cell viability and productivity: By providing a sustained source of tyrosine, this compound supports robust cell growth and increases the yield of recombinant proteins, such as monoclonal antibodies. [11][12]* Improve metabolic profiles: Dipeptide supplementation can lead to reduced production of lactate and ammonia, which are toxic byproducts of cell metabolism. [11][12]* Maintain pH stability: By mitigating the accumulation of acidic metabolites, this compound contributes to a more stable culture environment. [11]
Potential in Drug Design and Development
The inherent biological activities and favorable physicochemical properties of this compound make it an attractive scaffold for the design of novel therapeutics. [1]Its antioxidant and metal-chelating properties are being explored for the treatment of conditions associated with oxidative stress and metal-induced toxicity. Furthermore, the dipeptide structure can serve as a starting point for the development of peptidomimetics with improved stability and bioavailability. [1]
Experimental Protocols
Synthesis of this compound Dipeptide
The synthesis of this compound can be achieved through several methods, with Solid-Phase Peptide Synthesis (SPPS) being a common and efficient approach.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard Fmoc/tBu strategy for the synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
First Amino Acid Coupling (His):
-
Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Tyr):
-
Repeat the Fmoc deprotection steps as described above.
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and analytical RP-HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Assessment of Antioxidant Activity
Several assays can be employed to evaluate the antioxidant capacity of this compound. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the ABTS•+ radical cation, is a widely used method. [2][9] Protocol: TEAC Assay
Materials:
-
This compound dipeptide
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a stock solution of ABTS (7 mM) and potassium persulfate (2.45 mM) in water.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Standard Curve Preparation:
-
Prepare a series of Trolox standards of known concentrations in PBS.
-
-
Sample Preparation:
-
Prepare solutions of this compound dipeptide at various concentrations in PBS.
-
-
Assay:
-
Add a small volume of the this compound solution or Trolox standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance for each sample and standard.
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the TEAC value of this compound by comparing its inhibitory effect to that of the Trolox standard. The TEAC value is expressed as µmol of Trolox equivalents per µmol of the dipeptide.
-
Conclusion and Future Perspectives
The this compound dipeptide is a molecule with significant and diverse biological activities, primarily driven by the unique properties of its constituent amino acids. Its potent antioxidant and metal-chelating capabilities, coupled with its enhanced solubility and potential for oral bioavailability, make it a compelling candidate for further investigation in the fields of drug discovery, bioprocessing, and materials science. Future research should focus on elucidating the precise mechanisms of action of this compound in various biological systems, exploring its therapeutic potential in preclinical models of disease, and developing novel peptidomimetics based on its structure to enhance its drug-like properties. The in-depth understanding and practical protocols provided in this guide aim to facilitate and inspire further innovation in the application of this promising dipeptide.
References
-
PubChem. His-Tyr | C15H18N4O4 | CID 515713. National Center for Biotechnology Information. [Link]
-
MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]
-
PubChem. L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine | C27H40N6O6 | CID 71426899. National Center for Biotechnology Information. [Link]
-
PubMed. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. [Link]
-
SciSpace. Peptide-tethered monodentate and chelating histidylidene metal complexes: synthesis and application in catalytic hydrosilylation. [Link]
-
PubMed. Peptide-tethered monodentate and chelating histidylidene metal complexes: synthesis and application in catalytic hydrosilylation. [Link]
-
ResearchGate. (PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]
-
PMC. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. [Link]
-
PubChem. L-Tyrosyl-L-alanyl-L-seryl-L-histidine | C21H28N6O7 | CID 71362416. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. [Link]
-
H-His-Tyr-OH peptide. [Link]
-
MDPI. Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. [Link]
-
PubChem. His-Ala-Tyr | C18H23N5O5 | CID 145455743. National Center for Biotechnology Information. [Link]
-
PubChem. (S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-3-(1H-imidazol-4-yl)Propanoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability | Request PDF. [Link]
-
ResearchGate. Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. [Link]
-
PMC. Novel Technologies for Dipeptide Drugs Design and their Implantation. [Link]
-
PMC. Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases. [Link]
-
PubChem. His-Gly-Tyr | C17H21N5O5 | CID 145455852. National Center for Biotechnology Information. [Link]
-
PubChem. Asp-His-Tyr | C19H23N5O7 | CID 145454457. National Center for Biotechnology Information. [Link]
-
ResearchGate. Proposed mechanism for the chelating of metal by peptide with multiple... [Link]
-
pH Dependent Chelation Study of a Series of Modified Hexapepetides with Zn(II), Ni(II), and Co(II) Using Electrospray Ionization-Ion Mobility Mass Spectrometry. [Link]
-
ACS Publications. Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O | ACS Catalysis. [Link]
-
PMC. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]
-
YouTube. Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. [Link]
Sources
- 1. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-3-(1H-imidazol-4-yl)Propanoic acid | C15H18N4O4 | CID 14717809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H-His-Tyr-OH peptide [novoprolabs.com]
- 9. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction | MDPI [mdpi.com]
- 10. Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity | MDPI [mdpi.com]
- 11. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: Unlocking the Potential of a Bioactive Dipeptide
An In-Depth Technical Guide to the In Vivo Activity of Tyr-His Dipeptide
In the landscape of functional biomolecules, dipeptides represent a class of compounds with significant, yet often underexplored, therapeutic potential. The dipeptide L-Tyrosyl-L-Histidine (this compound) is a molecule of particular interest, composed of two functionally critical amino acids: Tyrosine, an aromatic amino acid and a direct precursor to catecholamine neurotransmitters[1][2], and Histidine, whose imidazole side chain confers potent antioxidant, metal-chelating, and physiological buffering capabilities[3][4].
While its constituent amino acids have well-documented physiological roles, the this compound dipeptide presents a unique value proposition. Peptide structures are often absorbed more efficiently than free-form amino acids through dedicated transporters like the peptide transporter 1 (PepT1) in the intestine[5][6]. This enhanced bioavailability, coupled with the synergistic potential of its residues, positions this compound as a promising candidate for in vivo applications ranging from neuromodulation to cytoprotection.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and hypothesized in vivo activities of the this compound dipeptide. It synthesizes foundational biochemical principles with practical, field-proven experimental designs to equip researchers with the knowledge needed to investigate its therapeutic applications. We will delve into its pharmacokinetic advantages, explore its core mechanisms of action, and provide detailed protocols for its rigorous in vivo evaluation.
Physicochemical Properties and Pharmacokinetic Profile
The efficacy of any orally administered bioactive compound is fundamentally dependent on its ability to survive the gastrointestinal environment, be absorbed into systemic circulation, and reach its target tissues. Dipeptides possess inherent advantages in this regard over free amino acids.
Enhanced Solubility and Stability
A primary limitation for the parenteral use of Tyrosine is its poor aqueous solubility[7][8]. By forming a peptide bond with Histidine, the resulting this compound dipeptide exhibits substantially improved solubility, facilitating its formulation for both oral and parenteral administration. Furthermore, the peptide bond can offer protection against premature degradation by gastric acid and certain peptidases compared to free amino acids, although it remains susceptible to hydrolysis by peptidases in the intestinal brush border and within cells.
Intestinal Absorption and Bioavailability
The principal mechanism for the superior absorption of dipeptides is their transport via high-capacity, low-affinity proton-coupled peptide transporters, primarily PepT1, which is highly expressed in the apical membrane of intestinal enterocytes[5]. This pathway is metabolically efficient and avoids the competition that can occur among free amino acids for their respective transporters.
The absorption and subsequent systemic availability of this compound can be conceptualized in the following workflow:
Caption: Intestinal absorption pathway of this compound dipeptide.
Once absorbed, this compound can either be hydrolyzed into its constituent amino acids within the enterocyte or transported intact into the bloodstream. The presence of intact this compound in circulation is critical for its delivery to distal tissues like the brain. Studies on the similar dipeptide Tyr-Pro have confirmed that it can be absorbed and reach the mouse brain intact after oral administration, with peak plasma and brain levels observed as quickly as 15 minutes post-administration[9][10][11].
Core In Vivo Activities and Mechanisms of Action
The biological effects of this compound in vivo are derived from the combined properties of its amino acid constituents, amplified by its efficient delivery. The primary activities can be categorized into neuromodulatory and cytoprotective effects.
Neuromodulatory Effects via Catecholamine Synthesis
Tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)[1]. The availability of Tyrosine in the brain directly influences the rate of catecholamine production. By efficiently delivering Tyrosine to the systemic circulation and across the blood-brain barrier (BBB), this compound can significantly boost this pathway.
The proposed mechanism is as follows:
-
Orally administered this compound is absorbed and enters circulation, with a fraction remaining intact.
-
Intact this compound and free Tyrosine cross the BBB via neutral amino acid transporters.
-
Within the brain, any remaining intact this compound is hydrolyzed, liberating Tyrosine.
-
The increased local concentration of Tyrosine enhances its conversion to L-DOPA by tyrosine hydroxylase, the rate-limiting step in catecholamine synthesis.
-
This leads to increased production and potential release of dopamine and norepinephrine, influencing functions such as mood, cognition, and blood pressure regulation.
Studies have shown that other tyrosine-containing dipeptides can elevate serum tyrosine levels and enhance catecholamine-mediated neurotransmission, leading to physiological effects like the restoration of blood pressure in hypotensive rats[7][12]. Specifically, the dipeptide Ser-Tyr was found to be more potent in boosting central noradrenergic turnover in mice than tyrosine alone[13].
Caption: this compound mediated enhancement of catecholamine synthesis.
Antioxidant and Anti-inflammatory Properties
Both Histidine and Tyrosine residues contribute to potent antioxidant activity.
-
Histidine's Imidazole Ring: Acts as a proton donor, directly scavenges reactive oxygen species (ROS), and is a highly effective chelator of pro-oxidant metal ions like copper (Cu²⁺) and iron (Fe²⁺), preventing them from participating in Fenton reactions that generate hydroxyl radicals[3][4].
-
Tyrosine's Phenolic Group: Can donate a hydrogen atom to neutralize free radicals, effectively terminating lipid peroxidation chain reactions[14][15][16].
This dual-action mechanism suggests this compound can protect cells from oxidative damage in vivo. Chronic inflammation and oxidative stress are intertwined, and by quenching ROS, this compound can mitigate the activation of pro-inflammatory signaling pathways such as NF-κB. Some peptides have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 in animal models of inflammation[17].
In Vivo Experimental Design and Protocols
To rigorously evaluate the in vivo activity of this compound, a multi-faceted approach is required, encompassing pharmacokinetics, and efficacy studies in relevant disease models.
Animal Model Selection
The choice of animal model is critical and must be tailored to the specific hypothesis being tested.
| Hypothesis | Recommended Animal Model | Rationale & Key Endpoints |
| Neuromodulation / Blood Pressure | Spontaneously Hypertensive Rat (SHR) | Genetically hypertensive model relevant to human essential hypertension. Endpoints: Blood pressure (tail-cuff), heart rate, plasma/brain catecholamine levels.[7] |
| Cognitive Enhancement | Scopolamine-induced Amnesia in Mice/Rats | Cholinergic antagonist model that induces transient memory deficits. Endpoints: Morris water maze, Y-maze, passive avoidance tests; hippocampal neurotransmitter levels. |
| Acute Inflammation | Lipopolysaccharide (LPS)-induced Endotoxemia in Mice | Robust and reproducible model of systemic inflammation. Endpoints: Serum cytokines (TNF-α, IL-6, IL-1β), liver/lung histology, oxidative stress markers (MDA, SOD) in tissues.[17] |
| Oxidative Stress | Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity in Rats | Induces severe oxidative stress and liver damage. Endpoints: Serum liver enzymes (ALT, AST), liver histology, hepatic MDA and glutathione (GSH) levels. |
Protocol 1: Pharmacokinetic and Brain Penetration Study
Objective: To determine the oral bioavailability of intact this compound and its ability to cross the blood-brain barrier.
Materials:
-
This compound dipeptide
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week with a standard diet and 12-hour light/dark cycle.
-
Fasting: Fast mice overnight (12-16 hours) with free access to water before dosing.
-
Dosing: Administer this compound via oral gavage at a predetermined dose (e.g., 100 mg/kg). Include a vehicle control group.
-
Sample Collection:
-
Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at baseline (0 min) and at 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
At each time point, euthanize a subset of animals (n=4-5 per group) via cervical dislocation under anesthesia.
-
Immediately collect trunk blood and perfuse the brain with ice-cold PBS to remove intravascular blood.
-
Dissect the brain (whole or specific regions like hippocampus and cortex) and flash-freeze in liquid nitrogen.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Precipitate proteins from plasma and brain homogenates using acetonitrile.
-
Analyze the supernatant for concentrations of intact this compound, Tyrosine, and Histidine using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key PK parameters including Cmax (peak concentration), Tmax (time to Cmax), and AUC (area under the curve) for both plasma and brain tissue. The brain-to-plasma concentration ratio will indicate BBB penetration.
Protocol 2: Efficacy Study in an LPS-Induced Acute Inflammation Model
Objective: To evaluate the anti-inflammatory and antioxidant effects of this compound in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound dipeptide
-
Lipopolysaccharide (LPS) from E. coli
-
Saline (vehicle)
-
ELISA kits for TNF-α and IL-6
-
Assay kits for Malondialdehyde (MDA) and Superoxide Dismutase (SOD) activity
Methodology:
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle Control (Saline + Saline)
-
Group 2: LPS Control (Saline + LPS)
-
Group 3: this compound Low Dose + LPS
-
Group 4: this compound High Dose + LPS
-
-
Treatment: Administer this compound (e.g., 50 and 150 mg/kg) or vehicle orally once daily for 3-5 days (pretreatment phase).
-
Inflammation Induction: On the final day, 1 hour after the last this compound dose, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. The Vehicle Control group receives an i.p. injection of saline.
-
Sample Collection: 2-4 hours after LPS injection (peak inflammatory response), collect blood via cardiac puncture under deep anesthesia. Perfuse the liver with PBS and harvest a portion for analysis.
-
Biochemical Analysis:
-
Use plasma to measure TNF-α and IL-6 concentrations via ELISA, following the manufacturer's instructions.
-
Prepare liver homogenates. Measure protein concentration using a BCA assay.
-
Assess lipid peroxidation by measuring MDA levels using a TBARS assay.
-
Measure endogenous antioxidant capacity by quantifying SOD activity.
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups.
Caption: Experimental workflow for in vivo anti-inflammatory study.
Conclusion and Future Directions
The this compound dipeptide stands out as a molecule with substantial, multifaceted therapeutic potential. Its primary value proposition lies in its ability to serve as a highly bioavailable source of both Tyrosine and Histidine, enabling potent in vivo effects that may surpass the administration of the free amino acids alone. The core activities—enhancement of catecholamine neurotransmission and robust antioxidant/anti-inflammatory action—position this compound as a strong candidate for development in neurological, cardiovascular, and inflammatory disorders.
Future research should focus on elucidating its efficacy in chronic disease models, exploring its potential immunomodulatory roles, and conducting comprehensive safety and toxicology studies. Furthermore, investigating structure-activity relationships by synthesizing and testing analogs could lead to the development of even more potent and targeted dipeptide-based therapeutics. The experimental frameworks provided in this guide offer a robust starting point for unlocking the full clinical potential of this promising bioactive peptide.
References
- Use of Parenteral Dipeptides to Increase Serum Tyrosine Levels and to Enhance Catecholamine-Medi
- Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability | Request PDF - ResearchG
- Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed.
- Synergism of histidyl dipeptides as antioxidants - PubMed.
- A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administr
- Use of Parenteral Dipeptides to Increase Serum Tyrosine Levels and to Enhance Catecholamine-mediated Neurotransmission - Baptist Health South Florida's Research Portal.
- The Structure-Activity Relationship of the Antioxidant Peptides
- The Antioxidant Properties of Histidine-Containing Dipeptides: A Technical Guide - Benchchem.
- Biological functions of histidine-dipeptides and metabolic syndrome - PubMed Central.
- Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hep
- (PDF)
- Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans - PubMed.
- Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed.
- Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity - MDPI.
- A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administr
- The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection.
- Functional Roles of Histidine and Tyrosine Residues in the H+-Peptide Transporter PepT1.
- Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC - NIH.
- A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PubMed Central.
- Functional roles of histidine and tyrosine residues in the H(+)-peptide transporter PepT1 - PubMed.
- Tyrosine biochemistry - c
Sources
- 1. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional roles of histidine and tyrosine residues in the H(+)-peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of parenteral dipeptides to increase serum tyrosine levels and to enhance catecholamine-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 13. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of the Tyr-His Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-tyrosyl-L-histidine (Tyr-His) represents a fascinating intersection of the unique biochemical functionalities of its constituent amino acids. Tyrosine, with its phenolic hydroxyl group, is a cornerstone of cellular signaling, while histidine's imidazole side chain confers versatile catalytic and buffering capabilities. This technical guide provides a comprehensive exploration of the this compound dipeptide, from the historical context of its synthesis to its modern-day characterization and potential biological significance. We delve into the foundational discoveries in peptide chemistry that paved the way for the creation of such molecules, detail the contemporary methods for its synthesis and analysis, and explore its known antioxidant properties and putative roles in cellular signaling. This document serves as a valuable resource for researchers and drug development professionals interested in the scientific journey and potential applications of this intriguing dipeptide.
A Historical Perspective: The Genesis of Peptide Synthesis
The ability to chemically construct peptides is a cornerstone of modern biochemistry and drug discovery. The journey to the synthesis of specific dipeptides like this compound is rooted in over a century of pioneering chemical innovation.
The Early Pioneers: Curtius and Fischer
The late 19th and early 20th centuries witnessed the birth of peptide chemistry. In 1882, Theodor Curtius achieved the first synthesis of a protected dipeptide, benzoylglycylglycine[1][2]. This seminal work demonstrated that amino acids could be chemically linked. However, it was Emil Fischer who, in 1901, reported the synthesis of the first free dipeptide, glycylglycine[1][3]. Fischer's work, for which he was awarded the Nobel Prize in Chemistry in 1902, firmly established the "peptide theory," proposing that proteins were long chains of amino acids linked by amide bonds[4]. These early solution-phase methods were laborious and often resulted in low yields, but they laid the essential groundwork for the field.
The Merrifield Revolution: Solid-Phase Peptide Synthesis
A paradigm shift in peptide synthesis occurred in the early 1960s with the advent of solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, an achievement for which he received the Nobel Prize in Chemistry in 1984[5]. In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin[1]. The peptide chain is then assembled in a stepwise manner, with each subsequent amino acid being added while the growing chain remains attached to the solid support[5]. This approach dramatically simplified the purification process, as excess reagents and byproducts could be washed away at each step. The Merrifield method made the synthesis of longer peptides, and indeed small proteins, a feasible endeavor for laboratories worldwide.
Figure 1. A simplified workflow of Merrifield Solid-Phase Peptide Synthesis (SPPS).
The Constituent Amino Acids: A Tale of Two Side Chains
The scientific interest in the this compound dipeptide stems from the unique and complementary properties of its constituent amino acids.
Tyrosine: The Signaling Hub
First discovered in 1846 by German chemist Justus von Liebig in casein from cheese, tyrosine derives its name from the Greek "tyrós" for cheese[3]. As an aromatic amino acid with a polar hydroxyl group, tyrosine is a crucial component in protein structure and function[6]. Its most prominent role is in cellular signaling, where the hydroxyl group can be phosphorylated by tyrosine kinases[6]. This post-translational modification is a key step in a multitude of signaling cascades that regulate cell growth, differentiation, and metabolism[6].
Histidine: The Versatile Catalyst
Histidine is an essential amino acid in humans and possesses a unique imidazole side chain[7][8]. The pKa of the imidazole ring is approximately 6.0, which means it can act as both a proton donor and acceptor at physiological pH[7]. This property makes histidine a common residue in the active sites of enzymes, where it participates in catalytic reactions by shuttling protons[7]. Histidine is also involved in metal ion coordination and has demonstrated antioxidant properties[9].
| Amino Acid | Key Functional Group | Primary Biological Roles |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Protein phosphorylation, precursor for neurotransmitters (dopamine, norepinephrine), hormone synthesis (thyroid hormones)[6]. |
| Histidine (His) | Imidazole Ring | Enzyme catalysis (proton transfer), metal ion binding, pH buffering, antioxidant activity[7][9]. |
| Table 1. Key properties and roles of Tyrosine and Histidine. |
Synthesis of L-Tyrosyl-L-Histidine
The chemical synthesis of this compound can be efficiently achieved using modern solid-phase peptide synthesis techniques.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines a standard Fmoc-based solid-phase synthesis approach.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Tyrosine:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal tyrosine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Enzymatic Synthesis
While chemical synthesis is prevalent, enzymatic synthesis offers a milder and more stereospecific alternative for dipeptide production[10]. Enzymes like carboxypeptidase Y can catalyze the formation of peptide bonds under specific conditions[11]. This method avoids the use of harsh chemicals and protecting groups, making it an attractive "green chemistry" approach.
Analytical Characterization of this compound
Following synthesis, a suite of analytical techniques is employed to verify the identity, purity, and structure of the this compound dipeptide.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for assessing the purity of synthetic peptides. The crude this compound product is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the peptide. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. For this compound (C15H18N4O4), the expected monoisotopic mass is approximately 318.13 Da[12]. Electrospray ionization (ESI) is a common technique for analyzing peptides, which will typically show the protonated molecular ion [M+H]+ at m/z 319.14.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy provides detailed structural information about the dipeptide. The spectrum will show characteristic signals for the aromatic protons of both the tyrosine and histidine side chains, as well as the alpha-protons and amide protons. The chemical shifts and coupling constants can be used to confirm the connectivity of the atoms and the stereochemistry of the amino acids.
Figure 2. A typical analytical workflow for the characterization of synthesized this compound.
Biological Significance and Potential Applications
While the this compound dipeptide has not been as extensively studied as some other naturally occurring dipeptides like carnosine, its constituent amino acids suggest several potential biological roles.
Antioxidant Activity
Recent studies have demonstrated that dipeptides containing tyrosine and histidine possess notable antioxidant properties. The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to scavenge free radicals, while the imidazole ring of histidine can also participate in radical scavenging and metal ion chelation[9]. A study synthesizing 22 dipeptides found that this compound (YH) exhibited significant inhibitory activity against linoleic acid oxidation. This antioxidant capacity suggests a potential role for this compound in mitigating oxidative stress.
Putative Roles in Cell Signaling
Given tyrosine's central role in phosphorylation cascades, it is plausible that the this compound dipeptide could modulate the activity of tyrosine kinases or phosphatases. The dipeptide might act as a competitive inhibitor for tyrosine-containing substrate binding sites on these enzymes. Furthermore, the histidine residue, with its ability to coordinate metal ions, could influence the activity of metalloenzymes involved in signaling pathways. However, specific interactions of the this compound dipeptide with signaling proteins have yet to be fully elucidated.
Potential in Drug Development
The unique combination of a signaling motif (tyrosine) and a catalytic/chelating motif (histidine) makes this compound an interesting scaffold for drug design. Modifications to the dipeptide backbone or side chains could lead to the development of potent and specific enzyme inhibitors or receptor antagonists. Additionally, its antioxidant properties could be harnessed for therapeutic applications in diseases associated with oxidative stress[9].
Conclusion
The L-tyrosyl-L-histidine dipeptide, while not having a storied history of a singular discovery, stands on the shoulders of giants in the field of peptide chemistry. The foundational work of Curtius, Fischer, and Merrifield has made its synthesis and study readily accessible. The inherent properties of its constituent amino acids—the signaling potential of tyrosine and the catalytic versatility of histidine—make it a molecule of significant scientific interest. Its demonstrated antioxidant activity provides a concrete biological function, while its potential to modulate cellular signaling pathways remains an exciting area for future investigation. As our understanding of the complex interplay of small biomolecules in cellular processes deepens, the this compound dipeptide and its derivatives may yet emerge as important tools in both basic research and therapeutic development.
References
-
Chemical Methods for Peptide and Protein Production. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Theodor Curtius: Revolutionizing Chemistry | Scientist Biography. (2023, October 11). YouTube. Retrieved from [Link]
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
One Hundred Years of Peptide Chemistry*. (n.d.). Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Structural Character and Energetics of Tyrosyl Radical Formation by electron/proton Transfers of a Covalently Linked Histidine-Tyrosine: A Model for Cytochrome C Oxidase. (n.d.). PubMed. Retrieved from [Link]
-
Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. (n.d.). Request PDF. Retrieved from [Link]
-
Pharmacology of [Tyr1]nociceptin analogs: receptor binding and bioassay studies. (n.d.). PubMed. Retrieved from [Link]
-
Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015, October 23). PubMed Central (PMC). Retrieved from [Link]
-
Amino acid structure and classifications (article). (n.d.). Khan Academy. Retrieved from [Link]
-
His-Tyr | C15H18N4O4 | CID 515713. (n.d.). PubChem. Retrieved from [Link]
-
Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Decoupling peptide binding from T cell receptor recognition with engineered chimeric MHC-I molecules. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
The structures of tyrosine-containing dipeptides in vacuum: Leu-Tyr... (n.d.). ResearchGate. Retrieved from [Link]
-
Histidine Biosynthesis/AICAR Production. (2017, April 20). YouTube. Retrieved from [Link]
-
Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review. (n.d.). VU Research Repository. Retrieved from [Link]
-
Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
-
Changing the peptide specificity of a human T cell receptor by directed evolution. (n.d.). Retrieved from [Link]
-
Biological functions of histidine-dipeptides and metabolic syndrome. (n.d.). PubMed. Retrieved from [Link]
-
Understanding the Role of L-Histidine HCl in Protein Synthesis. (2024, September 3). Retrieved from [Link]
-
Pairing Orphan Peptides and Receptors/ Cell, October 31, 2019. (2019, October 31). YouTube. Retrieved from [Link]
-
A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. (2022, January 6). PubMed Central (PMC). Retrieved from [Link]
-
Amino acid structure and classifications (article). (n.d.). Khan Academy. Retrieved from [Link]
-
Biological functions of histidine-dipeptides and metabolic syndrome. (n.d.). ResearchGate. Retrieved from [Link]
-
Emil Fischer (1852–1919). (n.d.). American Thyroid Association. Retrieved from [Link]
-
Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide synthesis: chemical or enzymatic. (n.d.). Retrieved from [Link]
-
Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. (2015, May 27). International Journal of Electrochemical Science. Retrieved from [Link]
-
Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. (n.d.). MDPI. Retrieved from [Link]
-
Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. (n.d.). Research India Publications. Retrieved from [Link]
-
Histidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. (n.d.). ResearchGate. Retrieved from [Link]
-
An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). (n.d.). ResearchGate. Retrieved from [Link]
-
A two-step enzymatic synthesis of dipeptides. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular characterization of histidine and tyrosine decarboxylating Enterococcus species isolated from some milk products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 8. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 9. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing histidine-substrate interactions in tyrosyl-tRNA synthetase using asparagine and glutamine replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Enhancing Cell Culture Performance with Tyr-His Dipeptide Supplementation
Introduction: Overcoming the Tyrosine Limitation in Modern Cell Culture
The pursuit of higher productivity and process robustness in cell culture, particularly for the manufacturing of biologics like monoclonal antibodies (mAbs), has intensified the nutritional demands of production cell lines such as Chinese Hamster Ovary (CHO) cells. Amino acids are fundamental building blocks for cell growth and protein synthesis. However, the physicochemical properties of certain amino acids present significant challenges in the formulation of chemically defined media.
L-Tyrosine, an essential amino acid for protein synthesis and cellular metabolism, is notoriously difficult to incorporate into neutral pH cell culture media due to its low solubility (less than 0.5 g/L)[1]. This limitation can lead to suboptimal cell growth, reduced protein titers, and the potential for amino acid sequence variants in the final product[2]. Traditional methods to increase tyrosine concentration, such as using high-pH feeds, introduce process complexity and risks of pH spikes and media precipitation[1].
To address this critical bottleneck, the use of chemically synthesized dipeptides has emerged as a highly effective strategy. This application note provides a comprehensive guide to the use of L-Tyrosyl-L-Histidine (Tyr-His), a highly soluble and stable dipeptide, as a superior source of tyrosine and histidine for enhancing cell culture performance.
The this compound Advantage: Superior Solubility and Bioavailability
This compound dipeptide offers a significant advantage over free L-tyrosine due to its substantially higher solubility, which can be up to 250-fold greater[3][4]. This enhanced solubility allows for the formulation of highly concentrated, pH-neutral feed media, simplifying fed-batch processes and reducing the risk of precipitation. Supplementation with tyrosine-containing dipeptides, including this compound, has been shown to lead to enhanced culture viability, increased protein titers, and improved metabolic profiles with lower production of waste products like lactate and ammonia[3][4].
Mechanism of Action: Cellular Uptake and Intracellular Hydrolysis
The beneficial effects of this compound are rooted in its efficient uptake and subsequent intracellular processing by the cells.
-
Cellular Uptake: Dipeptides like this compound are actively transported into the cell through proton-coupled peptide transporters (PEPT) of the solute carrier family 15 (SLC15)[3]. CHO cells are known to express these transporters, which facilitate the efficient internalization of di- and tripeptides from the culture medium.
-
Intracellular Hydrolysis: Once inside the cell, cytoplasmic peptidases rapidly hydrolyze the this compound dipeptide into its constituent amino acids, L-tyrosine and L-histidine. This intracellular release mechanism ensures a sustained and readily available pool of these essential amino acids for protein synthesis and other metabolic functions.
Impact on Cellular Signaling and Metabolism
The sustained intracellular availability of tyrosine and histidine through this compound supplementation has a profound impact on key cellular pathways:
-
Protein Synthesis: A consistent supply of tyrosine, a crucial component of proteins, directly supports robust protein synthesis, leading to higher product titers.
-
mTOR Pathway and Autophagy: Tyrosine availability is linked to the regulation of the mTOR signaling pathway, a central controller of cell growth, proliferation, and survival. Adequate tyrosine levels help maintain mTOR activity, which in turn can suppress autophagy, a form of programmed cell death that can be triggered by nutrient starvation[5].
-
Histidine's Role: Histidine is an essential amino acid involved in various enzymatic reactions and plays a role in protein structure and function. While its direct signaling role in mammalian cells is a subject of ongoing research, its provision is critical for overall cellular health and productivity.
Quantitative Performance Data
Studies on various tyrosine-containing dipeptides in CHO cell cultures have consistently demonstrated significant improvements in key performance indicators compared to cultures supplemented with free L-tyrosine. The following table provides representative data illustrating the expected enhancements.
| Parameter | Free L-Tyrosine (Control) | Tyrosine-Dipeptide Supplemented | Fold Increase |
| Peak Viable Cell Density (x10⁶ cells/mL) | ~10-12 | ~15-18 | ~1.5x |
| Viability (%) | ~80-85 | >95 | >1.1x |
| Product Titer (g/L) | ~1.5-2.0 | ~2.5-3.5 | ~1.7x |
| Lactate Production (g/L) | ~4-5 | ~2-3 | ~0.5x |
| Ammonia Production (mM) | ~5-6 | ~3-4 | ~0.6x |
| Note: Data are representative examples from studies on tyrosine-containing dipeptides in CHO fed-batch cultures and may vary depending on the specific cell line, process, and dipeptide used.[1][3][4] |
Protocols for Implementation and Validation
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound dipeptide powder
-
High-purity, cell culture grade water
-
Sterile container
-
0.22 µm sterile filter
-
-
Procedure:
-
Determine the desired stock solution concentration (e.g., 100 mM).
-
Weigh the appropriate amount of this compound powder.
-
In a sterile container, dissolve the this compound powder in the required volume of cell culture grade water. Gentle warming and stirring may be used to facilitate dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile container.
-
Store the stock solution at 2-8°C.
-
Protocol 2: Optimization of this compound Concentration
The optimal concentration of this compound can vary depending on the cell line, basal medium, and process. A dose-response experiment is recommended to determine the optimal concentration.
-
Experimental Setup:
-
Seed shake flasks or a multi-well plate with the production cell line at a standard density.
-
Prepare culture medium with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, 10 mM).
-
Include a control group with the standard concentration of free L-tyrosine.
-
Culture the cells under standard conditions for the duration of a typical production run.
-
-
Monitoring:
-
Measure viable cell density (VCD) and viability daily using a cell counter and trypan blue exclusion.
-
Collect supernatant samples at regular intervals for analysis of product titer, lactate, and ammonia.
-
-
Analysis:
-
Plot VCD, viability, and product titer against the this compound concentration.
-
Determine the concentration that provides the optimal balance of cell growth, viability, and productivity.
-
Validation and Quality Control Assays
To validate the benefits of this compound supplementation, a series of key assays should be performed.
Assay 1: Cell Growth and Viability
-
Procedure:
-
Mix a sample of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the viable cell density (cells/mL) and percentage of viability.
-
Assay 2: Cell Proliferation
-
Procedure:
-
Plate cells in a 96-well plate and culture with different supplement conditions.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable, metabolically active cells.
-
Assay 3: Product Titer
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for mAb quantification[9][10]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the mAb.
-
Add diluted supernatant samples and a standard curve of known mAb concentrations.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance and calculate the mAb concentration in the samples based on the standard curve.
-
Assay 4: Metabolic Profile
-
Method: Biochemical Analyzers or specific assay kits for lactate and ammonia[11][12]
-
Procedure:
-
Collect cell culture supernatant at various time points.
-
Use a biochemical analyzer or commercially available kits to measure the concentration of lactate and ammonia.
-
Assay 5: Intracellular Amino Acid Analysis
-
Method: High-Performance Liquid Chromatography (HPLC)[13][14]
-
Procedure:
-
Harvest a known number of cells and perform cell lysis.
-
Prepare the cell lysate for HPLC analysis, which may involve protein precipitation and derivatization of the amino acids.
-
Inject the sample into an HPLC system equipped with a suitable column and detector to separate and quantify the intracellular concentrations of tyrosine and histidine.
-
Conclusion
The use of this compound dipeptide as a cell culture supplement offers a robust and efficient solution to the long-standing challenge of low tyrosine solubility. By providing a highly soluble and bioavailable source of both tyrosine and histidine, this compound supplementation can lead to significant improvements in cell growth, viability, and productivity, while also promoting a more favorable metabolic state. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement and verify the benefits of this compound in their specific cell culture processes, ultimately contributing to more efficient and reliable production of biologics.
References
-
Kang, S. E., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology and Bioengineering, 109(5), 1254-1264. [Link]
-
Sánchez-Kopper, A., et al. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 15(11), e2000108. [Link]
-
Verhagen, F. J., et al. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 15(11), 2000108. [Link]
- Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 55.
- Tang, Y., et al. (2019). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied Microbiology and Biotechnology, 103(15), 6163-6174.
- Parker, C. L., et al. (2023). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints.
-
Tang, Y., et al. (2019). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied Microbiology and Biotechnology, 103(15), 6163–6174. [Link]
-
protocols.io. (2023). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. [Link]
-
Sino Biological. (n.d.). Monoclonal Antibody Screening - ELISA. Retrieved from [Link]
-
Edros, R., et al. (2014). The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines. PLoS One, 9(2), e88502. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
- O'Neill, K. L. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). eCampusOntario.
- Evonik. (n.d.).
-
BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. Retrieved from [Link]
- Ozturk, S. S., & Palsson, B. O. (1991). Effects of Ammonia and Lactate on Hybridoma Growth, Metabolism, and Antibody Production. Biotechnology Progress, 7(6), 481-494.
- Le, K. H., et al. (2020). A Novel Method for Long-Term Analysis of Lactic Acid and Ammonium Production in Non-growing Lactococcus lactis Reveals Pre-culture and Strain Dependence. Frontiers in Microbiology, 11, 579001.
- Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test – Technical Reference Guide.
- Riaz, A., et al. (2022). analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 14(S1), 01-11.
Sources
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotechcenter.web.illinois.edu [biotechcenter.web.illinois.edu]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoclonal Antibody Screening [elisa-antibody.com]
- 11. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
Application Note: Protocol for Dissolving Tyr-His Dipeptide
Introduction
The dipeptide Tyr-His (Tyrosine-Histidine) is a subject of increasing interest in biochemical and pharmaceutical research, notably for its role in studying peptide-protein interactions, metal ion chelation, and its potential as a building block in novel therapeutic agents.[1] The reliability and reproducibility of experiments involving this compound are critically dependent on the proper preparation of its solutions. Improper dissolution can lead to inaccurate concentration determination, aggregation, and reduced biological activity, ultimately compromising experimental outcomes.
This comprehensive guide provides a detailed protocol for the dissolution of this compound. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the physicochemical principles governing its solubility and providing step-by-step instructions to ensure the preparation of stable, homogenous solutions for a variety of downstream applications.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is essential for developing an effective dissolution strategy. The dipeptide's structure, incorporating the phenolic side chain of Tyrosine and the imidazole side chain of Histidine, dictates its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C15H18N4O4 | PubChem[2][3] |
| Molecular Weight | 318.33 g/mol | PubChem[2][3] |
| Amino Acid Composition | 1x Tyrosine (Tyr, Y), 1x Histidine (His, H) | N/A |
| Theoretical Isoelectric Point (pI) | ~6.79 (Calculated) | University of Calgary |
| Key pKa Values (approximate) | α-COOH: ~2.2, His side-chain: ~6.0, α-NH3+: ~9.1 | University of Calgary |
| Appearance | White to off-white lyophilized powder | N/A |
| Solubility Profile | Moderately soluble in water; solubility is highly pH-dependent.[4][5] | Creative Peptides, Chemistry Stack Exchange |
| Stability Concerns | Tyrosine residue is susceptible to oxidation.[6] Solutions are less stable than lyophilized powder.[7] | PubMed Central, Sigma-Aldrich |
Note on pI Calculation: The theoretical isoelectric point (pI) is the pH at which the net charge of the peptide is zero. For this compound, the relevant pKa values for the zwitterionic state are the Histidine side chain (~6.0) and the N-terminal α-amino group (~9.1). The average of these two values, (6.0 + 9.17) / 2 = 7.59, is the pI of Histidine. However, the peptide's pI will be an average of the pKas that bracket the neutral species.[8][9] Given the pKa of the His side chain (6.0) and the alpha-amino group (9.17), the pI is estimated to be around 7.59. Solubility is lowest at the pI and increases as the pH is moved away from this point.[10]
Core Principles for Dissolving this compound
The solubility of any peptide is governed by its amino acid composition and sequence.[11] this compound is a relatively short peptide, which generally favors water solubility.[12] However, the specific properties of its constituent amino acids require careful consideration.
The Critical Role of pH
The net charge of this compound is highly dependent on the pH of the solvent.
-
Below pH ~6.0: The Histidine side chain and the N-terminal amino group are protonated (positively charged), while the C-terminal carboxyl group is deprotonated (negatively charged). The net charge is positive.
-
Between pH ~6.0 and ~9.1: The Histidine side chain is neutral, the N-terminus is positive, and the C-terminus is negative, resulting in a zwitterionic state with a net charge near zero (the pI range). In this range, solubility is at its minimum.
-
Above pH ~9.1: The N-terminal amino group becomes deprotonated (neutral), resulting in a net negative charge.
Therefore, to maximize solubility, the peptide should be dissolved in a solution with a pH that is at least 1-2 units away from its isoelectric point. For this compound, this means using either a slightly acidic buffer (e.g., pH 4.5-5.5) or a slightly basic buffer (e.g., pH 8.5-9.5).
Solvent Selection
For most biological applications, an aqueous buffer is the preferred solvent.
-
Sterile Water: While a good starting point for many short peptides, the resulting pH may be close to the pI of this compound, potentially limiting solubility.[12] It is often better to use water acidified or basified as described in the protocols.
-
Buffers (e.g., PBS, Tris, Acetate): Buffered solutions are ideal as they resist pH changes upon the addition of the peptide. The choice of buffer must be compatible with the intended downstream experiment.
-
Organic Co-solvents: For highly hydrophobic peptides, small amounts of organic solvents like DMSO or DMF can be used to aid initial dissolution before dilution with an aqueous buffer.[13][14] However, for a dipeptide like this compound, this is typically unnecessary and should be avoided for cell-based assays where solvents can be toxic.
Stability and Storage Considerations
-
Oxidation: The Tyrosine residue in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[6] Using degassed buffers and storing solutions protected from light can mitigate this.
-
Freeze-Thaw Cycles: Peptides in solution are less stable than in their lyophilized form.[7] Repeated freeze-thaw cycles can lead to degradation and aggregation. It is highly recommended to prepare aliquots of the stock solution to avoid this.
-
Storage Temperature: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[7] Once in solution, stock solutions should be stored at -20°C for short-term (weeks to months) or -80°C for long-term (months to a year) storage.[7]
Step-by-Step Dissolution Protocols
Safety First: When handling lyophilized peptides, which can be volatile, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Protocol 1: Preparation of a Basic Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for general applications where a simple aqueous solution is required and the final experimental buffer will control the pH.
Materials:
-
Lyophilized this compound dipeptide
-
Sterile, distilled, or deionized water (e.g., WFI or Milli-Q)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume.
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 318.33 g/mol = 3.18 mg
-
-
Initial Dissolution: Add the calculated amount of sterile water to the vial containing the peptide. It is generally recommended to add the solvent to the peptide, not the other way around.[13]
-
Mixing: Gently vortex the solution. If the peptide does not fully dissolve and the solution appears cloudy, it is likely that the pH is near the isoelectric point.
-
Troubleshooting Insolubility: If the peptide remains insoluble, proceed to Protocol 2. Gentle warming (up to 40°C) or brief sonication can also be attempted, but pH adjustment is the most reliable method.[12]
Protocol 2: Preparation of a pH-Adjusted Stock Solution for Biological Applications
This is the recommended protocol for ensuring complete dissolution and is critical for preparing solutions intended for cell culture or other pH-sensitive assays.
Materials:
-
All materials from Protocol 1
-
Sterile 0.22 µm syringe filter
Procedure:
-
Follow Steps 1-4 from Protocol 1.
-
pH Adjustment for Solubilization: Since this compound has a basic Histidine residue, it will be positively charged and more soluble in a slightly acidic environment.[10][11]
-
Add a small volume (e.g., 1-5 µL) of 10% acetic acid to the peptide suspension.
-
Vortex briefly after each addition.
-
Continue adding acid dropwise until the peptide is fully dissolved and the solution is clear. The target should be a pH of ~5.5 or lower.
-
-
Final Volume Adjustment: Once the peptide is dissolved, add sterile water or your desired sterile buffer (e.g., PBS) to reach the final target volume.
-
Sterile Filtration: For biological applications, it is crucial to sterilize the final solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants and undissolved particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots. Store immediately at -20°C or -80°C, protected from light.
Decision-Making Workflow
The following diagram outlines the logical steps for selecting the appropriate dissolution method.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-3-(1H-imidazol-4-yl)Propanoic acid | C15H18N4O4 | CID 14717809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. jpt.com [jpt.com]
- 12. biorbyt.com [biorbyt.com]
- 13. agrisera.com [agrisera.com]
- 14. biocat.com [biocat.com]
Application Note: High-Confidence Identification of the Dipeptide Tyr-His using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive guide to the identification and characterization of the dipeptide Tyrosyl-Histidine (Tyr-His) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We delve into the foundational principles of peptide analysis by mass spectrometry, followed by detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the methodology. This guide is designed to provide a robust framework for the unambiguous identification of this compound in complex matrices, a critical task in various research and development settings, including peptidomimetics, biomarker discovery, and pharmaceutical analysis.
Introduction: The Significance of this compound Identification
The dipeptide this compound, composed of tyrosine and histidine residues, serves as a fundamental model for studying peptide fragmentation and is a component of larger, biologically active peptides. Its unique structure, featuring the aromatic phenol side chain of tyrosine and the basic imidazole ring of histidine, presents distinct characteristics in a mass spectrometer. Accurate identification of such peptides is paramount in proteomics, drug metabolism studies, and quality control of synthetic peptide libraries. Tandem mass spectrometry (MS/MS) offers unparalleled specificity and sensitivity for this purpose, enabling definitive structural elucidation through controlled fragmentation.[1][2] This document outlines a complete workflow, from sample preparation to data interpretation, for the high-confidence identification of this compound.
Foundational Principles of this compound Analysis by LC-MS/MS
The analysis of this compound by LC-MS/MS is a multi-stage process, each stage governed by specific physicochemical principles.
-
Liquid Chromatography (LC) Separation: The primary role of the LC system is to separate the this compound dipeptide from other components in the sample matrix.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common modality for peptide separation. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution of this compound is controlled by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase. The presence of basic (Histidine) and aromatic (Tyrosine) residues influences its retention behavior.
-
Electrospray Ionization (ESI): Following chromatographic separation, the this compound dipeptide is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that transfers the analyte from the liquid phase to the gas phase as charged ions with minimal fragmentation.[3] In positive ion mode, the acidic mobile phase promotes the protonation of the N-terminus and the basic side chain of histidine, resulting in a positively charged precursor ion, primarily [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Tandem mass spectrometry is the cornerstone of definitive peptide identification.[4] The process involves:
-
Precursor Ion Selection: The mass spectrometer isolates the [M+H]⁺ ion of this compound.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell.[5] This process, known as collision-induced dissociation (CID), imparts internal energy to the ion, causing it to fragment at its most labile bonds, primarily the peptide bond.[5][6]
-
Fragment Ion Analysis: The resulting fragment ions are mass-analyzed to produce an MS/MS spectrum. The fragmentation pattern is predictable and characteristic of the peptide's amino acid sequence.
-
-
Peptide Fragmentation Nomenclature (b and y ions): The fragmentation of a peptide bond results in two types of characteristic fragment ions: b ions and y ions .[7]
-
b ions contain the N-terminus of the peptide.
-
y ions contain the C-terminus of the peptide. By analyzing the mass differences between the peaks in the b and y ion series, the amino acid sequence can be determined.[8]
-
Predicted Mass and Fragmentation of this compound
A crucial aspect of targeted peptide identification is knowing the expected mass-to-charge ratios (m/z) of the precursor and fragment ions.
Table 1: Calculated m/z Values for Protonated this compound and its Primary Fragment Ions
| Ion Type | Sequence | Chemical Formula | Monoisotopic Mass (Da) | m/z ([M+H]⁺) |
| Precursor Ion | This compound | C₁₅H₁₈N₄O₄ | 318.1328 | 319.1401 |
| b₁ ion | Tyr | C₉H₁₀NO₂ | 164.0698 | 164.0771 |
| y₁ ion | His | C₆H₉N₃O₂ | 155.0695 | 156.0768 |
Note: Masses are calculated based on the most common isotopes of each element. The m/z values are for singly charged ions.
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for the successful identification of this compound.
Overall Experimental Workflow
The following diagram illustrates the key stages of the this compound identification workflow.
Caption: Overall workflow for this compound identification.
Protocol 1: Sample Preparation
The goal of sample preparation is to ensure the sample is free of contaminants that could interfere with LC-MS/MS analysis and is in a solvent compatible with the initial chromatographic conditions.
Materials:
-
This compound dipeptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound standard (e.g., 1 mg).
-
Dissolve in a known volume of HPLC-grade water to create a stock solution (e.g., 1 mg/mL).
-
Rationale: A concentrated stock solution allows for accurate serial dilutions. Water is a suitable solvent for the polar dipeptide.
-
-
Working Solution Preparation:
-
Prepare a working solution by diluting the stock solution in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Rationale: Diluting in the initial mobile phase ensures good peak shape at the beginning of the chromatographic run and prevents solvent-induced peak distortion. Formic acid is a common mobile phase additive for peptide analysis that aids in protonation for positive mode ESI and improves peak shape.
-
-
Sample Filtration:
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
Rationale: This step removes any particulate matter that could clog the LC system or column, ensuring the longevity of the instrumentation.
-
Protocol 2: LC-MS/MS Method
This protocol outlines a general-purpose LC-MS/MS method for the analysis of this compound. Instrument parameters may need to be optimized for your specific system.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Causality of Choices:
-
A C18 column is chosen for its excellent retention of peptides.
-
The gradient elution from a low to high concentration of acetonitrile allows for the effective elution of this compound from the column.
-
Maintaining a constant column temperature ensures reproducible retention times.
-
The use of formic acid as an ion-pairing agent improves peak shape and ionization efficiency. For particularly challenging separations involving basic peptides, other ion-pairing agents like trifluoroacetic acid (TFA) can be considered, though TFA can cause ion suppression in the ESI source.[9]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 100-500
-
MS2 Acquisition: Data-Dependent Acquisition (DDA)
-
Precursor Ion for MS/MS: m/z 319.14 (with an isolation window of ± 1 Da)
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Optimized for maximal fragmentation (e.g., 20-30 eV). This may require empirical determination on your specific instrument.
Causality of Choices:
-
Positive ESI mode is selected to protonate the this compound dipeptide, forming the [M+H]⁺ ion.
-
Data-Dependent Acquisition allows the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation in MS2, which is ideal for identifying the target analyte.
-
The collision energy is a critical parameter that needs to be optimized to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
Protocol 3: Data Analysis and Interpretation
-
Extracted Ion Chromatogram (EIC):
-
From the raw data, generate an EIC for the m/z of the this compound precursor ion (319.14).
-
A peak at a specific retention time in the EIC indicates the presence of an ion with the correct mass for this compound.
-
-
MS/MS Spectrum Analysis:
-
Examine the MS/MS spectrum associated with the chromatographic peak from the EIC.
-
Identify the key fragment ions: the b₁ ion at m/z 164.08 and the y₁ ion at m/z 156.08.
-
The presence of both the correct precursor ion and these characteristic fragment ions provides high-confidence identification of the this compound dipeptide.
-
Visualizing this compound Fragmentation
The following diagram illustrates the fragmentation of the protonated this compound dipeptide to form the characteristic b₁ and y₁ ions.
Sources
- 1. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 7. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Application Note: Enhancing CHO Cell Fed-Batch Culture Performance with Tyr-His Dipeptide Supplementation
Introduction: Overcoming the Tyrosine Solubility Bottleneck
The production of monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry.[1][2] Fed-batch culture is the dominant production modality, relying on the periodic addition of concentrated nutrient feeds to sustain high cell densities and prolong productivity.[3][4] However, the formulation of these feeds is often constrained by the poor solubility of certain key amino acids, most notably L-tyrosine.[5][6]
L-tyrosine's low solubility at neutral pH (around 0.45 mg/mL) presents a significant process challenge. Insufficient tyrosine supply can lead to a sharp decline in specific productivity (qP), induce autophagic cell death, and even cause sequence variants in the final protein product where tyrosine residues are mistakenly replaced by other amino acids.[6][7][8] While strategies like using alkaline pH feeds can dissolve more tyrosine, this necessitates a separate feed line and risks pH-induced precipitation of other components and potential pH shocks to the culture.[9]
Chemically synthesized dipeptides, such as Tyrosyl-Histidine (Tyr-His), offer an elegant solution to this problem. These dipeptides exhibit substantially higher solubility—up to 250-fold greater than free tyrosine—allowing for the formulation of highly concentrated, pH-neutral feeds.[10][11] This simplifies the feeding process, enhances media stability, and, most importantly, ensures a consistent and sufficient supply of both tyrosine and histidine to meet the metabolic demands of high-density cultures. This application note provides a comprehensive guide to the mechanism, application, and optimization of this compound dipeptide supplementation in CHO cell fed-batch processes.
Mechanism of Action: Cellular Uptake and Utilization
The efficacy of dipeptide supplementation hinges on the cell's ability to transport the dipeptide across the cell membrane and then hydrolyze it to release the constituent free amino acids. CHO cells possess transporters capable of internalizing small peptides. Once inside the cytoplasm, intracellular peptidases efficiently cleave the peptide bond, releasing free L-tyrosine and L-histidine, which then become available for tRNA charging and subsequent protein synthesis, as well as other metabolic functions.[12][13] This intracellular release mechanism ensures the amino acids are delivered precisely where they are needed.
Studies have shown that this method not only sustains productivity but also improves the overall metabolic profile of the culture. By preventing amino acid starvation, dipeptide-supplemented cultures often exhibit reduced production of waste products like lactate and ammonia, contributing to a more stable and productive culture environment.[10][11]
Caption: High-level experimental workflow for a fed-batch CHO cell culture process.
Step-by-Step Methodology
-
Inoculum Expansion:
-
Thaw a vial of the CHO cell line and expand the culture in shake flasks using the basal medium.
-
Subculture cells every 2-3 days until the required cell number for bioreactor inoculation is achieved, ensuring viability remains >95%.
-
-
Feed Preparation (Example for a 10% v/v feed strategy):
-
Control Feed: Prepare the concentrated feed solution according to the manufacturer's or in-house protocol. This feed will likely be alkaline to dissolve the free tyrosine. Adjust to a final working pH as recommended.
-
Experimental (this compound) Feed: Prepare the same feed, omitting the free L-tyrosine. Calculate the molar equivalent of this compound dipeptide needed to replace the tyrosine. Dissolve the this compound powder directly into the feed solution with gentle mixing. The pH of this feed should remain near neutral, simplifying preparation. Filter-sterilize both feeds through a 0.22 µm filter.
-
-
Bioreactor Setup and Inoculation:
-
Set up the 5L bioreactor with a 3L working volume of basal medium.
-
Calibrate pH, DO, and temperature probes. Sterilize the vessel.
-
Aseptically inoculate the bioreactor with the expanded cell culture to a target seeding density of 0.5 x 10^6 viable cells/mL.
-
Set initial control parameters:
-
Temperature: 37°C
-
pH: 7.0 (controlled with CO2 and sodium bicarbonate)
-
DO: 50% (controlled with a cascade of air/O2 sparging)
-
Agitation: 80-100 RPM
-
-
-
Fed-Batch Culture and Monitoring:
-
Batch Phase (Day 0-3): Allow cells to grow without feeding until the viable cell density (VCD) reaches approximately 2-3 x 10^6 cells/mL.
-
Fed-Batch Phase (Day 3-14):
-
Beginning on Day 3, add a daily bolus of the prepared feed (Control or Experimental). A typical starting point is to add 3% of the initial culture volume (e.g., 90 mL) each day.
-
Optionally, implement a temperature shift to 32°C when the culture enters the stationary phase (e.g., Day 5 or VCD > 10 x 10^7 cells/mL) to extend productivity.
-
-
Daily Sampling and Analysis:
-
Aseptically remove a sample for analysis.
-
Measure VCD and viability.
-
Analyze key metabolites: glucose, lactate, glutamine, glutamate, ammonium.
-
Measure osmolality.
-
On alternate days, collect a larger sample, centrifuge to remove cells, and store the supernatant at -80°C for later analysis of titer and amino acid concentration.
-
-
-
Harvest and Final Analysis:
-
Terminate the culture when viability drops below a set threshold (e.g., 60%) or on a predetermined day (e.g., Day 14).
-
Clarify the culture broth by centrifugation and/or depth filtration.
-
Perform final product titer analysis (e.g., Protein A HPLC) on the clarified harvest.
-
(Optional) Analyze product quality attributes such as aggregation and charge variants.
-
Process Optimization and Expected Results
The protocol provided is a robust starting point. Further optimization using a Design of Experiments (DoE) approach can fine-tune the feeding strategy. [14][15]Key parameters to optimize include the timing of feed initiation, the daily feed volume, and the concentration of this compound in the feed.
Expected Performance Improvements
Supplementation with this compound dipeptides is expected to yield significant improvements over cultures limited by free tyrosine solubility.
| Parameter | Control (Standard Feed) | This compound Supplemented Feed | Rationale for Improvement |
| Peak Viable Cell Density (VCD) | 15-18 x 10⁶ cells/mL | 18-22 x 10⁶ cells/mL | Consistent nutrient availability supports higher cell growth. |
| Culture Viability | Drops earlier (e.g., Day 11-12) | Extended by 1-2 days | Prevention of amino acid starvation-induced cell death. [6][10] |
| Integrated VCD (IVCD) | Lower | 15-25% Higher | Higher peak VCD and extended viability contribute to a larger cumulative cell mass over time. [7] |
| Final mAb Titer (g/L) | 3.0 - 4.0 g/L | 4.5 - 6.0 g/L | Increased IVCD and sustained specific productivity (qP) directly boost final product yield. [11][16] |
| Metabolic Profile | Higher lactate/ammonia peaks | Lower lactate/ammonia peaks | Improved metabolic efficiency and reduced cellular stress. [10][11] |
| Feed Preparation | Requires alkaline pH, risk of precipitation | Simple dissolution at neutral pH, stable | This compound dipeptides have vastly superior solubility and stability in neutral solutions. [16] |
Troubleshooting
-
Issue: Sub-optimal growth or titer improvement compared to control.
-
Possible Cause: The concentration of this compound in the feed may not be optimal. The culture might be limited by another nutrient.
-
Solution: Perform a dose-response experiment with varying this compound concentrations. Conduct a spent media analysis to identify other limiting amino acids or components. [1]* Issue: Unexpected precipitation in the this compound experimental feed.
-
Possible Cause: While highly soluble, extreme concentrations in a complex matrix can still lead to interactions.
-
Solution: Confirm the maximum solubility in your specific feed matrix. Prepare the feed at a slightly lower concentration or adjust the order of component addition.
-
-
Issue: No significant difference in metabolic profiles (lactate, ammonia).
-
Possible Cause: The control culture was not severely limited by tyrosine. The cell line may have a lower intrinsic metabolic rate.
-
Solution: This result is still valuable, indicating that for this specific process, tyrosine delivery was not the primary bottleneck. Focus optimization efforts on other parameters.
-
Conclusion
The use of this compound dipeptides is a powerful and field-proven strategy to overcome the process limitations imposed by the poor solubility of L-tyrosine. By enabling the formulation of concentrated, pH-neutral, and stable feed streams, this approach simplifies manufacturing operations while simultaneously enhancing culture performance. The resulting improvements in cell viability, integrated cell density, and final product titer make this compound supplementation a critical tool for process intensification and optimization in modern biopharmaceutical production.
References
-
Title: Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability Source: PubMed URL: [Link]
-
Title: Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability | Request PDF Source: ResearchGate URL: [Link]
-
Title: TYR uptake and release rates [pmol cell⁻¹ d⁻¹] via dipeptides addition... | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: a Preliminary fed-batch culture profiles with the addition of tyrosine... Source: ResearchGate URL: [Link]
-
Title: Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis Source: SpringerLink URL: [Link]
-
Title: Stability of concentrated feed medium with various tyrosine additions... Source: ResearchGate URL: [Link]
-
Title: Effect of Tyr on CHO cells producing a recombinant monoclonal antibody... Source: ResearchGate URL: [Link]
-
Title: Optimization of fed-batch culture conditions for a mAb-producing CHO cell line Source: GE Healthcare URL: [Link]
-
Title: Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures Source: PubMed URL: [Link]
-
Title: Process development and optimization of fed-batch production processes for therapeutic proteins by CHO cells Source: PubMed Central URL: [Link]
-
Title: Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures Source: PubMed URL: [Link]
-
Title: Analytical Methods for Live-Cell Monitoring in Bioreactors Source: Cellbase URL: [Link]
-
Title: Medium and feed optimization for fed-batch production of a monoclonal antibody in CHO cells Source: ResearchGate URL: [Link]
-
Title: Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells Source: PubMed Central URL: [Link]
-
Title: Stress-induced increase of monoclonal antibody production in CHO cells Source: Scilit URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stress‐induced increase of monoclonal antibody production in CHO cells | Scilit [scilit.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 15. Process development and optimization of fed-batch production processes for therapeutic proteins by CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cell Culture: A Guide to Formulating Chemically Defined Media with Tyrosine and Histidine Dipeptides
For researchers, scientists, and drug development professionals dedicated to advancing biopharmaceutical production, the pursuit of robust and reproducible cell culture processes is paramount. The transition to chemically defined (CD) media has been a significant step forward, offering enhanced consistency and safety by eliminating the variability and risks associated with animal-derived components. However, the formulation of these complex media is not without its challenges. This guide provides an in-depth exploration of a critical bottleneck in CD media development—the poor solubility of the essential amino acid L-tyrosine—and presents a comprehensive, field-proven strategy to overcome this limitation through the use of tyrosine- and histidine-containing dipeptides.
The following application notes and protocols are designed to provide not just a set of instructions, but a thorough understanding of the scientific principles and practical considerations that underpin the successful formulation of high-performance, chemically defined cell culture media.
The Tyrosine Conundrum: A Critical Bottleneck in Media Formulation
Tyrosine is an indispensable amino acid for cellular metabolism, protein synthesis, and overall culture productivity.[1] Its depletion in fed-batch cultures has been directly linked to a decline in specific productivity and the emergence of protein sequence variants. Despite its importance, L-tyrosine's physicochemical properties present a significant hurdle in the preparation of concentrated, pH-neutral liquid media and feeds.
The core of the problem lies in its exceptionally low solubility in water at neutral pH, typically less than 0.5 g/L. Historically, scientists have resorted to cumbersome workarounds, such as preparing separate alkaline stock solutions of tyrosine to increase its solubility.[1] However, this approach introduces a host of complications, including:
-
Increased Process Complexity: The need for a separate, high-pH feed complicates the feeding strategy and increases the risk of operational errors.[1]
-
Risk of pH Spikes: The addition of a highly alkaline solution to the bioreactor can cause localized pH spikes, stressing the cells and potentially impacting product quality.[1]
-
Precipitation Issues: If not managed carefully, the introduction of the alkaline tyrosine feed can lead to precipitation in the bioreactor, altering the media composition and potentially harming the cells.[1]
-
Higher Salt Concentrations: The use of alkaline solutions often introduces additional salts, which can increase the osmolality of the culture medium and negatively affect cell growth.[1]
These challenges have driven the search for a more elegant and efficient solution, leading to the adoption of chemically defined dipeptides.
Dipeptides: The Key to Unlocking Higher Performance
Chemically synthesized dipeptides, particularly those containing tyrosine, offer a powerful solution to the solubility problem. By linking tyrosine to another amino acid, such as glycine or histidine, its solubility at neutral pH can be dramatically increased—by up to 250-fold.[2][3] This enhanced solubility allows for the formulation of highly concentrated, pH-neutral feed media, simplifying the manufacturing process and eliminating the drawbacks associated with alkaline feeds.
Beyond solving the solubility issue, the use of tyrosine- and histidine-containing dipeptides has been shown to deliver a range of performance-enhancing benefits:
-
Enhanced Cell Viability and Titer: Numerous studies have demonstrated that supplementing CD media with these dipeptides leads to improved cell survival and increased product titers.[2][3]
-
Improved Metabolic Profiles: Cultures supplemented with dipeptides often exhibit more favorable metabolic profiles, characterized by lower production of lactate and ammonia.[2][3] This reduction in toxic byproducts contributes to a more stable culture environment and prolonged cell viability.
-
Better pH Maintenance: The improved metabolic state of the cells often results in better pH control within the bioreactor, reducing the need for base additions.[2][3]
Histidine, in addition to its role as a dipeptide partner, contributes to the overall stability of the formulation. It is a widely used buffer in monoclonal antibody (mAb) formulations, known to reduce protein aggregation.[4][5] The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as an effective proton shuttle and contribute to the buffering capacity of the medium.
Cellular Uptake and Metabolism of Dipeptides
Mammalian cells possess transporters, such as PepT1 and PepT2, that can actively import di- and tripeptides.[6] Once inside the cell, these dipeptides are rapidly cleaved by intracellular peptidases into their constituent amino acids.[7] These amino acids then become available for the cell's metabolic and protein synthesis machinery. This efficient uptake and hydrolysis mechanism ensures a steady supply of tyrosine and other essential amino acids to the cells.
Protocol: Formulating a Chemically Defined Medium with Tyr-His Dipeptides
This protocol provides a step-by-step guide for the preparation of a chemically defined cell culture medium incorporating a this compound dipeptide. The principles outlined here can be adapted for other tyrosine-containing dipeptides.
Part 1: Preparation of Concentrated Stock Solutions
Concentrated stock solutions of individual components or component groups are prepared to facilitate the final media formulation.
1.1. Amino Acid Stock Solutions:
-
Rationale: Preparing a concentrated stock of the this compound dipeptide allows for easy addition to the final medium without significantly altering the volume.
-
Procedure:
-
Weigh out the desired amount of the this compound dipeptide powder (e.g., Glycyl-L-Tyrosine or L-Alanyl-L-Tyrosine) using an analytical balance.
-
In a sterile container, dissolve the powder in high-purity, cell culture grade water with gentle stirring. The high solubility of the dipeptide should allow for the creation of a concentrated stock at neutral pH.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile storage vessel.
-
Store the stock solution at 2-8°C, protected from light.
-
1.2. Basal Medium Powder:
-
Rationale: Using a commercially available, powdered basal medium as a base provides a consistent and well-characterized foundation for the final formulation.
-
Procedure: Follow the manufacturer's instructions for the preparation of the basal medium. This typically involves dissolving the powder in a specific volume of high-purity water.
Part 2: Final Medium Formulation
This section details the process of combining the stock solutions to create the final, ready-to-use chemically defined medium.
Workflow for Chemically Defined Media Formulation
Caption: Experimental workflow for optimizing this compound concentrations in a cell line-specific manner.
By systematically varying the concentrations of the this compound dipeptide and other key amino acids in a Design of Experiments (DoE) approach, researchers can identify the optimal formulation that supports maximal viable cell density, prolonged culture duration, and high product titers.
Conclusion
The strategic incorporation of tyrosine- and histidine-containing dipeptides represents a significant advancement in the formulation of chemically defined cell culture media. This approach not only overcomes the long-standing challenge of tyrosine solubility but also delivers substantial improvements in cell culture performance and process robustness. By understanding the underlying scientific principles and adhering to rigorous formulation and quality control protocols, researchers and drug development professionals can unlock the full potential of their cell culture processes, accelerating the development and manufacturing of life-saving biotherapeutics.
References
-
Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Cytotechnology, 68(4), 1269–1283. [Link]
-
Kang, S. Y., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology Progress, 28(6), 1596–1604. [Link]
-
Lee, D. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 253. [Link]
-
Newstead, S. (2015). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. Molecular Membrane Biology, 32(3), 73-81. [Link]
-
Abe, H. (2000). Role of histidine-related compounds as intracellular proton buffering constituents in vertebrate muscle. Biochemistry (Moscow), 65(7), 757-765. [Link]
-
Marasinghe, P. (2021). The Histidine R Group Buffer System. Medium. [Link]
-
Coronel, J., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3244–3257. [Link]
-
Eagle, H. (1955). Utilization of dipeptides by mammalian cells in tissue culture. Proceedings of the Society for Experimental Biology and Medicine, 89(1), 96-99. [Link]
-
Finzel, L., et al. (2019). Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers. Acta Biomaterialia, 96, 291-300. [Link]
-
ResearchGate. (2015). How can one prepare standard solution of L-tyrosine? [Link]
-
Protocols.io. (2017). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. [Link]
-
BioProcess International. (2012). Systematic Approaches to Develop Chemically Defined Cell Culture Feed Media. [Link]
-
Wikipedia. (n.d.). Chemically defined medium. [Link]
-
Pharmaceutical Technology. (2023). Quality control: the central pillar supporting peptide manufacturing. [Link]
-
Landauer, K., et al. (2021). Media on-demand: Continuous reconstitution of a chemically defined media directly from solids. Biotechnology and Bioengineering, 118(9), 3382-3392. [Link]
-
Reinhart, D., et al. (2016). Selection of chemically defined media for CHO cell fed-batch culture processes. Cytotechnology, 68(6), 2465–2485. [Link]
Sources
- 1. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Tyrosyl-L-Histidine (Tyr-His) as a Highly Soluble Tyrosine Source for Parenteral Nutrition
Abstract
This technical guide provides a comprehensive overview of the rationale, synthesis, characterization, and application of the dipeptide L-tyrosyl-L-histidine (Tyr-His) as a superior source of tyrosine in parenteral nutrition (PN) formulations. Tyrosine, a conditionally essential amino acid, presents significant challenges in PN compounding due to its poor aqueous solubility, limiting its adequate provision to critically ill patients. The use of highly soluble dipeptides, such as this compound, effectively circumvents this limitation.[1][2][3][4] This document details the underlying scientific principles, provides validated protocols for the synthesis and analysis of this compound, and outlines its metabolic fate and clinical relevance for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Tyrosine in Parenteral Nutrition
Tyrosine is a crucial amino acid, serving as a precursor for the synthesis of proteins, catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[5] In states of critical illness, trauma, or in neonates, the endogenous synthesis of tyrosine from phenylalanine may be insufficient, rendering it a conditionally essential amino acid.[3] However, the direct inclusion of free tyrosine in parenteral nutrition solutions is hampered by its exceptionally low solubility in water (approximately 0.45 g/L at 25°C). This physicochemical constraint often leads to suboptimal dosing in patients who would benefit most from adequate tyrosine supplementation.[1][6][7]
The administration of tyrosine-containing dipeptides presents a scientifically sound and practical solution to this formulation challenge.[1][2][3] Dipeptides are generally more water-soluble than their constituent free amino acids and are efficiently hydrolyzed in the body to release the individual amino acids for metabolic use.[4][8] L-tyrosyl-L-histidine (this compound) is a promising candidate due to the favorable properties of both amino acids. Histidine is an essential amino acid with a pKa close to physiological pH, contributing to the buffering capacity of biological fluids.[9]
This application note will provide a detailed exploration of this compound as a viable and effective source of tyrosine for parenteral nutrition.
Physicochemical Properties of L-Tyrosyl-L-Histidine
The enhanced utility of this compound in parenteral nutrition is rooted in its improved physicochemical properties compared to free tyrosine.
| Property | Free L-Tyrosine | L-Tyrosyl-L-Histidine (Predicted) | Significance in Parenteral Nutrition |
| Aqueous Solubility | ~0.45 g/L (at 25°C) | Significantly Higher | Allows for the formulation of PN solutions with clinically relevant concentrations of tyrosine without precipitation. |
| Stability in Solution | Prone to oxidation | Generally stable in PN solutions | Ensures the integrity of the amino acid source during storage and administration.[3][8] |
| Osmolality | Contributes to the overall osmolality | Contributes less on a molar basis than two free amino acids | Helps in managing the total osmolarity of the PN admixture, reducing the risk of phlebitis. |
Synthesis and Characterization of L-Tyrosyl-L-Histidine
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Solid-Phase Peptide Synthesis (SPPS) is a common and efficient chemical method.[1][6][10]
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Protocol 1: Solid-Phase Synthesis of L-Tyrosyl-L-Histidine
Objective: To synthesize L-tyrosyl-L-histidine using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection of Histidine:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Tyrosine:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal tyrosine.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 times) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the purified this compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Causality Behind Experimental Choices:
-
Protecting Groups: The trityl (Trt) group on the imidazole side chain of histidine and the tert-butyl (tBu) group on the hydroxyl group of tyrosine prevent unwanted side reactions during coupling.[1][7] These protecting groups are labile in the final TFA cleavage step.
-
Coupling Reagents: DIC and HOBt are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond.
-
Cleavage Cocktail: TIS is a scavenger that captures the reactive carbocations generated during the cleavage of the protecting groups, preventing side reactions with sensitive amino acid residues.
Analytical Methods for this compound in Parenteral Nutrition Solutions
Accurate quantification of this compound in PN admixtures is crucial for quality control and stability testing.[11] HPLC is the method of choice for this application.[12][13][14]
Protocol 2: HPLC-UV Method for Quantification of this compound in PN Solutions
Objective: To develop and validate an HPLC-UV method for the quantification of L-tyrosyl-L-histidine in a complex parenteral nutrition matrix.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Parenteral nutrition base solution (without this compound)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in water.
-
Prepare a series of calibration standards by diluting the stock solution with the PN base solution to cover the expected concentration range.
-
-
Sample Preparation:
-
Dilute the PN sample containing this compound with water to bring the concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (e.g., 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50-95% B; 25-30 min: 95-5% B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm and 280 nm (for tyrosine's aromatic absorbance)
-
Column Temperature: 30°C
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Method Validation (Self-Validating System):
-
Specificity: Analyze the PN base solution to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (R² > 0.99).
-
Accuracy and Precision: Perform recovery studies by spiking known amounts of this compound into the PN base solution at different concentration levels. Accuracy should be within 85-115%, and precision (RSD) should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Metabolic Fate and Bioavailability of this compound
Upon intravenous administration, dipeptides like this compound are rapidly hydrolyzed by peptidases present in the plasma and on the surface of various cells, particularly in the kidneys and liver, releasing free tyrosine and histidine.[4]
Diagram: Metabolic Pathway of this compound
Caption: Metabolic fate of intravenously administered this compound.
The bioavailability of tyrosine from this compound is expected to be nearly 100%, as the dipeptide is efficiently cleaved, and the resulting free amino acids are readily available for cellular uptake and utilization.[10] Studies with other tyrosine-containing dipeptides have demonstrated their ability to effectively raise serum tyrosine levels.[1]
Clinical Significance and Future Directions
The use of this compound in parenteral nutrition offers several clinical advantages:
-
Improved Nutritional Support: Enables the provision of adequate amounts of tyrosine to meet the metabolic demands of critically ill patients.
-
Enhanced Safety: Reduces the risk of precipitation in PN admixtures, which can lead to catheter occlusion and other complications.
-
Potential for Improved Clinical Outcomes: Adequate tyrosine levels are essential for neurotransmitter and hormone synthesis, which may be beneficial in conditions of stress and sepsis.
Future research should focus on large-scale clinical trials to definitively establish the therapeutic benefits of this compound supplemented parenteral nutrition in various patient populations, including neonates, trauma patients, and individuals with hepatic insufficiency. Stability studies of this compound in "all-in-one" lipid-containing PN admixtures are also warranted.[11]
References
-
Use of Parenteral Dipeptides to Increase Serum Tyrosine Levels and to Enhance Catecholamine-Mediated Neurotransmission. PubMed. Available at: [Link]
-
Dipeptides in parenteral nutrition: from basic science to clinical applications. PubMed. Available at: [Link]
-
Tyrosine kinetics and requirements during total parenteral nutrition in the neonatal piglet: the effect of glycyl-L-tyrosine supplementation. PubMed. Available at: [Link]
-
A two-step enzymatic synthesis of dipeptides. PubMed. Available at: [Link]
-
Infusion of dipeptides as nutritional substrates for glutamine, tyrosine, and branched-chain amino acids in patients with acute pancreatitis. PubMed. Available at: [Link]
-
Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats. PubMed. Available at: [Link]
-
Development of Analytical Methods for the Stability Assessment of Parenteral Nutrition. Cardiff University. Available at: [Link]
-
L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats. PubMed. Available at: [Link]
-
Recent Advances in Chemoenzymatic Peptide Syntheses. PMC. Available at: [Link]
-
The Potential Use of Parenteral Dipeptides in Clinical Nutrition. PubMed. Available at: [Link]
-
Stability and assessment of amino acids in parenteral nutrition solutions. Semantic Scholar. Available at: [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. Available at: [Link]
-
Dipeptides in parenteral nutrition: from basic science to clinical applications. PubMed. Available at: [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. ResearchGate. Available at: [Link]
-
Enzymatic dipeptide synthesis of Bz-Tyr-Phe-NH2 is examined as the... ResearchGate. Available at: [Link]
-
Current practices and future directions of stability testing in parenteral nutrition: A scoping review. PubMed Central. Available at: [Link]
-
[Stability investigation of total parenteral nutrition admixture prepared in a hospital pharmacy]. PubMed. Available at: [Link]
-
Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. PubMed. Available at: [Link]
-
Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PMC. Available at: [Link]
-
Synthesis of L‐histidine specifically labelled with stable isotopes. ResearchGate. Available at: [Link]
-
Histidine. Wikipedia. Available at: [Link]
- PROCESS FOR PREPARING L-HISTIDINE. Google Patents.
-
(PDF) Histidine Biosynthesis. ResearchGate. Available at: [Link]
-
Application of the HPLC Method in Parenteral Nutrition Assessment: Stability Studies of Ondansetron. MDPI. Available at: [Link]
-
HPLC chromatograms of total parenteral nutrition (TPN) (ST composition)... ResearchGate. Available at: [Link]
-
Evaluation of the dietary protein using an optimized HPLC method. ResearchGate. Available at: [Link]
-
Tyrosine Metabolism. PubChem. Available at: [Link]
-
Tyrosine metabolism in health and disease. PIAM farmaceutici s.p.a. Available at: [Link]
-
Tyrosine Metabolism. University of Groningen. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Stability and assessment of amino acids in parenteral nutrition solutions | Semantic Scholar [semanticscholar.org]
- 4. Dipeptides in parenteral nutrition: from basic science to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Histidine - Wikipedia [en.wikipedia.org]
- 8. redalyc.org [redalyc.org]
- 9. Current practices and future directions of stability testing in parenteral nutrition: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. [Stability investigation of total parenteral nutrition admixture prepared in a hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Solid-Phase Synthesis of the Tyr-His Dipeptide
Introduction: The Elegance of Building Peptides on a Solid Support
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] Its genius lies in anchoring the initial amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[1][3][4] This methodology elegantly circumvents the laborious purification steps required in traditional solution-phase synthesis, as excess reagents and by-products are simply washed away by filtration.[1][4][5]
This application note provides a detailed, field-proven protocol for the manual synthesis of the dipeptide L-Tyrosyl-L-Histidine (Tyr-His) using the widely adopted Fmoc/tBu orthogonal protection strategy.[4][6][7] We will delve into the rationale behind each step, from resin selection and amino acid protection to the final cleavage and analysis, equipping researchers with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles.
The Strategic Choice of Reagents: A Foundation for Success
The success of SPPS hinges on a carefully selected cast of chemical characters: the solid support, protecting groups, and coupling reagents. Each plays a critical role in ensuring the desired peptide is assembled with high fidelity and purity.
The Solid Support: Wang Resin
For peptides with a desired free C-terminal carboxyl group, Wang resin is a popular and effective choice.[8][9] It is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. The first amino acid is attached to this linker via an ester bond, which is stable throughout the synthesis cycles but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[8][9]
Orthogonal Protecting Groups: The Fmoc/tBu Strategy
The Fmoc/tBu strategy is a pillar of modern SPPS due to its use of milder reaction conditions compared to the older Boc/Bzl strategy.[6][10] The core principle is "orthogonality," where two different classes of protecting groups are used, each removable by a distinct chemical mechanism, allowing for selective deprotection at specific stages.[7][10]
-
α-Amino Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid.[10][11] It is base-labile and is quantitatively removed at the beginning of each cycle with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]
-
Side-Chain Protection (Permanent): The reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide assembly.[2][7][12] These "permanent" protecting groups must remain stable during the repetitive Fmoc-deprotection steps and are only removed during the final cleavage from the resin.
-
Tyrosine (Tyr): The phenolic hydroxyl group of Tyrosine is protected with a tert-butyl (tBu) group. This group is acid-labile and is removed by TFA during the final cleavage step.[12] The use of Fmoc-Tyr(tBu)-OH enhances coupling efficiency and improves the purity of the final peptide.[13]
-
Histidine (His): The imidazole side chain of Histidine presents a unique challenge as it is prone to racemization during activation.[14][15][16][17] Protecting the imidazole ring is crucial. The trityl (Trt) group is a widely used, acid-labile protecting group for the histidine side chain that minimizes this risk.[16][18][19] The use of additives like 1-hydroxybenzotriazole (HOBt) during coupling can further suppress racemization.[14][20]
-
Coupling Reagents: Forging the Peptide Bond
Peptide bond formation is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[5] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are effective activating agents.[20] However, to increase efficiency and minimize side reactions, particularly racemization, an additive is almost always used.[20][21] HOBt is a classic choice, reacting with the activated amino acid to form an intermediate that readily couples with the free amine on the resin with minimal racemization.[20] More modern and highly efficient coupling reagents, such as HBTU, HATU, and PyBOP, are aminium/uronium salts that incorporate an HOBt or similar moiety within their structure.[5][20][22]
Visualizing the Workflow: The SPPS Cycle
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and more washing. This cycle is repeated for each amino acid to be added to the growing peptide chain.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Experimental Protocol: Synthesis of this compound Dipeptide
This protocol outlines the manual synthesis of this compound on a 100 mg scale using Fmoc-His(Trt)-Wang resin.
Materials and Reagents
| Reagent | Supplier | Typical Purity |
| Fmoc-His(Trt)-Wang Resin (0.5 mmol/g) | Commercial Source | >98% |
| Fmoc-Tyr(tBu)-OH | Commercial Source | >99% |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Source | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Commercial Source | >98% |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | >99.8% |
| Dichloromethane (DCM) | ACS Grade | >99.5% |
| Piperidine | ACS Grade | >99% |
| Trifluoroacetic Acid (TFA) | Reagent Grade | >99% |
| Triisopropylsilane (TIS) | Reagent Grade | >98% |
| Water | HPLC Grade | - |
| Diethyl Ether | ACS Grade, Anhydrous | >99% |
Step 1: Resin Preparation and Swelling
Causality: The polystyrene resin must be swollen in a suitable solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.[23][24] DMF is an excellent swelling solvent for polystyrene-based resins.[8]
-
Place 100 mg (0.05 mmol) of Fmoc-His(Trt)-Wang resin into a fritted syringe reaction vessel.
-
Add 2 mL of DMF to the resin.
-
Gently agitate the resin for 30 minutes at room temperature to ensure complete swelling.
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection of Histidine
Causality: The N-terminal Fmoc group on the resin-bound histidine must be removed to expose the free amine, which will then react with the incoming tyrosine residue.[2][25] A 20% solution of piperidine in DMF is the standard reagent for this base-catalyzed elimination reaction.[1]
-
Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-Tyr(tBu)-OH
Causality: This is the core peptide bond-forming step. The carboxyl group of Fmoc-Tyr(tBu)-OH is activated by DIC/HOBt to form a highly reactive intermediate that readily couples with the deprotected amine of the resin-bound histidine. A molar excess of the amino acid and coupling reagents is used to drive the reaction to completion.[3]
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (115 mg, 0.25 mmol, 5 eq) and HOBt (38 mg, 0.25 mmol, 5 eq) in 1 mL of DMF.
-
Add DIC (39 µL, 0.25 mmol, 5 eq) to the amino acid solution.
-
Allow the solution to pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (2 x 2 mL).
Step 4: Cleavage and Global Deprotection
Causality: A strong acid, TFA, is used to simultaneously cleave the ester linkage anchoring the peptide to the Wang resin and remove the acid-labile side-chain protecting groups (Trt from His and tBu from Tyr).[8] During this process, reactive carbocations are generated, which can cause unwanted side reactions. "Scavengers" like water and triisopropylsilane (TIS) are added to the cleavage cocktail to trap these reactive species.[26]
-
Ensure the peptide-resin is washed with DCM (3 x 2 mL) and dried under a stream of nitrogen for 15 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). (Caution: Work in a fume hood and wear appropriate PPE) .
-
Add 2 mL of the cleavage cocktail to the dry peptide-resin.
-
Agitate gently at room temperature for 2 hours.
-
Filter the solution, collecting the TFA filtrate in a clean centrifuge tube.
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
Step 5: Peptide Precipitation and Isolation
Causality: The synthesized peptide is insoluble in cold diethyl ether. This property is exploited to precipitate the peptide from the TFA solution, leaving behind the soluble protecting group fragments and scavengers.
-
Add the TFA filtrate dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
A white precipitate of the this compound dipeptide should form.
-
Keep the mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 5 mL of cold diethyl ether, centrifuge, and decant again.
-
Dry the peptide pellet under vacuum to obtain the crude product.
Analysis and Characterization of the Crude Peptide
Before use in any application, the identity and purity of the synthesized peptide must be confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.[27][28][29][30]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[27][30] It is the gold standard for assessing the purity of a synthetic peptide.[31]
-
Typical Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm (peptide bond) and 280 nm (tyrosine aromatic ring)
-
The result will be a chromatogram showing a major peak for the desired this compound dipeptide and potentially minor peaks for any impurities. Purity is calculated by integrating the peak areas.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[29][30] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are commonly used.
-
Expected Mass for this compound (C₁₅H₁₈N₄O₄):
-
Monoisotopic Mass: 334.133 Da
-
Observed [M+H]⁺: ~335.14 Da
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Purity/Yield | Incomplete coupling or deprotection. | Double couple the amino acids; extend reaction times; use a stronger coupling reagent like HATU. |
| Racemization of His | Prolonged activation time; use of a strong base during coupling. | Minimize pre-activation time; ensure no residual piperidine is present before coupling; add HOBt.[14][15] |
| Deletion Peptides | Incomplete deprotection or coupling leading to a missing amino acid. | Monitor reactions with a qualitative test (e.g., Kaiser test) to ensure completion. |
| Side Reactions during Cleavage | Insufficient scavengers in the TFA cocktail. | Ensure proper scavenger composition, especially when sensitive residues like Trp, Cys, or Met are present.[26][32] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase synthesis of the this compound dipeptide. By understanding the causality behind each step—from the strategic selection of an appropriate resin and orthogonal protecting groups to the precise execution of coupling and cleavage reactions—researchers can confidently and reproducibly synthesize high-quality peptides. The principles and techniques detailed herein are foundational and can be readily adapted for the synthesis of more complex and longer peptide sequences, serving as a valuable resource for professionals in chemical biology and drug development.
References
-
Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of a solid-phase peptide synthesis (SPPS) system. Retrieved from [Link]
-
Severn Biotech. (n.d.). Peptide Coupling Reagents used in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]
-
Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2136–2147. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. digital.csic.es [digital.csic.es]
- 7. biosynth.com [biosynth.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. chemimpex.com [chemimpex.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 23. researchgate.net [researchgate.net]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. chempep.com [chempep.com]
- 27. pepdoopeptides.com [pepdoopeptides.com]
- 28. researchgate.net [researchgate.net]
- 29. ijsra.net [ijsra.net]
- 30. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 31. biovera.com.au [biovera.com.au]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: The Emerging Role of Tyr-His Dipeptide in Neurobiology Research
Abstract
The dipeptide Tyrosine-Histidine (Tyr-His) represents a novel, yet underexplored, molecule for neurobiological investigation. As a composite of two functionally critical amino acids—Tyrosine, the direct precursor to catecholamine neurotransmitters, and Histidine, the precursor to histamine—this compound is uniquely positioned at the intersection of several major neuromodulatory systems. This guide provides a comprehensive overview of the theoretical framework for using this compound in neurobiology research, detailing its potential mechanisms of action and offering detailed protocols for its application in both in vitro and in vivo models. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic and functional potential of this intriguing dipeptide.
Scientific Foundation: Rationale for Investigating this compound in Neurobiology
While direct research on the this compound dipeptide is in its nascent stages, a compelling scientific rationale for its investigation can be constructed from the well-established roles of its constituent amino acids.
The Tyrosine Component: A Gateway to Catecholamine Pathways
L-Tyrosine is a cornerstone of neuroscience research due to its role as the rate-limiting precursor for the synthesis of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[[“]][2][3] Dysregulation of these catecholaminergic systems is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[3][4] Orally administered tyrosine has been shown to cross the blood-brain barrier, increase the levels of dopamine metabolites in the brain, and in some cases, improve cognitive functions like working memory, especially under demanding conditions.[5] Furthermore, tyrosine phosphorylation, a key post-translational modification, is fundamental to neuronal signal transduction, impacting everything from synaptic plasticity to cell survival.[2][6]
The Histidine Component: Modulating the Histaminergic System
L-Histidine is the sole precursor to histamine, a neurotransmitter involved in regulating the sleep-wake cycle, attention, and cognitive functions.[7] Studies involving L-histidine depletion in humans have demonstrated effects on motor-related processes, highlighting the system's role in sensorimotor performance.[7][8] The histaminergic system is a promising target for cognitive enhancement, and understanding how its precursor availability affects neuronal function is of significant interest.[8]
The Dipeptide Advantage: Enhanced Bioavailability and Novel Activity
Research into other tyrosine-containing dipeptides, such as Tyr-Pro and Trp-Tyr, provides a strong precedent for investigating this compound. Studies have shown that dipeptides can be transported across the blood-brain barrier (BBB) intact, sometimes more efficiently than their constituent free amino acids.[9][10][11] For instance, orally administered Tyr-Pro was found to accumulate in the cortex, hippocampus, and hypothalamus of mice, where it exerted memory-improving effects in a model of Alzheimer's disease.[9][11] Similarly, Trp-Tyr dipeptide improved behavioral deficits and reduced tau phosphorylation in a tauopathy mouse model.[12]
This suggests a "dipeptide advantage," where this compound may not only serve as a more bioavailable source of its precursors but could also possess unique biological activities of its own, potentially interacting with peptide transporters or receptors at the BBB and within the central nervous system.
Hypothesized Mechanisms and Key Research Applications
Based on the foundational principles, we can propose several key areas of investigation for the this compound dipeptide.
Neuroprotection and Antioxidant Activity
The brain's high metabolic rate and lipid-rich composition make it particularly vulnerable to oxidative stress, a key pathological feature in neurodegenerative diseases.[13] Peptides containing aromatic amino acids like tyrosine can act as potent antioxidants by donating hydrogen atoms to scavenge free radicals.[14][15] The imidazole ring of histidine is also known to have antioxidant and metal-chelating properties. Therefore, this compound is a prime candidate for investigation as a neuroprotective agent.
-
Key Research Questions:
-
Does this compound protect neuronal cells from oxidative stress induced by agents like H₂O₂ or glutamate?
-
Can this compound reduce the levels of reactive oxygen species (ROS) in in vitro and in vivo models?
-
Does this compound modulate the activity of endogenous antioxidant enzymes (e.g., SOD, catalase)?
-
Neuromodulation and Cognitive Enhancement
By potentially increasing the bioavailability of both tyrosine and histidine in the brain, this compound could simultaneously support the synthesis of catecholamines and histamine. This dual action could have synergistic effects on cognitive functions such as attention, memory, and executive function.
-
Key Research Questions:
-
Does administration of this compound lead to increased levels of dopamine, norepinephrine, and histamine in key brain regions like the prefrontal cortex and hippocampus?
-
Can this compound rescue cognitive deficits in animal models of aging or neurodegenerative disease?
-
How does this compound impact synaptic plasticity, measured by techniques such as long-term potentiation (LTP)?
-
This compound in Neurodegenerative Disease Models
The potential for this compound to offer both neuroprotective and neuromodulatory effects makes it a compelling candidate for study in models of Alzheimer's and Parkinson's disease. Its antioxidant properties could combat the oxidative stress inherent in these conditions, while its role as a neurotransmitter precursor could help alleviate the associated cognitive and motor deficits.
-
Key Research Questions:
-
Does this compound administration alter the progression of amyloid-beta plaque deposition or tau hyperphosphorylation in Alzheimer's models?[12]
-
Can this compound protect dopaminergic neurons from degeneration in Parkinson's disease models (e.g., MPTP or 6-OHDA models)?
-
Does this compound improve motor function and behavioral outcomes in these disease models?
-
Experimental Protocols and Methodologies
The following protocols provide a starting point for researchers. All procedures should be performed under aseptic conditions in a certified biological safety cabinet.[16]
Protocol 1: Preparation and Handling of this compound Stock Solutions
Causality: Proper preparation and storage are critical to ensure the stability and activity of the dipeptide. Dipeptides can be more soluble than their constituent amino acids, like tyrosine, which has poor solubility in standard media.[17]
-
Materials:
-
This compound dipeptide (powder, high purity)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure:
-
Weighing: Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Solubilization: Dissolve the powder in sterile water or PBS to create a high-concentration stock solution (e.g., 100 mM). Vortex gently until fully dissolved. The use of dipeptides often overcomes the solubility issues associated with free tyrosine.[17]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: In Vitro Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y)
Causality: This protocol is designed to assess the direct protective effects of this compound against a common oxidative stressor, hydrogen peroxide (H₂O₂). The SH-SY5Y cell line is a human-derived neuroblastoma line commonly used in neurotoxicity and neuroprotection studies.
-
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile this compound stock solution (from Protocol 3.1)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations for testing could range from 1 µM to 1 mM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" group with medium only. Incubate for 2-4 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (a typical starting concentration is 100-200 µM, but this should be optimized for your specific cell line). Remove the this compound containing medium and add the H₂O₂ solution to all wells except the "untreated control" group.
-
Incubation: Incubate the cells with H₂O₂ for the optimized duration (e.g., 24 hours).
-
Assessment of Viability: Remove the H₂O₂ medium. Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against this compound concentration to determine the dose-dependent protective effect.
-
| Experimental Group | Pre-treatment (2-4h) | Treatment (24h) | Purpose |
| Untreated Control | Vehicle (Medium) | Vehicle (Medium) | Baseline viability (100%) |
| Stress Control | Vehicle (Medium) | H₂O₂ | Maximum oxidative damage |
| This compound + Stress | This compound (e.g., 1, 10, 100 µM) | H₂O₂ | Assess protective effect |
| This compound Only | This compound (e.g., 1, 10, 100 µM) | Vehicle (Medium) | Assess potential toxicity of this compound |
Table 1: Example of experimental groups for an in vitro neuroprotection assay.
Protocol 3: In Vivo Administration and Brain Tissue Analysis in a Mouse Model
Causality: This protocol outlines the steps for oral administration of this compound to mice and subsequent analysis of brain tissue. Oral gavage is a common method for delivering compounds in preclinical studies.[18] Analysis of neurotransmitter levels provides direct evidence of the dipeptide's ability to modulate neurochemical pathways.
-
Materials:
-
C57BL/6 mice (or a relevant disease model)
-
This compound dipeptide dissolved in sterile water or saline
-
Oral gavage needles
-
Anesthesia and perfusion solutions (saline, PFA)
-
Dissection tools
-
Equipment for tissue homogenization and neurotransmitter analysis (e.g., HPLC with electrochemical detection)
-
-
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins.
-
Administration: Administer this compound via oral gavage. A typical dose, based on studies with similar dipeptides, might range from 10 to 100 mg/kg.[9][11] A control group should receive the vehicle (water or saline). Administration can be acute (single dose) or chronic (daily for several weeks).
-
Tissue Collection: At the desired time point after the final dose (e.g., 15-60 minutes for acute studies to assess peak brain levels[9]), anesthetize the mice deeply.
-
Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold saline to remove blood from the brain tissue.
-
Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.
-
Sample Processing: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Neurotransmitter Analysis: Homogenize the brain tissue in an appropriate buffer. Analyze the levels of dopamine, norepinephrine, and their metabolites using a validated method like HPLC-ECD.
-
Visualization of Concepts
Hypothesized Signaling Pathway
Caption: Hypothesized pathway of orally administered this compound in the central nervous system.
Experimental Workflow: In Vitro Neuroprotection
Sources
- 1. consensus.app [consensus.app]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agent Clears Toxic Proteins, Reduces Inflammation and Improves Cognition in Neurodegeneration Models | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 5. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Tyrosine Phosphorylation in the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dmice.ohsu.edu [dmice.ohsu.edu]
- 17. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Tyr-His in Cell Culture: A Guide to Optimizing Cell Viability
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the optimal use of the dipeptide Tyrosine-Histidine (Tyr-His) in your cell culture experiments. As Senior Application Scientists, we understand that achieving reproducible and meaningful results requires a deep understanding of not only the protocol but also the underlying scientific principles. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the complexities of your research with confidence.
Troubleshooting Guide: Addressing Common Challenges with this compound
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments. We will explore the "why" behind each problem and provide actionable solutions.
Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment
You've treated your cells with this compound, but instead of the expected outcome, you observe a significant drop in cell viability. Let's break down the potential causes and how to systematically troubleshoot this issue.
The Scientific Rationale: An unexpected decrease in viability can stem from several factors, including incorrect concentration, issues with the this compound solution itself, or underlying cellular stress exacerbated by the treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cell viability.
Detailed Steps & Explanations:
-
Verify this compound Concentration: The most common cause of cytotoxicity is a concentration that is too high. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Action: Design a dose-response curve starting from a low concentration (e.g., 1 µM) and increasing logarithmically to a high concentration (e.g., 1 mM).
-
Causality: Every cell line has a unique tolerance threshold. What is optimal for one may be toxic to another. A dose-response curve is the only way to empirically determine this.
-
-
Assess this compound Solution Integrity: this compound solutions can degrade over time, especially if not stored correctly. Degradation products may have unexpected biological activities.[1]
-
Action: Always prepare fresh this compound solutions for critical experiments. If you must store it, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. Ensure the solvent used (e.g., sterile water or PBS) is of high quality and appropriate for your cell culture system.
-
Causality: Oxidation and microbial contamination can alter the chemical properties of the dipeptide, leading to unpredictable effects on your cells.[1]
-
-
Evaluate Basal Cell Health: The starting health of your cells will significantly impact their response to any treatment.
-
Action: Before any experiment, visually inspect your cells under a microscope. Ensure they exhibit normal morphology, are not overly confluent, and the culture medium is not acidic (indicated by a yellow color).
-
Causality: Stressed cells (e.g., due to high confluence, nutrient depletion, or contamination) are more susceptible to the effects of any exogenous compound.
-
-
Consider Off-Target Effects and Intrinsic Toxicity: While often used for its beneficial properties, at certain concentrations or in specific cell types, this compound could have off-target effects.[2][3]
-
Action: Review the literature for studies using this compound in your specific or similar cell lines. If literature is scarce, consider it a novel application and proceed with caution, meticulously documenting all observations.
-
Causality: The biological effect of any molecule is context-dependent. Intracellular signaling pathways can be complex and interconnected, and an intended effect on one pathway may have unintended consequences on another.
-
Issue 2: Precipitate Formation in the Culture Medium
You've added your this compound stock solution to the culture medium, and you observe a precipitate, either immediately or over time.
The Scientific Rationale: Precipitate formation is typically due to the limited solubility of this compound in the culture medium, especially at higher concentrations or due to interactions with components in the serum. Tyrosine itself has poor solubility in media, which is a primary reason for using tyrosine-containing dipeptides.[4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Detailed Steps & Explanations:
-
Check Final Concentration and Solubility Limits: this compound has a finite solubility in aqueous solutions, which can be affected by the pH and temperature of the culture medium.[7] While dipeptides like this compound significantly improve upon the solubility of free tyrosine, they still have limits.[4][8]
-
Action: Refer to the manufacturer's datasheet for solubility information. If you are working near the solubility limit, consider lowering the final concentration.
-
Causality: The complex mixture of salts, amino acids, and proteins in culture medium can affect the solubility of added compounds.[4]
-
-
Evaluate Stock Solution and Dilution Method: The way you prepare and add your stock solution can significantly impact its solubility in the final culture medium.
-
Action: Ensure your this compound is fully dissolved in the initial solvent before adding it to the medium. It can be beneficial to gently warm the culture medium to 37°C before adding the stock solution. Add the stock dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations.
-
Causality: Adding a concentrated, cold stock solution to a large volume of cold medium can cause the compound to crash out of solution.
-
-
Assess Medium Components: High concentrations of serum can sometimes lead to interactions with the dipeptide, causing precipitation.
-
Action: If possible, try reducing the serum concentration. As a control, prepare a solution of this compound in serum-free medium to see if the precipitate still forms.
-
Causality: Proteins in the serum can bind to the dipeptide, leading to the formation of insoluble complexes.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell viability assays?
A typical starting point for a dose-response study is to test concentrations ranging from 1 µM to 1 mM. However, the optimal concentration is highly cell-type dependent. We recommend performing a literature search for your specific cell line or a similar one to find a more targeted starting range.
Q2: How should I prepare my this compound stock solution?
For a 100 mM stock solution of this compound (molar mass ≈ 362.38 g/mol ), dissolve 36.24 mg in 1 mL of sterile, high-purity water. Gentle warming and vortexing may be required to fully dissolve the powder. Once dissolved, filter-sterilize the solution through a 0.22 µm filter before aliquoting and storing at -20°C.
Q3: Can this compound affect the pH of my culture medium?
Yes, adding any compound to your culture medium has the potential to alter the pH. While the buffering system in most media (e.g., bicarbonate-CO2 or HEPES) can compensate for minor changes, it's good practice to check the pH of your final this compound-containing medium, especially when using high concentrations.
Q4: For how long should I treat my cells with this compound?
The optimal treatment duration depends on your experimental goals. For acute effects, a treatment of a few hours may be sufficient. For chronic effects on cell proliferation or differentiation, treatment may extend for several days. A time-course experiment is recommended to determine the ideal treatment window for your desired outcome.
Q5: Are there any known signaling pathways affected by this compound?
The biological effects of dipeptides can be complex. They are taken up by cells via peptide transporters (like PEPT1 and PEPT2) and then can be either hydrolyzed into their constituent amino acids for use in protein synthesis or other metabolic pathways, or they may exert direct biological effects.[9][10][11][12][13] Tyrosine itself is a precursor to neurotransmitters and is involved in signal transduction through phosphorylation.[14][15] Therefore, an increased intracellular supply of tyrosine via this compound could potentially influence these pathways.
Caption: Potential cellular uptake and fate of this compound.
Data Presentation: Example Dose-Response Data
Below is an example of how to structure the data from a dose-response experiment to determine the optimal this compound concentration.
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 102 | 4.8 |
| 10 | 105 | 5.5 |
| 50 | 115 | 6.1 |
| 100 | 98 | 5.3 |
| 500 | 75 | 7.2 |
| 1000 | 45 | 8.9 |
Interpretation: In this hypothetical example, a concentration of 50 µM appears to be optimal for enhancing cell viability. Concentrations of 500 µM and above show increasing cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
This is a standard colorimetric assay to assess cell metabolic activity, which is often used as a proxy for cell viability.[16][17] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm[18]
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.[16] Allow them to adhere overnight.[16]
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[18] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved from [Link]
- Feng, L., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology and Bioengineering, 109(10), 2549-2558.
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Daniel, H., & Kottra, G. (2004). Mammalian peptide transporters as targets for drug delivery. Current Drug Targets, 5(12), 999-1007.
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
- Zhang, J., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 23(18), 10706.
- Kang, S., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology Progress, 28(6), 1546-1553.
-
Zhang, J., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. PubMed. Retrieved from [Link]
- Franěk, F., & Katinger, H. (2002). Dipeptides to enhance yield and viability from cell cultures. Google Patents.
- Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PLoS One, 11(7), e0159532.
- Park, S. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 29.
- Brandsch, M. (2013). Peptide transporters and their roles in physiological processes and drug disposition. Expert Opinion on Drug Metabolism & Toxicology, 9(7), 861-876.
- Groneberg, D. A., et al. (2001). Peptide transport in the mammary gland: expression and distribution of PEPT2 mRNA and protein. American Journal of Physiology-Endocrinology and Metabolism, 281(3), E567-E575.
- Song, J., Park, S. Y., & Lee, D. Y. (2025). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 109(1), 7.
-
Seibel, R., et al. (2019, June 13). Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. Retrieved from [Link]
-
Naik, A. (2023). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University. Retrieved from [Link]
-
Naik, A. (2023). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University. Retrieved from [Link]
-
Park, S. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. PubMed. Retrieved from [Link]
-
Avoiding peptide assay failure: hidden problems and solutions. (2014, August 24). YouTube. Retrieved from [Link]
-
Stability of concentrated feed medium with various tyrosine additions. (n.d.). ResearchGate. Retrieved from [Link]
-
Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. (n.d.). Bioprocess Online. Retrieved from [Link]
-
Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine. (2021). MDPI. Retrieved from [Link]
-
Tyrosine. (n.d.). Wikipedia. Retrieved from [Link]
- Franek, F., & Katinger, H. (1998). Specific Effects of Synthetic Oligopeptides on Cultured Animal Cells. Biotechnology and Applied Biochemistry, 28(1), 1-6.
- Schöneich, C. (2012). Tyrosine Modifications in Aging. Ageing Research Reviews, 11(2), 261-270.
-
Amino acid structure and classifications. (n.d.). Khan Academy. Retrieved from [Link]
-
Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. (2018). PubMed. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian peptide transporters as targets for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Tyrosine - Wikipedia [en.wikipedia.org]
- 15. Khan Academy [khanacademy.org]
- 16. clyte.tech [clyte.tech]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Amino Acid Precipitation in Culture Media
Welcome to the technical support center for advanced cell culture media. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common and frustrating issues in cell culture: the precipitation of amino acids, specifically Tyrosine and Histidine. Precipitation can alter the finely tuned composition of your media, leading to nutrient deficiencies, altered cellular metabolism, and inconsistent experimental outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain media stability and ensure the success of your cultures.
Troubleshooting Guide: Diagnosing and Resolving Precipitation
This section addresses specific precipitation scenarios you may encounter during your work. Each problem is presented in a question-and-answer format, detailing the symptoms, probable causes, and actionable solutions.
Issue 1: I see a fine, white or crystalline precipitate in my freshly prepared or stored liquid media.
Symptom: A clear, freshly made batch of chemically defined media becomes cloudy or develops visible white particles after preparation or during storage at 2-8°C.
Probable Cause(s): This is most often due to the low solubility of certain amino acids, particularly L-Tyrosine, at neutral pH.[1][3] L-Tyrosine has a very low solubility in water at neutral pH (approximately 0.45 mg/mL at 25°C).[4] When a concentrated stock or powdered medium is reconstituted, the final concentration of Tyrosine can easily exceed its solubility limit, causing it to fall out of solution. Temperature shifts, such as moving media from room temperature to a refrigerator, can further decrease solubility and induce precipitation.[5]
Recommended Solutions:
-
pH-Adjusted Stock Solutions: The solubility of L-Tyrosine is significantly increased at extreme pH values (either below pH 2 or above pH 9).[3] Prepare a concentrated stock of L-Tyrosine by dissolving it in a small volume of dilute acid (e.g., 0.2 N HCl) or base (e.g., 1N NaOH) before slowly adding it to the bulk medium while stirring. This prevents localized high concentrations that can lead to immediate precipitation.
-
Causality: At these extreme pH values, the amino acid's functional groups are fully protonated or deprotonated, preventing the zwitterionic interactions that contribute to its low solubility at its isoelectric point (pI ≈ 5.6).
-
-
Review Order of Component Addition: When preparing media from powders or individual components, the order of addition is critical. Calcium salts can react with other components to form insoluble crystals.[6] Always dissolve calcium chloride (CaCl2) separately in deionized water and add it to the final volume of media as one of the last steps.
Issue 2: Precipitation forms during a fed-batch culture, especially after adding a concentrated feed.
Symptom: The culture medium in the bioreactor, which was initially clear, becomes turbid following the addition of a concentrated, pH-neutral nutrient feed.
Probable Cause(s): Fed-batch processes require highly concentrated feeds to avoid diluting the culture.[3] These feeds often contain high levels of amino acids that can easily surpass the solubility limits of Tyrosine and Histidine, causing them to precipitate upon addition to the bioreactor.[2] Furthermore, the use of concentrated alkaline feeds to deliver these amino acids can cause localized pH spikes, leading to the precipitation of other media components.[7]
Recommended Solutions:
-
Utilize Highly Soluble Dipeptides: This is the most effective and widely adopted solution.[3] Replace free L-Tyrosine and L-Histidine in your feed formulation with chemically synthesized dipeptides, such as Glycyl-L-Tyrosine or Histidyl-Glycine.[1] These dipeptides can have up to 250 times the solubility of free Tyrosine at neutral pH.[1][2] Cells actively transport these dipeptides and possess intracellular peptidases to cleave them, releasing the individual amino acids for use.
-
Causality: The formation of a peptide bond alters the molecule's isoelectric point and overall physicochemical properties, disrupting the crystal lattice formation that limits the solubility of the free amino acid.
-
-
Employ Chemically Modified Amino Acids: Consider using highly soluble derivatives like phospho-L-tyrosine disodium salt. This molecule is over 100 times more soluble than L-Tyrosine in water and can be integrated into concentrated, neutral pH feeds, simplifying the feeding strategy.[7]
-
Separate Feeding Strategies: If using free amino acids is unavoidable, use a separate, highly alkaline feed for L-Tyrosine.[8] This requires a more complex feeding strategy to carefully control the pH of the bioreactor and avoid the issues mentioned previously, but it can prevent precipitation within the primary nutrient feed.
Data & Protocols
Table 1: Solubility of Key Amino Acids
| Amino Acid | Molecular Weight ( g/mol ) | Solubility in Water (at 25°C) | Key Considerations |
| L-Tyrosine | 181.19 | ~0.45 g/L[4] | Very low solubility at neutral pH. Solubility increases significantly at pH < 2 and pH > 9. |
| L-Histidine | 155.15 | ~45.6 g/L[9] | Generally more soluble than Tyrosine, but can precipitate in highly concentrated feeds or due to interactions with metal ions.[8][10] |
| Glycyl-L-Tyrosine | 238.24 | Up to 50x higher than L-Tyrosine at neutral pH.[3] | An effective, highly soluble replacement for L-Tyrosine. |
| Phospho-L-Tyrosine | 261.16 | ~53 g/L (disodium salt)[7] | A highly soluble derivative that simplifies neutral pH feed formulation. |
Experimental Protocols
Protocol A: Preparation of a pH-Adjusted L-Tyrosine Stock Solution (100x)
-
Objective: To prepare a concentrated stock of L-Tyrosine that can be added to cell culture media without causing immediate precipitation.
-
Materials: L-Tyrosine powder, 1N Sodium Hydroxide (NaOH), Sterile Water for Injection (WFI) or equivalent, sterile 0.22 µm filter.
-
Procedure:
-
Weigh the desired amount of L-Tyrosine powder for your final 100x concentration.
-
Add approximately 80% of the final volume of WFI to a sterile beaker with a stir bar.
-
Slowly add the L-Tyrosine powder to the water while stirring. The solution will be a milky suspension.
-
Carefully add 1N NaOH dropwise to the suspension. Monitor the pH continuously.
-
Continue adding NaOH and stirring until the L-Tyrosine is fully dissolved. The pH will typically be >10.0.
-
Once dissolved, add WFI to reach the final volume.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Crucial Step: When adding this stock to your bulk media, add it very slowly while the media is being actively stirred to ensure rapid dispersal and avoid localized pH changes that could cause other components to precipitate.
-
Protocol B: Workflow for Using Dipeptides in Feed Media Formulation
-
Objective: To formulate a concentrated, pH-neutral feed by replacing free amino acids with soluble dipeptides.
-
Procedure:
-
Obtain chemically defined dipeptides (e.g., Glycyl-L-Tyrosine, Histidyl-Glycine) from a reputable supplier.
-
Calculate the molar equivalent of the dipeptide needed to replace the target concentration of the free amino acid in your formulation. Remember to account for the molecular weight of the dipeptide.
-
During the feed preparation process, the dipeptides can be added along with other highly soluble amino acids and components.
-
Since dipeptides are highly soluble at neutral pH, there is no need for a separate alkaline feed. The entire concentrated feed can be prepared at a physiological pH (e.g., 7.0-7.4).
-
This single, neutral-pH feed simplifies bioreactor operations, reduces the risk of pH spikes, and minimizes precipitation.[1][3]
-
Diagrams and Workflows
Caption: Troubleshooting workflow for diagnosing precipitation.
Caption: Recommended media preparation workflow to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: Can I just heat the media to redissolve the precipitate? Heating the media might temporarily redissolve some precipitated salts or amino acids. However, this is not recommended. Heat can degrade other sensitive components like vitamins and glutamine, altering the media's performance.[11] The precipitate will also likely reappear upon cooling.
Q2: My media contains serum, but I still see precipitation. What could be the cause? While this guide focuses on chemically defined media, precipitation in serum-containing media can also occur. Repeated freeze-thaw cycles or heat inactivation of serum can denature proteins, causing them to aggregate and precipitate.[5] Always thaw serum slowly at 2-8°C and avoid repeated temperature cycling.
Q3: Is the precipitate harmful to my cells? Yes, it can be. The formation of a precipitate removes essential nutrients like Tyrosine from the solution, making them unavailable to the cells.[1][2] This can lead to reduced cell growth, lower protein productivity, and the potential for protein sequence variants if a specific amino acid is depleted. Additionally, the precipitates themselves can create a toxic environment for cells.[6]
Q4: I don't use concentrated feeds. Why am I seeing precipitation in my continuous perfusion culture? Even in perfusion systems where media is continuously replaced, issues can arise from the stock media carboys. If the media is stored for extended periods, especially with temperature fluctuations, precipitation can occur. Furthermore, evaporation from the culture vessel can concentrate salts and other components, leading to precipitation over time.[5][6] Ensure your media is stored correctly and monitor your incubator's humidity to prevent evaporation.
Q5: Besides Tyrosine and Histidine, what other amino acids can be problematic? L-Cystine (the oxidized dimer of Cysteine) also has very low solubility at neutral pH and is a common cause of precipitation, especially in concentrated feeds.[12] Similar strategies, such as using soluble derivatives like S-sulfocysteine, can be employed to overcome this limitation.[7]
References
-
Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data. [Link]
-
National Center for Biotechnology Information. (n.d.). L-tyrosine. PubChem Compound Database. [Link]
-
Kang, S. K., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). L-histidine. PubChem Compound Database. [Link]
-
L-Histidine. (n.d.). HiMedia Laboratories. [Link]
-
Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. (2025). ResearchGate. [Link]
-
Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. [Link]
-
Histidine. (n.d.). Solubility of Things. [Link]
-
Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. (2025). ResearchGate. [Link]
-
Seibel, R., et al. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. [Link]
-
Stability of concentrated feed medium with various tyrosine additions. (n.d.). ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
How to stop protein precipitation from pH change in Hi5 cell culture? (2016). ResearchGate. [Link]
-
How to prevent protein precipitation? (2012). Biology Stack Exchange. [Link]
-
How can i avoid the peptide precipitation in the media? (2022). ResearchGate. [Link]
-
Morris, A. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Ovid. [Link]
-
Kumar, S., et al. (1993). Metal affinity precipitation of proteins. PubMed. [Link]
-
The roles of histidine and tyrosine residues in the active site of collagenase in Grimontia hollisae. (2020). PubMed. [Link]
Sources
- 1. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. researchgate.net [researchgate.net]
- 9. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metal affinity precipitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting Tyr-His peptide synthesis side reactions
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Welcome to the technical support center for Tyr-His peptide synthesis. The this compound motif, while seemingly simple, presents a unique convergence of challenges in solid-phase peptide synthesis (SPPS). The distinct chemical properties of the tyrosine phenol side chain and the histidine imidazole ring frequently lead to a higher incidence of side reactions compared to other dipeptide sequences. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your synthetic endeavors.
I. Core Challenges in this compound Synthesis: An Overview
The synthesis of peptides containing tyrosine and histidine residues requires careful consideration of protecting group strategy and coupling conditions. The primary challenges stem from:
-
Histidine's Imidazole Ring: The imidazole side chain of histidine is nucleophilic and can act as an intramolecular base, leading to racemization.[1][2] It can also be susceptible to unwanted modifications such as acylation and alkylation.[2][3]
-
Tyrosine's Phenol Group: The hydroxyl group of tyrosine is a nucleophile that can be acylated during coupling steps if left unprotected. It is also prone to oxidation and other modifications during cleavage from the resin.[4][5]
-
Diketopiperazine (DKP) Formation: The dipeptide sequence itself, particularly when it is at the N-terminus of the growing peptide chain, is highly susceptible to intramolecular cyclization to form a stable diketopiperazine.[6][7][8] This side reaction truncates the peptide chain and can be a major source of impurity.
This guide will dissect these challenges and provide actionable protocols and preventative measures to ensure the successful synthesis of your this compound containing peptides.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during this compound peptide synthesis.
A. Histidine-Related Side Reactions
Q1: I am observing significant racemization of my histidine residue. What is the cause and how can I prevent it?
A1: Histidine racemization is a common and significant side reaction in peptide synthesis.[2]
-
Cause: The primary mechanism for histidine racemization is intramolecular base catalysis by the π-nitrogen of the imidazole ring.[1][9] During the activation of the histidine's carboxyl group for coupling, this nitrogen can abstract the alpha-proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[10]
-
Solutions:
-
Side-Chain Protection: The most effective strategy is to protect the imidazole nitrogen.[2][10]
-
Recommended Protecting Groups for Fmoc SPPS:
-
-
Coupling Reagents and Additives:
-
Avoid prolonged pre-activation times, especially with carbodiimide reagents like DIC, as this increases the risk of racemization.[12]
-
Utilize coupling reagents known to minimize racemization, such as those based on phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts in combination with additives.[13][14]
-
The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization.[1] HOAt is generally more effective than HOBt.
-
-
Reaction Conditions:
-
Perform couplings at lower temperatures if possible.
-
Minimize the time the activated histidine is present before coupling. In situ activation is often preferred over pre-activation.[12]
-
-
Q2: I am seeing a side product with a mass corresponding to an extra acyl group on my peptide. Could this be related to the histidine residue?
A2: Yes, this is likely due to side-chain acylation of the unprotected imidazole ring.
-
Cause: The nucleophilic imidazole ring of histidine can react with the activated carboxyl group of the incoming amino acid, leading to the formation of an undesired branched peptide.[2] While this can sometimes be reversible in subsequent steps, it often leads to persistent impurities.
-
Solutions:
-
Side-Chain Protection: As with racemization, the use of an appropriate protecting group on the imidazole ring is the most effective preventative measure.[11][15] The Trt, Boc, and Bom groups are all effective at preventing side-chain acylation.
-
Optimized Coupling Stoichiometry: Using a minimal excess of the activated amino acid can help to reduce the incidence of side-chain acylation, although this may not be sufficient to completely eliminate the problem.
-
B. Tyrosine-Related Side Reactions
Q1: My final peptide is showing modifications on the tyrosine residue after cleavage. What are the likely side reactions and how can I avoid them?
A1: Tyrosine is susceptible to several side reactions, primarily during the final cleavage and deprotection step, which is typically performed in strong acid (e.g., TFA).
-
Causes and Solutions:
-
Alkylation: Cationic species generated during the cleavage of other protecting groups (e.g., the tert-butyl group) can act as alkylating agents, modifying the tyrosine phenol ring.
-
Solution: Use scavengers in your cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[16] A standard cleavage cocktail for peptides containing sensitive residues is TFA/TIS/water (95:2.5:2.5).
-
-
Oxidation: The electron-rich phenol ring of tyrosine is susceptible to oxidation, which can lead to a variety of byproducts, including dityrosine cross-linked peptides.[4][17]
-
Solution: Perform the cleavage under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen. The addition of scavengers that can quench oxidative processes, such as EDT, is also beneficial.
-
-
Guanidinylation: In some cases, side products from coupling reagents like HATU or HBTU can lead to modification of the tyrosine side chain.[18]
-
Q2: I am observing incomplete coupling to the amino acid following tyrosine. Is this a common issue?
A2: While not as common as issues with proline or other sterically hindered amino acids, aggregation of the growing peptide chain can sometimes be a factor, particularly in longer sequences. The aromatic nature of tyrosine can contribute to intermolecular interactions that lead to aggregation.
-
Solutions:
-
Solvent Choice: If aggregation is suspected, consider switching from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.[20]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures and improve solvation.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to overcome aggregation and drive couplings to completion. However, be aware that elevated temperatures can increase the risk of racemization, especially for histidine.[2]
-
C. Diketopiperazine (DKP) Formation
Q1: My synthesis is failing after the coupling of the second amino acid (histidine to tyrosine-resin), and I am detecting a cyclic dipeptide. What is happening?
A1: You are observing diketopiperazine (DKP) formation, a very common side reaction in the synthesis of dipeptides.[7][8]
-
Cause: After the deprotection of the N-terminal Fmoc group of the dipeptide-resin (H-His-Tyr-Resin), the free N-terminal amine can attack the ester linkage of the C-terminal amino acid to the resin, leading to the formation of a stable six-membered ring (the diketopiperazine) and cleavage of the dipeptide from the resin.[6][7] This is particularly prevalent with sequences containing proline, but can also occur with other amino acids, especially when the second amino acid is sterically unhindered.[7]
-
Solutions:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin linkage significantly inhibits the back-biting reaction that leads to DKP formation.[20]
-
Dipeptide Coupling: Synthesize the Fmoc-Tyr-His-OH dipeptide in solution and then couple it to the resin as a single unit. This bypasses the vulnerable dipeptide-resin intermediate.[20]
-
Use of N-Trityl Protected Amino Acid in the Second Position: Couple an N-trityl protected amino acid in the second position. The trityl group is then removed with dilute TFA, resulting in a protonated dipeptide-resin which is less prone to cyclization. Subsequent coupling can be performed using in situ neutralization protocols.[20]
-
Immediate Coupling after Deprotection: Minimize the time between the Fmoc deprotection of the dipeptide-resin and the coupling of the third amino acid.
-
III. Experimental Protocols
Protocol 1: Analytical HPLC for Detection of Side Products
This protocol is essential for monitoring the progress of your synthesis and identifying potential side products.
-
Cleavage from Resin: Cleave a small sample of the peptide-resin (approx. 5-10 mg) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the peptide and wash twice with cold diethyl ether.
-
Solubilization: Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for most peptides.
-
Detection: UV detection at 220 nm and 280 nm (for tyrosine).
-
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify the masses of the main peak and any impurities.
Protocol 2: Optimized Coupling for Racemization-Prone Histidine
This protocol is designed to minimize the racemization of histidine during coupling.
-
Amino Acid and Reagent Preparation:
-
Dissolve Fmoc-His(Trt)-OH (1.5 eq) and HOAt (1.5 eq) in DMF.
-
In a separate vial, dissolve DIC (1.5 eq) in DMF.
-
-
Deprotection: Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
In Situ Activation and Coupling:
-
Add the Fmoc-His(Trt)-OH/HOAt solution to the resin.
-
Immediately add the DIC solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling.
IV. Visualizations
Diagram 1: Mechanism of Histidine Racemization
Caption: Pathway of diketopiperazine formation from a dipeptide-resin.
V. Data Summary
Table 1: Comparison of Histidine Protecting Groups for Racemization Suppression
| Protecting Group | Position of Protection | Racemization Suppression | Cleavage Conditions | Reference |
| Trityl (Trt) | τ-nitrogen | Partial | Acid-labile (TFA) | [10][11] |
| tert-Butoxycarbonyl (Boc) | π or τ-nitrogen | High | Acid-labile (TFA) | [10] |
| Benzyloxymethyl (Bom) | π-nitrogen | Very High | Strong Acid (HF) / Hydrogenolysis | [1] |
Table 2: Common Coupling Reagents and Their Properties
| Reagent Class | Examples | Advantages | Disadvantages | Reference |
| Carbodiimides | DIC, DCC | Inexpensive, widely used | High risk of racemization without additives | [14][19] |
| Phosphonium Salts | PyBOP, PyAOP | Low racemization, high efficiency | Higher cost | [14] |
| Aminium/Uronium Salts | HBTU, HATU | Fast coupling, high efficiency | Can cause guanidinylation of the N-terminus | [13][19] |
VI. References
-
Pedroso, E., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]
-
Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]
-
Giraud, M., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. [Link]
-
Wikipedia. (2023). 2,5-Diketopiperazine. [Link]
-
Galpin, I. J., et al. (1986). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1441-1444. [Link]
-
Pedroso, E., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]
-
Giraud, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46843–46853. [Link]
-
Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2113–2123. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Reves, D. S., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 29(10), 2062–2069. [Link]
-
Lim, J., et al. (2015). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. Biopolymers, 104(6), 663–673. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2113–2123. [Link]
-
Kim, H., & Lee, D. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(41), 1705624. [Link]
-
de la Torre, J. A., & Bernardes, G. J. L. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Communications, 56(1), 16-28. [Link]
-
Wang, Y., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Communications, 58(15), 2465-2468. [Link]
-
Kumar, S., et al. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Research, 12(4), 134-143. [Link]
-
Kumar, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Lim, J., et al. (2011). Investigation of unanticipated alkylation at the N(π) position of a histidyl residue under Mitsunobu conditions and synthesis of orthogonally protected histidine analogues. The Journal of organic chemistry, 76(21), 8795–8804. [Link]
-
Penke, B., et al. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. U.S. Patent No. EP0161468A2.
-
Antos, J. M., & Francis, M. B. (2006). Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins. Journal of the American Chemical Society, 128(33), 10696–10697. [Link]
-
di Fenza, A., et al. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 25(21), 5032. [Link]
-
Zikou, E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 46831-46839. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 60(3-4), 178-192. [Link]
-
Lim, J., et al. (2015). Neighbor-directed histidine N (τ)-alkylation: A route to imidazolium-containing phosphopeptide macrocycles. Biopolymers, 104(6), 663–673. [Link]
-
Patergnani, S., et al. (2020). Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. Free Radical Biology and Medicine, 147, 133-141. [Link]
-
Wang, S. S., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(6), 553-561. [Link]
-
Li, C., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(48), 18919-18924. [Link]
-
Thomas, E. (2014). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. [Link]
-
Mas-Moruno, C., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55570. [Link]
-
Bernatowicz, M. S., et al. (1990). Guanidination of a peptide side chain amino group on a solid support. Tetrahedron Letters, 31(33), 4797-4800. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. file.globalso.com [file.globalso.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Identifying Tyr-His Degradation Products by LC-MS
Welcome to the technical support center for the LC-MS analysis of Tyrosine-Histidine (Tyr-His) dipeptides and their degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting the analysis of these molecules. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the LC-MS analysis of this compound.
Q1: What are the expected major degradation pathways for the this compound dipeptide?
A1: The primary degradation pathways for this compound involve oxidation of the tyrosine and histidine residues. Tyrosine is particularly susceptible to oxidation, which can result in the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to form hydroxylated species like 3,4-dihydroxyphenylalanine (DOPA).[1][2][3] Histidine oxidation can also occur, leading to various products with mass increases.[2][4][5] Under certain conditions, such as exposure to ozone or other reactive oxygen species, more complex products like dityrosine cross-links may form.[2]
Q2: What are the theoretical m/z values for the this compound parent ion and its primary oxidation products in positive ion mode ESI-MS?
A2: The monoisotopic mass of this compound is 318.1328 Da. In positive ion mode electrospray ionization (ESI), you can expect to see the following ions:
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) |
| This compound | C₁₅H₁₈N₄O₄ | 318.1328 | 319.1401 | 341.1220 | 357.0959 |
| This compound + O | C₁₅H₁₈N₄O₅ | 334.1277 | 335.1350 | 357.1169 | 373.0908 |
| This compound + 2O | C₁₅H₁₈N₄O₆ | 350.1226 | 351.1299 | 373.1118 | 389.0857 |
Q3: Why am I seeing multiple peaks for my this compound standard in the total ion chromatogram (TIC)?
A3: Several factors can contribute to multiple peaks for a single analyte. These include the presence of isomers, in-source degradation or oxidation, the formation of different adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) that may have different chromatographic behavior, or carry-over from a previous injection.[6][7] It is also possible that your standard has already degraded to some extent.
Q4: My peptide is not ionizing well. What can I do to improve the signal?
A4: Poor ionization of peptides in ESI-MS can be due to several factors.[8][9] To improve the signal, you can try optimizing the mobile phase composition by adjusting the pH with additives like formic acid or acetic acid to promote protonation.[6] You can also optimize the ESI source parameters, such as the capillary voltage, gas flow rates, and temperature.[10] Additionally, ensure your sample is free of contaminants that can cause ion suppression.[11]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
Peaks in the chromatogram are not symmetrical.
-
Peaks are wider than expected, leading to poor resolution.
-
A single analyte appears as two or more closely eluting peaks.
Possible Causes and Solutions:
-
Cause: Secondary interactions between the peptide and the stationary phase.
-
Explanation: The free silanol groups on silica-based columns can interact with basic residues like histidine, causing peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a competing base, like triethylamine (TEA), to the mobile phase to block the active sites on the column. Be aware that TEA can cause ion suppression.
-
Column Choice: Use a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.[12]
-
Lower pH: Operating at a lower mobile phase pH (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce interactions.
-
-
-
Cause: Mismatched injection solvent and mobile phase strength.
-
Explanation: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause the analyte to move down the column before the gradient starts, leading to peak distortion.[12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Cause: Column contamination or degradation.
-
Explanation: Accumulation of contaminants from the sample matrix on the column can block the stationary phase and lead to poor peak shape.[12] High pH mobile phases can dissolve the silica backbone of the column over time.
-
Solution:
-
Column Washing: Implement a robust column washing procedure after each analytical run.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the peak shape does not improve after washing, the column may need to be replaced.
-
-
Problem 2: Inconsistent Retention Times
Symptoms:
-
The retention time of the this compound peak shifts between injections.
Possible Causes and Solutions:
-
Cause: Unstable LC pump performance.
-
Explanation: Fluctuations in the pump pressure can lead to inconsistent mobile phase composition and flow rate, causing retention time shifts.
-
Solution:
-
-
Cause: Changes in mobile phase composition.
-
Explanation: Evaporation of the more volatile organic component of the mobile phase can lead to a gradual change in its composition and affect retention times.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phases daily.
-
Solvent Bottle Caps: Use solvent bottle caps that minimize evaporation.
-
-
-
Cause: Column temperature fluctuations.
-
Explanation: The viscosity of the mobile phase and the kinetics of analyte partitioning are temperature-dependent.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.[10]
-
Problem 3: Suspected On-Column or In-Source Degradation
Symptoms:
-
Appearance of degradation product peaks that are not present in the original sample.
-
Identical elution profiles for the parent peptide and its suspected degradation product.[4]
Possible Causes and Solutions:
-
Cause: On-column oxidation.
-
Explanation: Metal contaminants in the LC system (e.g., from stainless steel tubing or frits) can catalyze the oxidation of susceptible residues like tyrosine, especially if the mobile phase contains dissolved oxygen.
-
Solution:
-
System Passivation: Passivate the LC system with a chelating agent like EDTA to remove metal ions.
-
Inert LC System: If on-column degradation is a persistent issue, consider using an LC system with biocompatible, metal-free components.
-
-
-
Cause: In-source oxidation or fragmentation.
-
Explanation: The high voltages and temperatures in the electrospray ionization source can sometimes induce chemical reactions, including oxidation or fragmentation of the analyte.[4]
-
Solution:
-
Optimize Source Parameters: Methodically reduce the source temperature and capillary voltage to find the minimum values that still provide adequate ionization.[10]
-
Antioxidants: In some cases, adding a small amount of an antioxidant to the mobile phase can help, but be cautious as this can affect the ionization efficiency and introduce new adducts.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound dipeptide to generate its potential degradation products, which can then be used as standards for identification in your samples.[13][14][15]
Materials:
-
This compound dipeptide standard
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)[16]
-
High-purity water
-
LC-MS grade solvents (acetonitrile, methanol)
-
Formic acid
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Acid Hydrolysis: Mix 100 µL of the this compound stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of the this compound stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 100 µL of the this compound stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Sample Quenching and Dilution: After incubation, neutralize the acid and base hydrolysis samples. Dilute all samples to a final concentration of approximately 10 µg/mL with the initial mobile phase before LC-MS analysis.
Protocol 2: General LC-MS Method for this compound and its Degradation Products
This is a starting point for developing your own LC-MS method. Optimization will likely be required for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize for your specific instrument
-
Mass Range: m/z 100 - 1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS²) of the top 3 most intense ions.
Visualizations
This compound Degradation Pathway
Caption: Potential oxidative degradation pathways of this compound.
LC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS issues.
References
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Pharmaceutical Research, 37(8), 138. [Link]
-
Nielsen, B. V. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). PubMed. [Link]
-
Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. (n.d.). Agilent. [Link]
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. [Link]
-
A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. (2023). CoLab. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2010). Spectroscopy Online. [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (2012). Journal of Analytical & Bioanalytical Techniques. [Link]
-
Enzymatic Phosphorylation of Oxidized Tyrosine Residues. (2023). ACS Omega. [Link]
-
Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. (n.d.). Waters. [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
-
Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2022). Journal of the American Society for Mass Spectrometry. [Link]
-
A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. (2022). Nature Communications. [Link]
-
Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2022). ACS Publications. [Link]
-
Peptide ozonolysis: Product structures and relative reactivities for oxidation of tyrosine and histidine residues. (2012). Journal of the American Society for Mass Spectrometry. [Link]
-
Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry. [Link]
-
PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. (2008). Analytical Biochemistry. [Link]
-
Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. (2015). Biomolecules. [Link]
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. (2020). LCGC International. [Link]
-
Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Common types of adducts in LC-MS. (n.d.). ResearchGate. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
-
Electrochemical oxidation and cleavage of peptides analyzed with on-line mass spectrometric detection. (2000). Journal of Mass Spectrometry. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. [Link]
-
Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK and its analogues. (2013). International Journal of Mass Spectrometry. [Link]
-
LSMSMS troubleshooting. (n.d.). Scribd. [Link]
-
Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
-
Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. (1998). Pharmaceutical Research. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
-
Mass spectrometry of peptides and proteins. (2005). Methods. [Link]
-
Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. (1995). Analytical Chemistry. [Link]
-
Structural and sequence effects in the fragmentation of protonated tripeptides containing tyrosine. (2005). Canadian Journal of Chemistry. [Link]
-
Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. (2023). Molecules. [Link]
Sources
- 1. Enzymatic Phosphorylation of Oxidized Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Tyr-His on Cellular Redox State
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of the dipeptide Tyr-His on cellular redox state. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success and integrity of your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your findings.
Section 1: Understanding the Role of this compound in Cellular Redox Homeostasis
Q1: What is the scientific basis for investigating this compound as a modulator of cellular redox state?
A: The interest in this compound (Tyrosine-Histidine) stems from the known antioxidant properties of its constituent amino acids. Tyrosine's phenolic group can act as a hydrogen donor to neutralize free radicals, while the imidazole group of histidine possesses proton-donation abilities, enabling it to chelate metal ions and trap lipid radicals[1]. Dipeptides containing these residues, particularly with tyrosine at the N-terminus, have demonstrated significant radical scavenging activities[2][3]. The dipeptide structure may also enhance stability and solubility in cell culture media compared to free amino acids, making it an attractive agent for experimental studies[4][5][6]. Investigating this compound allows us to explore a potentially potent and bioavailable antioxidant that could modulate cellular redox-sensitive signaling pathways.
Q2: What are the potential mechanisms by which this compound influences cellular redox state?
A: this compound likely impacts the cellular redox state through several mechanisms:
-
Direct Radical Scavenging: As mentioned, the functional groups of tyrosine and histidine can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS)[1].
-
Modulation of Antioxidant Defense Pathways: this compound may upregulate endogenous antioxidant systems. A key pathway to investigate is the Keap1-Nrf2-ARE pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant response elements (ARE), and its activation leads to the transcription of numerous antioxidant enzymes. Some antioxidant peptides have been shown to activate this pathway[3].
-
Interaction with Signaling Cascades: Oxidative stress is intricately linked to inflammatory signaling pathways such as NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways[7][8][9]. ROS can act as second messengers in these pathways[10]. By quenching ROS, this compound could indirectly modulate these signaling cascades, which play crucial roles in inflammation, cell survival, and apoptosis.
Below is a diagram illustrating the potential signaling pathways influenced by this compound.
Caption: Potential signaling pathways modulated by this compound.
Section 2: Experimental Design & Protocols
This section provides detailed protocols for assessing the impact of this compound on cellular redox state.
Q3: How should I prepare and use this compound in my cell culture experiments?
A: Proper handling of this compound is crucial for reproducible results.
-
Solubility and Stability: While this compound has better solubility than free tyrosine, it's essential to ensure complete dissolution. Prepare a concentrated stock solution (e.g., 100 mM) in sterile, serum-free culture medium or phosphate-buffered saline (PBS). Gentle warming and vortexing can aid dissolution. Due to the potential for degradation over time, it is recommended to prepare fresh stock solutions for each experiment or store aliquots at -20°C for short-term use. Studies have shown that dipeptides can enhance culture viability and productivity[4][5].
-
Concentration Range: The optimal concentration of this compound will be cell-type dependent. We recommend performing a dose-response experiment to determine the effective, non-toxic concentration range. A starting point could be a range from 10 µM to 1 mM.
-
Controls: Always include the following controls:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.
-
Positive Control: Use a known antioxidant (e.g., N-acetylcysteine) and/or a known pro-oxidant (e.g., H₂O₂, tert-butyl hydroperoxide) to validate your assays.
-
Untreated Control: Cells cultured in medium alone.
-
Here is a general workflow for treating cells with this compound:
Caption: General workflow for cell treatment with this compound.
Q4: Which assays are recommended for assessing the impact of this compound on cellular redox state?
A: A multi-faceted approach is recommended to obtain a comprehensive understanding.
| Assay Category | Specific Assay | Principle |
| Intracellular ROS/RNS | 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) Assay[11][12][13] | H₂DCFDA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). |
| Dihydroethidium (DHE) Assay | DHE is oxidized by superoxide to a red fluorescent product that intercalates with DNA. | |
| Genetically Encoded Sensors (e.g., HyPer, roGFP)[11] | These fluorescent proteins change their fluorescence properties in response to specific ROS (e.g., H₂O₂) or changes in the cellular redox environment, allowing for real-time and targeted measurements. | |
| Antioxidant Capacity | Glutathione (GSH) Assay[14][15][16] | Measures the levels of the major intracellular antioxidant, glutathione. Can measure total GSH, reduced GSH (GSH), and oxidized GSH (GSSG). |
| Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)[17][18][19][20] | Measures the activity of key antioxidant enzymes involved in detoxifying ROS. | |
| Oxidative Damage Markers | Lipid Peroxidation (MDA/TBARS) Assay[21][22][23][24][25] | Measures malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are end-products of lipid peroxidation. |
| Protein Carbonyl Assay[26][27][28][29] | Measures the level of carbonyl groups introduced into proteins as a result of oxidative damage. |
Section 3: Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments investigating cellular redox state.
Intracellular ROS/RNS Assays
Q5: My H₂DCFDA assay shows high background fluorescence and variability. What could be the cause?
A: High background and variability in H₂DCFDA assays are common issues. Here are some potential causes and solutions:
-
Autoxidation of the Probe: H₂DCFDA can be oxidized by light and air. Prepare the probe solution fresh and protect it from light.
-
Non-specificity: DCFH is not exclusively oxidized by H₂O₂; other ROS and cellular components can also oxidize it[30]. Consider using more specific probes like genetically encoded sensors if possible[11].
-
Cellular Artifacts: The oxidized product, DCF, can itself generate ROS, leading to an amplification of the signal[30]. Minimize incubation times with the probe and use the lowest effective concentration.
-
Experimental Conditions: Ensure consistent cell seeding density, incubation times, and washing steps. Minor variations can lead to significant differences in fluorescence.
Troubleshooting Algorithm for High Background in H₂DCFDA Assay
Caption: Troubleshooting high background in H₂DCFDA assays.
Oxidative Damage Marker Assays
Q6: My protein carbonyl assay results are inconsistent. What are the common pitfalls?
A: The protein carbonyl assay using 2,4-dinitrophenylhydrazine (DNPH) requires careful attention to detail.
-
Nucleic Acid Contamination: Nucleic acids can react with DNPH, leading to an overestimation of protein carbonyls[26][27]. Treat your samples with DNase/RNase or use streptomycin sulfate to precipitate nucleic acids before the assay[26][27].
-
Incomplete Protein Precipitation or Solubilization: Ensure complete precipitation of proteins after DNPH derivatization and complete resolubilization of the protein pellet. Incomplete solubilization will lead to an underestimation of carbonyl content.
-
Interfering Substances: Other molecules in the sample that absorb at the same wavelength as the DNP-hydrazones can interfere with the measurement[28]. Always include a blank for each sample (protein sample without DNPH) to subtract the background absorbance.
Q7: The results from my lipid peroxidation (TBARS) assay are not reproducible. Why?
A: The TBARS assay is prone to artifacts and requires careful execution.
-
Sample Handling: Lipid peroxidation can occur during sample preparation. It is crucial to keep samples on ice and consider adding an antioxidant like butylated hydroxytoluene (BHT) during homogenization to prevent ex vivo oxidation[24].
-
Non-specificity: Thiobarbituric acid (TBA) reacts with other aldehydes in addition to MDA, which can lead to an overestimation of lipid peroxidation[22].
-
Baseline Shift: Complex biological samples can cause a baseline shift in the absorbance spectrum, which can interfere with accurate quantification[22]. It is advisable to perform a wavelength scan to check for interfering substances[24].
Antioxidant Capacity Assays
Q8: I am having trouble getting consistent results with my antioxidant enzyme activity assays.
A: Consistency in these assays relies on proper sample preparation and adherence to the protocol.
-
Sample Lysis: The method of cell lysis can affect enzyme activity. Avoid harsh lysis methods that can denature the enzymes. Sonication on ice or using a mild lysis buffer is generally recommended.
-
Protein Quantification: Enzyme activity is typically normalized to the total protein content of the sample. An accurate protein assay is therefore critical for obtaining reliable results.
-
Assay Conditions: Enzyme kinetics are sensitive to pH and temperature. Ensure that all buffers are at the correct pH and that the assay is performed at the specified temperature.
Section 4: References
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45–80.
-
Wang, J., et al. (2017). A reversible reaction-based fluorescent probe for real-time imaging of glutathione dynamics in living cells. Nature Communications, 8, 16037.
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
ScienceDaily. (2017, July 13). Scientists develop imaging method for measuring glutathione in real time. Retrieved from [Link]
-
Luo, S., & Levine, R. L. (2009). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Free Radical Biology and Medicine, 46(7), 991–992.
-
BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
-
Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23–38.
-
Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51–66.
-
Owen, J. B., & Butterfield, D. A. (2010). Measurement of oxidized/reduced glutathione ratio. Methods in Molecular Biology, 648, 269–277.
-
Kang, S. K., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology Progress, 28(6), 1594–1602.
-
Ivanov, A. R., et al. (2020). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules, 25(21), 5099.
-
Apak, R., et al. (2016). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Journal of AOAC International, 99(4), 891–910.
-
Baitai Pake Biotechnology. (n.d.). What are the reasons for the failure of anti-lipid peroxidation experiments? Retrieved from [Link]
-
Aebi, H. (1984). Catalase in vitro. Methods in Enzymology, 105, 121–126.
-
Weber, D., et al. (2015). Analysis of protein carbonylation - pitfalls and promise in commonly used methods. Free Radical Research, 49(7), 827–849.
-
Northwest Life Science Specialties. (n.d.). Trouble With TBARS. Retrieved from [Link]
-
Sánchez-Kopper, A., et al. (2016). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology Progress, 32(6), 1594-1602.
-
Protocol Online. (2011). Help with lipid peroxidation assays. Retrieved from [Link]
-
ResearchGate. (2012). How can I measure antioxidant enzyme activities? Retrieved from [Link]
-
Aebi, H. (1984). Catalase. In Methods of Enzymatic Analysis (pp. 273-286).
-
G-Biosciences. (n.d.). Protein Carbonylation Assay, Cat. # BAQ076. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]
-
Sjödin, M., et al. (2010). Effects of protonation state on a tyrosine-histidine bioinspired redox mediator. Journal of the American Chemical Society, 132(48), 17286–17296.
-
Schoonbroodt, S., et al. (1997). Crucial Role of the Amino-Terminal Tyrosine Residue 42 and the Carboxyl-Terminal PEST Domain of IκBα in NF-κB Activation by an Oxidative Stress. The Journal of Immunology, 159(12), 6145-6154.
-
Ivanov, A. R., et al. (2020). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules, 25(21), 5099.
-
Zheng, L., et al. (2016). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Journal of Functional Foods, 21, 485-496.
-
Sae-leaw, T., & Benjakul, S. (2019). Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. Foods, 8(10), 478.
-
Verhagen, F. J., et al. (2021). TYR uptake and release rates [pmol cell⁻¹ d⁻¹] via dipeptides addition... Biotechnology and Bioengineering, 118(1), 168-181.
-
Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312.
-
Kessler, C., & Mueller-Albers, J. (2017). Dipeptides in cell culture - Tools for performance increase and risk reduction. Chemie Ingenieur Technik, 89(9), 1183-1190.
-
Sánchez-Kopper, A., et al. (2018). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 13(9), 1700735.
-
Kohen, R., et al. (1991). Synergism of histidyl dipeptides as antioxidants. Free Radical Research Communications, 12-13(Pt 1), 179-185.
-
BMG LABTECH. (2021, March 19). Real-time monitoring of redox changes in cells with a microplate reader [Video]. YouTube. [Link]
-
Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Lingappan, K. (2018). NF-κB in Oxidative Stress. Current Opinion in Toxicology, 7, 81-86.
-
Petry, J., et al. (2019). Microsolvation of the Redox-Active Tyrosine-D in Photosystem II: Correlation of Energetics with EPR Spectroscopy and Oxidation-Induced Proton Transfer. Journal of the American Chemical Society, 141(5), 2099–2112.
-
Morgan, M. J., & Liu, Z. G. (2011). Crosstalk of reactive oxygen species and NF-κB signaling. Cell Research, 21(1), 103–115.
-
Pagano, G., & Castello, G. (2012). Oxidative Stress-Associated Protein Tyrosine Kinases and Phosphatases in Fanconi Anemia. International Journal of Molecular Sciences, 13(10), 12927–12953.
-
Gloire, G., Legrand-Poels, S., & Piette, J. (2006). NF-κB activation by reactive oxygen species: fifteen years later. Biochemical Pharmacology, 72(11), 1493–1505.
-
Stadtman, E. R., & Levine, R. L. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino Acids, 25(3-4), 207–218.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 7. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 12. antbioinc.com [antbioinc.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. GSH-Glo™ Glutathione Assay [promega.com]
- 15. Quantification of glutathione with high throughput live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. What are the reasons for the failure of anti-lipid peroxidation experiments? | Baitai Pake Biotechnology [en.biotech-pack.com]
- 22. Trouble With TBARS [nwlifescience.com]
- 23. Help with lipid peroxidation assays - Cell Biology [protocol-online.org]
- 24. oxfordbiomed.com [oxfordbiomed.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Growth with Tyr-His Supplementation
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering poor cell growth, potentially linked to Tyrosine (Tyr) and Histidine (His) deficiencies in their cell culture media. Moving beyond generic advice, this resource explains the underlying biochemical reasons for experimental choices and provides validated protocols to diagnose and resolve these issues.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Q1: My cells are growing slowly and look stressed. Could it be an amino acid issue?
A1: Yes, suboptimal concentrations of essential and non-essential amino acids are a common cause of poor cell performance.[1][2] While L-tyrosine is technically a non-essential amino acid, many cell lines cannot synthesize it in sufficient quantities to support robust growth, making its presence in the media critical.[3] Histidine is an essential amino acid and must be supplied through the culture medium.[4] Depletion of either can lead to decreased proliferation, reduced viability, and altered metabolic profiles.[5][6]
Q2: Why are Tyrosine and Histidine particularly problematic in cell culture media?
A2: L-tyrosine has very low solubility in aqueous solutions at neutral pH (around 0.45 mg/ml), which is the standard for most cell culture media.[3] This inherent limitation can lead to precipitation, especially in highly concentrated feed media, making it difficult to maintain adequate levels for high-density cultures.[5][7][8] While histidine is more soluble, its depletion can significantly impact cell growth, particularly in rapidly dividing cells or those with high metabolic demands.[6]
Q3: I've added more L-Tyrosine to my media, but I'm seeing precipitates. What's happening?
A3: You are likely exceeding the solubility limit of L-tyrosine at the pH of your media. Simply adding more of the free amino acid will not solve the problem and can even be detrimental by causing co-precipitation of other essential nutrients.[8] A more effective strategy is to use more soluble forms of tyrosine, such as L-tyrosine disodium salt or dipeptides containing tyrosine.[3][9]
Q4: What are dipeptides and how can they help with Tyr-His supplementation?
A4: Dipeptides are molecules consisting of two amino acids joined by a peptide bond. Certain tyrosine- and histidine-containing dipeptides, such as Glycyl-L-Tyrosine or Alanyl-L-Tyrosine, exhibit significantly higher solubility than the free amino acid.[5][7][9] Cells can internalize these dipeptides and then cleave the peptide bond to release the individual amino acids, providing a sustained intracellular supply. This approach not only overcomes solubility issues but has also been shown to improve culture viability, productivity, and metabolic profiles by reducing lactate and ammonia production.[5][7]
Q5: How do I know if this compound depletion is the root cause of my cell growth problem?
A5: The most direct way is to analyze the amino acid concentration in your spent media. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12][13][14] A significant drop in Tyr and His levels compared to your fresh media indicates rapid consumption by the cells and points to a potential deficiency.
Part 2: Troubleshooting Workflow - A Step-by-Step Investigative Approach
If you suspect this compound depletion is affecting your cultures, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor cell growth.
Step 1: Foundational Checks
Before investigating complex metabolic issues, ensure fundamental cell culture practices are optimal.[1][15][16] Refer to established resources like the Gibco Cell Culture Basics Handbook for comprehensive guidance.[17][18][19][20][21]
-
Cell Seeding Density: Ensure you are using the recommended seeding density for your cell line.
-
Media Quality: Use fresh, properly stored media and supplements.
-
Incubation Conditions: Verify incubator temperature, CO2 levels, and humidity.[22]
-
Aseptic Technique: Rule out low-level microbial contamination that could be impacting cell health.[2]
Step 2: Quantitative Analysis of Spent Media
Objective: To definitively determine if Tyrosine and/or Histidine are being depleted during culture.
Methodology: LC-MS/MS for Amino Acid Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying amino acids in complex matrices like cell culture media.[10][13]
Protocol: Sample Preparation and LC-MS/MS Analysis
-
Collect 1 mL of spent media from your experimental and control cultures at various time points (e.g., 24, 48, 72 hours).
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any cells or debris.
-
Collect the supernatant for analysis. For some methods, a protein precipitation step with a solvent like acetonitrile may be required.
-
Analyze the samples using a validated LC-MS/MS method for amino acid quantification. Several established methods exist, often utilizing HILIC (Hydrophilic Interaction Liquid Chromatography) for separation.[11][12]
-
Compare the concentrations of Tyrosine and Histidine in your spent media to a sample of fresh, unused media.
Data Interpretation:
| Amino Acid | Fresh Media (mM) | Spent Media (72h) (mM) | % Depletion | Interpretation |
| L-Tyrosine | 0.5 | 0.05 | 90% | Severe Depletion |
| L-Histidine | 0.2 | 0.08 | 60% | Significant Depletion |
| L-Glutamine | 4.0 | 1.5 | 62.5% | Expected Depletion |
A depletion of >50% for Tyrosine or Histidine by the time cell growth plateaus or declines is a strong indicator of limitation.
Step 3: Implementing a Supplementation Strategy
If depletion is confirmed, the next step is to supplement the media.
Option A: Free Amino Acid Supplementation (with caution) You can attempt to increase the concentration of free L-Tyrosine and L-Histidine. However, for L-Tyrosine, be mindful of its low solubility.[3] Prepare a concentrated stock solution in an alkaline (e.g., dissolved in 1N NaOH and then neutralized) or acidic (e.g., 1N HCl) solution, and add it to your media, ensuring the final pH is readjusted. Monitor the culture for any signs of precipitation.
Option B: Dipeptide Supplementation (Recommended) The use of chemically synthesized dipeptides is a more robust solution to overcome solubility limitations.[5][7]
-
Recommended Dipeptides:
-
For Tyrosine: Glycyl-L-Tyrosine, Alanyl-L-Tyrosine
-
For Histidine: Alanyl-L-Histidine
-
These dipeptides can be added directly to the basal medium or as a concentrated feed. Studies have shown that a one-time addition at the beginning of the culture can be sufficient for the entire process.[5]
Step 4: Monitoring the Impact of Supplementation
After implementing your supplementation strategy, it is crucial to assess its effectiveness.
Objective: To determine if this compound supplementation restores normal cell growth and viability.
Methodology 1: Cell Viability Assessment using alamarBlue™
The alamarBlue™ assay measures the reducing power of living cells to quantitatively assess viability.[23][24] Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[25][26]
Protocol: alamarBlue™ Cell Viability Assay [23][24][27]
-
Plate cells in a 96-well plate and treat with your standard and supplemented media.
-
At desired time points, add alamarBlue™ reagent to each well at 10% of the culture volume.
-
Incubate at 37°C for 1-4 hours.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percent reduction to compare viability between conditions.
Methodology 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Nutrient deprivation can induce apoptosis (programmed cell death). The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[28][29][30][31]
Protocol: Caspase-Glo® 3/7 Assay [28][29]
-
Plate cells in a white-walled 96-well plate.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent in a volume equal to the culture volume in each well.
-
Mix gently and incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Data Interpretation and Next Steps:
Caption: Interpreting results from viability and apoptosis assays.
A successful intervention will show a significant increase in cell viability and a corresponding decrease in apoptosis in the supplemented cultures compared to the controls. If growth is not fully restored, consider titrating the concentration of the dipeptides or investigating other potential limiting nutrients.
References
-
Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. PubMed.[Link]
-
AlamarBlue Assay Protocol. Advanced BioMatrix.[Link]
-
Gibco Cell Culture Basics Handbook 2016. Scribd.[Link]
-
What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning.[Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies.[Link]
-
Ultra Fast Analysis of Amino Acids in Cultured Cell Extracts Using UHPLC/MS/MS. SCIEX.[Link]
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi Bioprinters.[Link]
-
Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. SCIEX.[Link]
-
Quantification of Underivatized Amino Acids in Cell Culture Media Using the BioAccord™ LC-MS System. Waters Corporation.[Link]
-
Download the Gibco Cell Culture Basics Handbook. ResearchGate.[Link]
-
What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Cell and Gene.[Link]
-
Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Agilent.[Link]
-
Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX.[Link]
-
Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. ResearchGate.[Link]
-
Effect of histidine and L-Tyrosine supplementation in maturation medium on in-vitro developmental outcomes of buffalo oocytes. National Institutes of Health.[Link]
-
Cell culture basics handbook gibco. spjeaz.digital.[Link]
-
Cell culture basics handbook gibco. htvkqh.gay.[Link]
-
Apoptosis Marker Assays for HTS. NCBI Bookshelf.[Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation.[Link]
-
Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University.[Link]
-
Amino Acid Analysis | Cell Culture Media. Sartorius.[Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent.[Link]
-
Histidine is selectively required for the growth of Myc‐dependent dedifferentiation tumours in the Drosophila CNS. EMBO Press.[Link]
-
Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. PubMed Central.[Link]
-
Glyceraldehyde 3-phosphate dehydrogenase. Wikipedia.[Link]
-
Biochemistry, Histidine. NCBI Bookshelf.[Link]
-
Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. PubMed.[Link]
Sources
- 1. Poor Cell Growth Troubleshooting [sigmaaldrich.cn]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histidine is selectively required for the growth of Myc‐dependent dedifferentiation tumours in the Drosophila CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellculturedish.com [cellculturedish.com]
- 9. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
- 13. sciex.com [sciex.com]
- 14. agilent.com [agilent.com]
- 15. corning.com [corning.com]
- 16. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Gibco Cancer Cell Culture Basics Handbook | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. spjeaz.digital [spjeaz.digital]
- 21. htvkqh.gay [htvkqh.gay]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 26. allevi3d.com [allevi3d.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 29. promega.com [promega.com]
- 30. stemcell.com [stemcell.com]
- 31. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability of Tyr-His in Solution
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the analysis of Tyr-His (Tyrosyl-Histidine) dipeptide stability. This guide is designed to provide researchers, scientists, and formulation experts with a comprehensive understanding of the challenges associated with this compound stability in solution, focusing on the critical role of pH. We will move beyond simple protocols to explore the mechanistic underpinnings of degradation, offering practical troubleshooting advice and robust experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound dipeptide in an aqueous solution?
The this compound dipeptide is susceptible to several degradation pathways, with the rate and prevalence of each being highly dependent on the solution's pH, temperature, and exposure to oxygen and light.[1][2] The primary pathways include:
-
Hydrolysis: The cleavage of the amide (peptide) bond, resulting in the formation of free Tyrosine and Histidine. This reaction is significantly accelerated at both acidic and alkaline pH extremes.[2][3]
-
Intramolecular Cyclization: The N-terminal amino group attacks the carbonyl carbon of the peptide bond, leading to the formation of a cyclic dipeptide known as a 2,5-diketopiperazine (DKP), specifically cyclo(this compound). This is often the dominant pathway in the pH range of 6 to 9.[4][5][6]
-
Oxidation: The side chains of both Tyrosine (phenol group) and Histidine (imidazole group) are susceptible to oxidation.[7][8][9] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photolysis), leading to various oxidized species, often observed as mass additions in mass spectrometry analysis.[1][10]
Q2: How does pH specifically influence each of these degradation pathways?
pH is arguably the most critical factor governing the stability of this compound.
-
Acidic pH (< 4): Promotes hydrolysis of the peptide bond. The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3][11] DKP formation is generally slow at low pH because the N-terminal amine is protonated and thus, not nucleophilic.[6]
-
Neutral to Alkaline pH (6-9): This range favors DKP formation . The N-terminal amino group is partially or fully deprotonated, allowing it to act as a potent intramolecular nucleophile.[6] The rate of cyclization often peaks around pH 8-9.[4]
-
Strongly Alkaline pH (> 9): While DKP formation can still occur, base-catalyzed hydrolysis becomes increasingly significant. Furthermore, the phenolic hydroxyl group of Tyrosine (pKa ~10) will deprotonate, which can increase its susceptibility to oxidation.[12]
Q3: Beyond maintaining pH, why is the choice of buffer species so important for stability studies?
The buffer system does more than just control pH; its components can directly participate in or catalyze degradation reactions. Buffer ions can interact with the peptide, influencing its conformation and stability.[13][14][15] For example, phosphate buffers have been shown to exhibit general base catalysis in DKP formation.[6] Therefore, when comparing stability across different pH values, it is crucial to consider that a change in buffer species could be a confounding variable. It is best practice to use a consistent buffer system if possible or to select buffers known to have minimal catalytic effects, such as histidine or succinate buffers, depending on the pH range.[14]
Q4: What are the most effective analytical techniques for monitoring this compound stability?
A multi-faceted approach is recommended.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique.[16][17][18] It is excellent for separating the parent this compound peptide from its degradation products and impurities, allowing for accurate quantification of its loss over time.[19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products.[18][21][22] By determining the mass-to-charge ratio (m/z) of the new peaks, you can confirm whether degradation is due to hydrolysis (masses corresponding to Tyr and His), DKP formation (mass corresponding to this compound minus a water molecule), or oxidation (mass additions of +16 Da, +32 Da, etc.).[8][10]
Troubleshooting Guides & Experimental Protocols
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific rationale and detailed protocols to validate your findings.
Problem 1: "I'm seeing a rapid loss of my this compound peak at pH 7.5, but no corresponding increase in free Tyrosine or Histidine. What is the likely cause?"
Probable Cause: You are most likely observing the formation of cyclo(this compound), a 2,5-diketopiperazine (DKP). This intramolecular cyclization reaction results in the loss of one molecule of water and is a common degradation pathway for dipeptides in the neutral to slightly alkaline pH range.[6] Because the DKP is a new chemical entity with different properties (e.g., hydrophobicity), it will have a distinct retention time in your RP-HPLC analysis.
Scientific Rationale: At pH 7.5, a significant fraction of the N-terminal primary amine of Tyrosine is deprotonated (pKa is typically around 9.1-9.5 for the N-terminus of Tyr). This uncharged amine is a strong nucleophile that can readily attack the electrophilic carbonyl carbon of the histidine residue, leading to a cyclization reaction that expels a water molecule.
Caption: Experimental workflow for confirming DKP formation.
Step-by-Step Protocol: DKP Formation Analysis
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 precisely using a calibrated pH meter. Filter the buffer through a 0.22 µm filter.
-
Sample Preparation: Dissolve this compound in the pH 7.5 buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solution into several vials and place them in a temperature-controlled incubator at 40°C to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), remove a vial, cool it to room temperature, and transfer an aliquot to an HPLC vial for analysis.
-
RP-HPLC-UV Analysis:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm (Tyrosine absorbance).
-
Scientist's Note: TFA is used as an ion-pairing agent to improve peak shape.[19] The acidic mobile phase will also quench the degradation reaction upon injection.
-
-
LC-MS Confirmation:
-
Inject the degraded sample into an LC-MS system using similar chromatographic conditions.
-
Acquire mass spectra for the eluting peaks.
-
Expected Result: The new peak should have a mass-to-charge ratio (m/z) corresponding to [M(this compound) - H₂O + H]⁺. For this compound (M = 318.33 g/mol ), the DKP's protonated ion would be observed at m/z ≈ 301.3.
-
Problem 2: "My mass spectrometry data from an aged, light-exposed sample shows peaks at M+16 and M+32. What does this signify?"
Probable Cause: Your peptide is undergoing oxidation. The Tyr and His side chains are particularly susceptible.[10] A mass addition of +16 Da corresponds to the addition of one oxygen atom, while +32 Da corresponds to two oxygen atoms.
Scientific Rationale:
-
Tyrosine Oxidation (+16 Da): The phenol ring of tyrosine can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA) or other hydroxylated species.[9][23]
-
Histidine Oxidation (+16 Da or +32 Da): The imidazole ring of histidine is also readily oxidized. A +16 Da shift can indicate the formation of 2-oxo-histidine. A +32 Da shift can result from further oxidation.[8]
This protocol helps to confirm if your peptide is susceptible to oxidation and to generate standards for comparison.
-
Reagent Preparation: Prepare a 0.3% solution of hydrogen peroxide (H₂O₂) in water.
-
Sample Preparation: Dissolve this compound in water to a concentration of 1 mg/mL.
-
Reaction: Mix equal volumes of the this compound solution and the 0.3% H₂O₂ solution.
-
Incubation: Let the reaction proceed at room temperature for 1-4 hours. Monitor the reaction periodically by HPLC.
-
Analysis: Analyze the stressed sample by LC-MS. Compare the retention times and mass spectra of the new peaks with those observed in your stability sample.
Table 1: Common Degradation Products of this compound and Their Mass Shifts
| Degradation Pathway | Resulting Product(s) | Mass Change from Parent Peptide | Expected m/z [M+H]⁺ |
| Hydrolysis | Tyrosine + Histidine | N/A (cleavage) | 182.1 (Tyr), 156.1 (His) |
| Cyclization (DKP) | cyclo(this compound) | -18.01 Da | 301.3 |
| Oxidation (Tyr) | Hydroxylated this compound | +15.99 Da | 335.3 |
| Oxidation (His) | 2-oxo-His-Tyr-His | +15.99 Da | 335.3 |
| Di-oxidation | Di-hydroxylated Peptide | +31.99 Da | 351.3 |
Note: Masses are monoisotopic and for the protonated species.
Problem 3: "My stability results are inconsistent across different experiments, even when I control the pH. What could be the issue?"
Probable Cause: Inconsistent results often stem from overlooking "minor" experimental variables that have a major impact on peptide stability. These include buffer species, ionic strength, temperature fluctuations, light exposure, and dissolved oxygen.
Scientific Rationale: As discussed in FAQ Q3, buffer ions can have catalytic effects.[13][15] Furthermore, the physical stability (e.g., aggregation) of peptides can be influenced by salts and ionic strength.[25] Degradation kinetics are also highly temperature-dependent, and photolysis or oxidation can be triggered by ambient light or atmospheric oxygen.
Caption: Best-practice workflow for a comprehensive stability study.
Best-Practice Protocol: pH-Dependent Stability Study
-
Define Study Parameters:
-
pH values: Select a range relevant to your application (e.g., 3.0, 5.0, 7.4, 9.0).
-
Buffers: Choose buffers with pKa values close to the target pHs (see Table 2). Use the same concentration (e.g., 25 mM) for all.
-
Temperature: Select at least two temperatures (e.g., 5°C and 40°C) to assess thermal effects.
-
-
Solution Preparation:
-
Use high-purity, degassed water to minimize dissolved oxygen.
-
Prepare all buffers and stock solutions on the same day.
-
Use amber glass vials or wrap vials in foil to protect from light.
-
-
Execution:
-
Dissolve this compound in each buffer to the target concentration.
-
Immediately take a t=0 sample from each condition and freeze it at -80°C or analyze immediately.
-
Place the remaining vials in their respective temperature-controlled chambers.
-
At each time point, withdraw samples, immediately quench any ongoing reactions (e.g., by adding an equal volume of 0.2% TFA or freezing), and store at -80°C until analysis.
-
-
Analysis:
-
Thaw all samples at the same time and analyze them in a single HPLC sequence to minimize analytical variability.
-
Use a validated, stability-indicating HPLC method.[20]
-
Calculate the percentage of this compound remaining relative to the t=0 sample for each condition.
-
Table 2: Recommended Buffer Systems for pH Stability Studies
| Target pH | Recommended Buffer | pKa | Notes |
| 2.5 - 4.0 | Citrate Buffer | 3.13, 4.76 | Common choice for acidic formulations. |
| 4.0 - 5.5 | Acetate Buffer | 4.76 | Volatile, good for LC-MS compatibility. |
| 6.0 - 8.0 | Phosphate Buffer | 7.21 | Widely used, but be aware of potential catalytic effects.[6] |
| 8.0 - 9.5 | Borate Buffer | 9.24 | Can interact with cis-diols; check for compatibility. |
| 7.5 - 9.0 | Tris Buffer | 8.06 | Temperature-sensitive pKa; ensure consistent temperature control. |
References
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]
-
Lloyd, J. A., Spraggins, J. M., Johnston, M. V., & Laskin, J. (2006). Peptide ozonolysis: product structures and relative reactivities for oxidation of tyrosine and histidine residues. Journal of the American Society for Mass Spectrometry, 17(9), 1289-1298. [Link]
-
Pacific Northwest National Laboratory. (2006). Peptide Ozonolysis: Product Structures and Relative Reactivities for Oxidation of Tyrosine and Histidine Residues. [Link]
-
GG Peptides. (2026). How GG Peptides Buffer Solutions and Why They Matter. [Link]
-
Wang, W., Nema, S., & Teagarden, D. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Guerra-Ojeda, S., et al. (2019). Oxidation of tyrosine and histidine residues in ribonuclease A. ResearchGate. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
Wang, S., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(9), 2611-2617. [Link]
-
Patel, S., et al. (2023). Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]
-
Kamdem, J. P., & Tsopmo, A. (2019). Oxidation of side chain of peptides containing lysine (a), tyrosine (b), or histidine (c) by hydroxyl radical. ResearchGate. [Link]
-
Patel, S. P., Vyas, V. V., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2), 24. [Link]
-
Janc, T., Hribar-Lee, B., & Vlachy, V. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2648-2656. [Link]
-
Guryanov, I., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46949-46961. [Link]
-
Singh, N., & Singh, S. K. (2020). The Effect of Buffers on Protein Conformational Stability. ResearchGate. [Link]
-
Miyamoto, T., & Homma, H. (2018). Possible mechanism of acid hydrolysis of dipeptides. ResearchGate. [Link]
-
Janc, T., Hribar-Lee, B., & Vlachy, V. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2648–2656. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Majumder, R., & Kulkarni, S. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Journal of Pharmaceutical Sciences, 107(8), 2027-2041. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. [Link]
-
Karakama, S., Suzuki, S., & Kino, K. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(12), 4469–4479. [Link]
-
Chemistry LibreTexts. (2023). Peptide Hydrolysis. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]
-
Clark, J. (2023). The Hydrolysis of Proteins. Chemguide. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
-
Berthomieu, C., et al. (2009). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. Biochemistry, 48(38), 9094–9104. [Link]
- Klemba, A., et al. (2009). Method of hydrolysis of peptide bond.
-
YouTube. (2013). Hydrolysis of a Dipeptide. [Link]
-
Panteva, M. T., & Simonson, T. (2017). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Journal of Chemical Theory and Computation, 13(3), 1402-1412. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
-
Goolcharran, C., et al. (2000). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 89(6), 760-767. [Link]
-
Pohlmann, J., et al. (2002). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. The Journal of Immunology, 169(1), 229-236. [Link]
-
ResearchGate. (2023). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]
-
Chandrawati, R., et al. (2024). pH-dependent interactions of coacervate-forming histidine-rich peptide with model lipid membranes. Frontiers in Chemistry, 12, 1339130. [Link]
-
Lee, J. S., et al. (2015). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. ResearchGate. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787–793. [Link]
-
Kuhlman, B., & Raleigh, D. P. (1998). Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. Protein Science, 7(11), 2405–2412. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ACS Publications. (2025). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography. [Link]
-
Ishii, T., et al. (2007). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Clinical Biochemistry and Nutrition, 41(2), 119–130. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2018). Biological activity of tyrosine-containing 2,5-diketopiperazines. [Link]
-
Patel, D., et al. (2021). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. SN Applied Sciences, 3(6), 633. [Link]
-
ResearchGate. (2024). The degradation pathway of tyrosine. [Link]
Sources
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharma-asia.com [biopharma-asia.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. renyi.hu [renyi.hu]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. hplc.eu [hplc.eu]
- 20. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 21. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
Overcoming poor solubility of Tyr-His in neutral pH
Welcome to the Technical Support Center for addressing challenges with Tyr-His dipeptide solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in solubilizing this dipeptide, particularly at neutral pH. Here, we will delve into the underlying physicochemical principles governing this compound solubility and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles.
The Challenge: Why is this compound Poorly Soluble at Neutral pH?
The poor solubility of the dipeptide Tyrosyl-Histidine (this compound) in aqueous solutions at or near neutral pH (pH 7) is a common frustration in the laboratory. This phenomenon is rooted in the molecule's zwitterionic nature and the specific properties of its constituent amino acid side chains.
At neutral pH, a molecule is least soluble when its net charge is zero, a point known as the isoelectric point (pI).[1] At its pI, the peptide has an equal number of positive and negative charges, leading to strong intermolecular electrostatic interactions and a propensity to aggregate and precipitate out of solution.[1] The theoretical isoelectric point of this compound is approximately 7.88.[2] This means its lowest solubility will be observed at a pH close to this value, which unfortunately includes the neutral pH range frequently used in biological assays.
Understanding the Ionization States of this compound
To effectively troubleshoot solubility issues, it is crucial to understand how the charge of the this compound dipeptide changes with pH. The molecule has three ionizable groups:
-
N-terminal α-amino group (of Tyrosine): pKa ~9.1
-
C-terminal α-carboxyl group (of Histidine): pKa ~2.2
-
Histidine imidazole side chain: pKa ~6.0
The phenolic hydroxyl group of the Tyrosine side chain has a pKa of about 10.1 and is therefore not significantly ionized at neutral pH.[3]
The overall charge of the dipeptide at a given pH is the sum of the charges of these groups.
-
At acidic pH (e.g., pH < 6.0): All three groups are protonated, giving the molecule a net positive charge (+2).
-
At neutral pH (e.g., pH 7.0): The carboxyl group is deprotonated (-1), the amino group is protonated (+1), and the histidine side chain is largely deprotonated (neutral), resulting in a net charge close to zero.
-
At basic pH (e.g., pH > 9.1): The carboxyl and amino groups are deprotonated, and the histidine side chain is deprotonated, resulting in a net negative charge (-1).
This relationship between pH and net charge is the key to manipulating the solubility of this compound.
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing this compound
If you are encountering solubility issues with this compound, follow this systematic troubleshooting guide. Always start with a small amount of your peptide to test for solubility before dissolving the entire batch.[4]
Step 1: Initial Solubility Test in Water
Before attempting more complex solvent systems, it is essential to determine the baseline solubility of your this compound sample in deionized water.
Protocol:
-
Weigh out a small, known amount of lyophilized this compound powder (e.g., 1 mg).
-
Add a small volume of purified water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the sample for 30 seconds.
-
Visually inspect the solution. If it is clear, your peptide is soluble at this concentration. If it is cloudy or contains visible particles, proceed to the next steps.
Step 2: pH Adjustment
Since the pI of this compound is around 7.88, moving the pH of the solution away from this value will increase its net charge and, consequently, its solubility.[5]
For Acidic Conditions (to create a net positive charge):
Protocol:
-
To your aqueous suspension of this compound, add a small volume of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise.[6]
-
Vortex the sample after each addition.
-
Continue adding the acid until the peptide dissolves completely.
-
Once dissolved, you can dilute the stock solution with your desired buffer. Be mindful that the final pH of your working solution will be acidic.
For Basic Conditions (to create a net negative charge):
Protocol:
-
To your aqueous suspension of this compound, add a small volume of a dilute basic solution, such as 0.1 M ammonium bicarbonate or a 1-5% ammonium hydroxide solution, dropwise.[6]
-
Vortex the sample after each addition.
-
Continue adding the base until the peptide dissolves completely.
-
Once dissolved, you can dilute the stock solution with your desired buffer. Be aware that the final pH of your working solution will be basic.
Expert Tip: When working with peptides, it is generally preferable to start with acidic conditions for dissolution if possible, as basic conditions can sometimes lead to side reactions like deamidation or oxidation, especially for peptides containing sensitive residues.[7]
Step 3: Use of Organic Co-solvents
If pH adjustment alone is insufficient, or if you require a solution closer to neutral pH, the use of organic co-solvents can be effective, particularly for peptides with hydrophobic character from the tyrosine residue.[4]
Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethanol
Protocol:
-
Add a minimal amount of the chosen organic solvent (e.g., 10-50 µL of DMSO) directly to the dry this compound powder.
-
Vortex until the peptide is fully dissolved.
-
Slowly add your aqueous buffer to the organic stock solution dropwise while vortexing to reach the desired final concentration.
-
Caution: Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate out of solution.
Compatibility Note: Always consider the compatibility of the organic solvent with your downstream application. For many cell-based assays, the final concentration of DMSO should be kept below 1%.[4]
Step 4: Physical Dissolution Aids
In conjunction with the methods above, physical methods can help to break up peptide aggregates and enhance dissolution.
-
Sonication: Place the vial containing the peptide suspension in a bath sonicator for 5-10 minutes.[4] This can help to break apart solid particles and increase the surface area for the solvent to act upon.
-
Gentle Warming: Briefly warming the solution to 30-40°C can sometimes improve solubility.[5] However, be cautious as excessive heat can lead to peptide degradation.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my this compound in an acidic solution, but my experiment requires a neutral pH. Can I neutralize the solution?
A1: You can attempt to neutralize the solution by adding a dilute base, but this must be done with extreme caution. As you approach the pI of this compound (~7.88), the peptide may precipitate out of solution. If you must work at a neutral pH, it is often better to use a co-solvent to achieve solubility or to work at the highest tolerated concentration that remains soluble at neutral pH.
Q2: My peptide is supplied as a TFA salt. How does this affect its solubility?
A2: Peptides are often purified by HPLC using TFA, resulting in a TFA salt. The TFA counterion can enhance the solubility of the peptide in aqueous solutions.[2] However, for some cellular assays, high concentrations of TFA can be cytotoxic. If this is a concern, you may need to perform a salt exchange to an acetate or hydrochloride salt form.[1]
Q3: Can I use sonication to dissolve my peptide?
A3: Yes, bath sonication is a useful technique to help break up aggregates and can be used in conjunction with pH adjustment or co-solvents.[4] However, avoid probe sonicators as they can generate significant heat and potentially degrade the peptide.
Q4: I've tried everything and my this compound still won't dissolve. What are my options?
A4: If you have systematically worked through the troubleshooting guide and are still facing issues, consider the following:
-
Re-evaluate the required concentration: Is it possible to work with a more dilute solution?
-
Consider peptide modification: For future experiments, you might consider synthesizing a more soluble analog of this compound, for example, by adding a charged amino acid to the sequence.[5]
-
Salt Formation: Converting the peptide to a different salt form, such as a hydrochloride or acetate salt, can sometimes improve solubility.[1][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H18N4O4 | [9] |
| Molecular Weight | 318.33 g/mol | [2] |
| Theoretical pI | 7.88 | [2] |
| GRAVY Score | -2.25 | [2] |
Ionization States of this compound at Different pH Values
Caption: Ionization states of this compound at different pH values.
References
-
Study.com. (n.d.). Do amino acid side-chain residues have different pKa in peptides as compared to the free amino acids? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
-
Bartlett, G. J., & Woolfson, D. N. (2018). Influence of Peptide Dipoles and Hydrogen Bonds on Reactive Cysteine pKa Values in Fission Yeast DJ-1. UNL Digital Commons. Retrieved from [Link]
-
Fundamentals of Biochemistry. (2014, June 10). 017-Peptide Bonds & Amino Acid pKs [Video]. YouTube. [Link]
-
Chegg. (2025, February 11). Draw the structures of the dipeptide, His-Tyr, in most abundance at a pH of 4 and at a pH of 12. Determine the net charge of the dipeptide at these pH values? Retrieved from [Link]
-
Study.com. (n.d.). Determine the pI for the following peptide: NH3+ -Asp-Lys-Leu-Leu-Try-Glu-His-Gln- COOH. Retrieved from [Link]
-
Biology LibreTexts. (2023, January 6). 3.1: Amino Acids and Peptides. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Chegg. (2021, February 12). What is the pI for a His-Tyr peptide, which has pKa. Retrieved from [Link]
-
Pearson Education. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Theoretical charge carried by each peptide vs pH (dotted lines... [Image]. Retrieved from [Link]
-
Reddit. (2019, March 7). Peptide Charge Calculation for MCAT. Retrieved from [Link]
-
ResearchGate. (2014, May 2). How can I raise the PH in order to increase the solubility of a peptide? Retrieved from [Link]
-
Leah4sci MCAT. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick [Video]. YouTube. [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
LifeTein. (n.d.). H-His-Tyr-OH peptide. Retrieved from [Link]
-
Brainly. (2017, November 16). The following dipeptide is Asp-Tyr. Indicate the charge state for each structure at the given pH by adding. Retrieved from [Link]
-
Reddit. (2023, January 16). Amino acids and their side chain charges at different pH ranges. Retrieved from [Link]
-
MDPI. (2019). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 24(15), 2789. [Link]
-
Koutsopoulos, S., & Zhang, S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56013. [Link]
-
Franek, F., & Skládal, P. (2020). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology and Bioengineering, 117(9), 2748–2759. [Link]
-
Thurlkill, R. L., Grimsley, G. R., & Pace, C. N. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 15(5), 1214–1218. [Link]
-
Aisenbrey, C., & Bechinger, B. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5323. [Link]
-
ResearchGate. (2018, January 4). How to purify Histidine based peptide with HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 515713, His-Tyr. Retrieved from [Link]
-
Kumar, V., & Frokjaer, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 963. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1287. [Link]
-
Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine. Retrieved from [Link]
-
MDPI. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853–2887. [Link]
-
ResearchGate. (2007, February). Structures of tyrosine, N-acetyl tyrosine, Gly-Tyr, Glu- Tyr, Tyr-Arg, and Lys-Tyr-Lys. Retrieved from [Link]
-
Loewenthal, R., Sancho, J., & Fersht, A. R. (1992). Histidine-aromatic interactions in barnase. Elevation of histidine pKa and contribution to protein stability. Journal of Molecular Biology, 224(3), 759–770. [Link]
-
Chegg. (2022, September 11). met-asp-his-ile-lys-pro-trp-tyr Draw the complete. Retrieved from [Link]
Sources
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. H-His-Tyr-OH peptide [novoprolabs.com]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Effects of Residual TFA on Tyr-His Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the interference of residual trifluoroacetic acid (TFA) in biological assays, with a specific focus on peptides and proteins containing tyrosine (Tyr) and histidine (His) residues.
Introduction: The Hidden Variable in Your Experiments
Trifluoroacetic acid (TFA) is an indispensable tool in modern peptide chemistry. It is widely used as a cleavage agent in solid-phase peptide synthesis (SPPS) and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] Consequently, synthetic peptides are typically delivered as TFA salts.[4] While essential for producing high-purity peptides, residual TFA can significantly impact experimental outcomes, acting as a hidden variable that can lead to misinterpretation of data.[2][4]
The trifluoroacetate anion (TFA⁻) can bind non-covalently to positively charged residues on a peptide, such as the N-terminus, and the side chains of lysine, arginine, and notably, histidine.[1][5][6] This interaction can alter the peptide's secondary structure, solubility, and overall biological activity.[4][5][7] For assays involving tyrosine and histidine, which are often key residues in enzymatic active sites and protein-protein interaction interfaces, the effects of TFA can be particularly pronounced.[8][9]
This guide is designed to help you identify, troubleshoot, and resolve issues arising from residual TFA, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How can residual TFA specifically affect assays involving Tyrosine and Histidine residues?
A1: Tyrosine and histidine are frequently involved in critical biological functions. Histidine, with its imidazole side chain, is often found in enzyme active sites where it can act as a proton donor or acceptor. Tyrosine's phenolic side chain can be a key part of binding interfaces and is a primary target for phosphorylation. Residual TFA can interfere in several ways:
-
Charge Masking: TFA anions can associate with the positively charged imidazole ring of histidine, neutralizing its charge. This can inhibit its catalytic activity or its role in electrostatic interactions.[1][6]
-
pH Alteration: As a strong acid (pKa ~0.23), residual TFA can lower the local pH of your assay buffer, potentially altering the protonation state of histidine and tyrosine residues and denaturing pH-sensitive proteins or enzymes.[4][7]
-
Conformational Changes: The binding of TFA can induce changes in the peptide's secondary structure, which may alter the spatial arrangement of Tyr and His residues, thereby affecting substrate binding or interaction with other proteins.[4][5][10]
-
Spectroscopic Interference: TFA exhibits a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating secondary structure analysis.[3]
Q2: I'm seeing lower than expected activity in my cell-based assay. Could TFA be the cause?
A2: Absolutely. TFA is known to be cytotoxic and can inhibit cell proliferation, even at nanomolar concentrations.[3][4][6][11][12] If your peptide is delivered as a TFA salt, the effective concentration of TFA in your cell culture medium could be high enough to cause these effects, leading to a misinterpretation of your peptide's intrinsic activity.[3][6][12] It is always recommended to perform a control experiment with TFA alone to determine its baseline toxicity on your specific cell line.[11]
Q3: My mass spectrometry signal for my Tyr-His peptide is weak. How might TFA be involved?
A3: TFA is a known cause of signal suppression in electrospray ionization mass spectrometry (ESI-MS).[11] It forms strong ion pairs with positively charged analytes in the gas phase.[11] This hinders efficient ionization of your peptide, leading to a significant reduction in signal intensity and sensitivity.[11]
Q4: Will simply lyophilizing my peptide multiple times remove the TFA?
A4: No. While repeated lyophilization can help remove unbound, volatile TFA, it is not effective at removing the TFA anions that are ionically bound to the charged residues of the peptide.[4][7] To remove bound TFA, a counter-ion exchange procedure is necessary.[4][5]
Q5: When is it critical to remove TFA?
A5: The decision to remove TFA depends on the downstream application. For sensitive applications, TFA removal is highly recommended.[4]
-
Critical: Cell-based assays, in vivo studies, structural studies (NMR, X-ray crystallography), and quantitative mass spectrometry.[4]
-
Less Critical: Applications like raising polyclonal antibodies or use in non-quantitative Western blotting.[4]
Troubleshooting Guides
Issue 1: Unexpected Results in Biological Assays (e.g., low potency, cytotoxicity)
This section provides a systematic approach to diagnosing and resolving assay interference caused by residual TFA.
Diagram: Troubleshooting Workflow for TFA Interference
Caption: Workflow for diagnosing TFA-related assay issues.
Protocol 1: TFA Removal by HCl Counter-ion Exchange
This is the most common and effective method for replacing TFA counter-ions with the more biologically compatible chloride ion.[5][13]
Principle: This protocol utilizes a stronger acid, hydrochloric acid (HCl), to displace the weaker trifluoroacetic acid from the peptide through multiple cycles of dissolution and lyophilization.
Materials:
-
Peptide-TFA salt
-
High-purity water (Milli-Q or equivalent)
-
100 mM HCl solution
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of 1 mg/mL.[5][13] If solubility is an issue, a phosphate buffer can be used.[5]
-
Acidification: Add the 100 mM HCl solution to the dissolved peptide to achieve a final HCl concentration between 2 mM and 10 mM.[5][13]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[5][14]
-
Freezing: Rapidly freeze the solution. For best results, use liquid nitrogen to flash-freeze the sample.[5][14]
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1 through 5 at least two more times.[5]
-
Final Reconstitution: After the final lyophilization cycle, the resulting peptide-HCl salt is ready to be reconstituted in your desired assay buffer.[5]
Issue 2: Poor Data Quality in Analytical Assays (HPLC, MS)
Residual TFA can significantly compromise the quality of analytical data.
Diagram: Mechanism of TFA Interference in ESI-MS
Caption: TFA forms ion pairs, suppressing the desired peptide signal.
Data Summary: Comparison of TFA Removal Methods
| Method | Pros | Cons | Typical Efficiency |
| HCl Exchange | Highly effective, uses common lab reagents, scalable.[5][13] | Requires multiple lyophilization cycles, introduces chloride ions. | >99% removal[13] |
| Anion-Exchange Chromatography | Effective, can be integrated into purification workflow.[7][14] | Requires specific resins, can be more time-consuming.[7][14] | >95% removal[15] |
| Repeated Lyophilization (from water) | Simple, removes unbound TFA. | Ineffective for ionically bound TFA.[4][7] | Low |
Protocol 2: Assay Validation - Testing for TFA Interference
To confirm that TFA is the source of your experimental issues, a validation assay is crucial.
Objective: To determine the dose-dependent effect of TFA on your specific assay system.
Procedure:
-
Prepare TFA Stock: Prepare a stock solution of a biologically compatible TFA salt (e.g., sodium trifluoroacetate) in your assay buffer.
-
Dose-Response Curve: Create a dilution series of the TFA stock solution that covers a range of concentrations you might expect in your peptide samples (e.g., from 10 nM to 100 µM).
-
Run Assay: Perform your standard biological assay, but instead of adding your peptide, add the different concentrations of the TFA salt solution.
-
Positive Control: Run your assay with your standard positive control (a known active compound that is not a TFA salt).
-
Negative Control: Run your assay with buffer alone.
-
Analysis: Analyze the results to see if TFA alone inhibits or otherwise interferes with your assay readout. If it does, this strongly suggests that residual TFA in your peptide preparation is a contributing factor to your initial observations.[11][12]
Conclusion and Best Practices
The presence of residual TFA is a common but often overlooked source of experimental variability and error. For research involving sensitive biological assays, particularly those with key tyrosine and histidine residues, proactive management of TFA is essential for data integrity.
-
Always be aware of the salt form of your synthetic peptides.
-
For critical applications, perform a counter-ion exchange to a more biologically compatible salt like hydrochloride.
-
Validate your assays for TFA interference by running appropriate controls.
-
If you suspect TFA interference, use the troubleshooting workflows and protocols in this guide to diagnose and resolve the issue.
By implementing these best practices, you can ensure that your experimental results accurately reflect the intrinsic properties of your molecules of interest, free from the confounding effects of residual TFA.
References
- Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl?
- MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
- Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides | PDF.
- Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
- Toxic Docs. (2007, November 26). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches.
- LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?
- Semantic Scholar. (n.d.). Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches.
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- NIH. (n.d.). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex.
- Benchchem. (n.d.). TFA counterion interference in Glutaurine TFA assays.
- PubMed Central. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
- ResearchGate. (2025, August 6). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.
- PubMed. (n.d.). Development and validation of an assay method for the determination of trifluoroacetic acid in a cyclosporin-like drug.
- American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.
- PubMed Central. (2024, December 23). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems.
- GenScript. (n.d.). Impact of TFA - A Review.
- GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- NIH. (2020, May 12). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health.
- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
- Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water.
- ResearchGate. (2025, May 3). (PDF) Standardising the quantification of trifluoroacetic acid in water: interlaboratory validation trial using liquid chromatography-mass spectrometric detection (LC–MS/MS).
- PubMed. (2020, October 1). The roles of histidine and tyrosine residues in the active site of collagenase in Grimontia hollisae.
- MDPI. (n.d.). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies.
- NIH. (n.d.). Involvement of conserved histidine, lysine and tyrosine residues in the mechanism of DNA cleavage by the caspase-3 activated DNase CAD - PMC.
- ResearchGate. (n.d.). The Modification of Histidine Residues.
Sources
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The roles of histidine and tyrosine residues in the active site of collagenase in Grimontia hollisae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of conserved histidine, lysine and tyrosine residues in the mechanism of DNA cleavage by the caspase-3 activated DNase CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
Validation & Comparative
The Solubility Solution: A Head-to-Head Comparison of Tyr-His Dipeptide and Free Tyrosine for Enhanced Cell Culture Productivity
For researchers, scientists, and drug development professionals in the biopharmaceutical industry, optimizing cell culture productivity is a paramount objective. The quest for higher titers and improved cell viability often hinges on the meticulous composition of cell culture media. One of the persistent challenges in media formulation is ensuring an adequate supply of L-tyrosine, an amino acid critical for protein synthesis.[1][2] Its notoriously low solubility at physiological pH has long been a bottleneck, forcing scientists to adopt cumbersome and often suboptimal workarounds.[3][4]
This guide provides an in-depth technical comparison between the traditional use of free L-tyrosine and the increasingly adopted alternative: the chemically synthesized dipeptide, L-tyrosyl-L-histidine (Tyr-His). We will delve into the underlying scientific principles, present supporting experimental data, and provide actionable protocols for you to validate these findings in your own laboratory.
The Tyrosine Conundrum: A Solubility Bottleneck
L-tyrosine is an essential building block for recombinant proteins, including monoclonal antibodies. Insufficient levels of tyrosine in a culture can lead to a significant reduction in specific productivity and even result in sequence variants where tyrosine is replaced by other amino acids.[1][2] However, the physicochemical properties of free L-tyrosine present a significant hurdle. Its solubility in water at a neutral pH is exceptionally low, at less than 0.5 g/L.[5]
To overcome this, scientists have traditionally resorted to preparing highly alkaline stock solutions of L-tyrosine (pH > 9), which are then added to the culture medium.[2] This practice, while common, introduces several process risks:
-
pH Spikes: The addition of a high-pH feed can cause localized pH spikes in the bioreactor, stressing the cells and potentially impacting product quality.[2]
-
Precipitation: The introduction of an alkaline solution into a neutral pH medium can cause the tyrosine to precipitate out of solution, making it unavailable to the cells.[3]
-
Increased Osmolality: The addition of salts from the pH adjustment can increase the overall osmolality of the culture medium, which can negatively affect cell growth and productivity.[6]
These challenges underscore the need for a more elegant and robust solution to tyrosine delivery in cell culture.
This compound Dipeptide: A Superior Alternative
Chemically defined dipeptides, such as this compound, offer a highly effective solution to the tyrosine solubility problem. By linking tyrosine to another amino acid, in this case, histidine, the resulting dipeptide exhibits dramatically increased solubility at neutral pH—up to 250-fold higher than free tyrosine.[3][4]
This enhanced solubility allows for the preparation of highly concentrated, pH-neutral feed solutions, thereby mitigating the risks associated with alkaline feeds. But the benefits of this compound extend beyond mere solubility.
Mechanism of Uptake and Cellular Metabolism
Mammalian cells, including Chinese Hamster Ovary (CHO) cells, possess transporters capable of taking up dipeptides from the culture medium.[4] Once inside the cell, peptidases efficiently cleave the dipeptide bond, releasing the individual amino acids, L-tyrosine and L-histidine, directly into the intracellular pool where they are available for protein synthesis and other metabolic processes.
Performance Comparison: this compound Dipeptides vs. Free Tyrosine
The theoretical advantages of tyrosine-containing dipeptides are borne out by experimental data. Studies have shown that supplementing cultures with these dipeptides leads to enhanced performance outcomes.
One study directly compared the use of a tyrosine-containing dipeptide (Gly-Tyr) to free tyrosine in a fed-batch culture of IgG-producing CHO cells.[7] The results, summarized in the table below, demonstrate a clear advantage for the dipeptide-supplemented culture.
| Parameter | Free Tyrosine (1.0x) | Gly-Tyr Dipeptide (1.0x) |
| Peak Viable Cell Density (x10⁶ cells/mL) | ~34 | ~37 |
| Final Titer (Normalized) | 0.93 | 1.00 |
Data adapted from Park, SY., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 123.[8]
In this study, the culture supplemented with the Gly-Tyr dipeptide achieved a higher peak viable cell density and a greater final antibody titer compared to the culture fed with an equimolar concentration of free tyrosine.[7]
Furthermore, research by Kang et al. specifically investigated the use of various tyrosine-containing dipeptides, including L-tyrosyl-L-histidine (this compound) , in CHO cell cultures. Their findings indicated that dipeptide-supplemented cultures exhibited beneficial effects, including:
-
Enhanced culture viability and titer [4]
-
Improved metabolic profiles , with lower lactate and ammonium production[4]
-
Better pH maintenance [4]
These improvements in metabolic efficiency are significant, as the accumulation of toxic byproducts like lactate and ammonia is a common factor that limits culture duration and productivity.
Experimental Protocol: Head-to-Head Comparison in a Fed-Batch Culture
To empower you to validate these findings, we provide a detailed, step-by-step protocol for a comparative study in a laboratory-scale fed-batch culture system.
Sources
- 1. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. open.clemson.edu [open.clemson.edu]
- 6. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tyr-His and Other Tyrosine-Containing Dipeptides: A Comparative Analysis
For researchers and drug development professionals, the selection of bioactive peptides is a critical decision point. Dipeptides containing tyrosine are of particular interest due to their diverse biological activities, ranging from antioxidant to antihypertensive effects. This guide provides an in-depth, objective comparison of Tyrosine-Histidine (Tyr-His) with other notable tyrosine-containing dipeptides. We will delve into their physicochemical properties, biological functionalities, and the experimental methodologies used to evaluate them, empowering you to make informed decisions for your research and development endeavors.
The Significance of Tyrosine in Dipeptides
Tyrosine, a non-essential amino acid, possesses a phenolic hydroxyl group that is central to its biological activity.[1][2] This functional group can donate a hydrogen atom to scavenge free radicals, making tyrosine-containing peptides potent antioxidants.[3][4][5] The position of the tyrosine residue within the dipeptide sequence—whether at the N-terminus or C-terminus—significantly influences its antioxidant capacity.[4][6] Furthermore, the neighboring amino acid residue can modulate the overall physicochemical properties and biological functions of the dipeptide.
Physicochemical Properties: A Foundation for Function
The physical and chemical characteristics of a dipeptide are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. Here, we compare the key physicochemical properties of this compound with other representative tyrosine-containing dipeptides.
Table 1: Comparison of Physicochemical Properties of Selected Tyrosine-Containing Dipeptides
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C15H18N4O4 | 318.33[7] | -3.5[7] |
| Tyr-Ala | C12H16N2O4 | 252.27[8] | -3.1[8] |
| Leu-Tyr | C15H22N2O4 | 294.35[9] | -1.9 |
| Ala-Gly-Tyr | C14H19N3O5 | 309.32[10] | -3.4 |
Note: Calculated LogP values are estimations of lipophilicity and can vary based on the prediction algorithm used.
The lower LogP value of this compound suggests a higher hydrophilicity compared to dipeptides like Leu-Tyr. This property can influence its solubility in aqueous environments and its interaction with biological membranes.
Comparative Biological Activities
Antioxidant Activity
The antioxidant capacity of tyrosine-containing dipeptides is a key area of investigation. This activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group of tyrosine.[3][4] The presence of a second amino acid can either enhance or diminish this effect. Histidine, with its imidazole side chain, is also known to possess antioxidant and metal-chelating properties, which can contribute synergistically to the overall antioxidant activity of this compound.[11][12][13]
Studies have shown that dipeptides with N-terminal tyrosine often exhibit stronger antioxidant activities compared to those with C-terminal tyrosine.[4][6] This is because the free amino group at the N-terminus can participate in the antioxidant mechanism.
This assay is a common and reliable method to evaluate the free radical scavenging capacity of compounds.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the dipeptide samples in a suitable solvent (e.g., methanol or water).
-
-
Reaction:
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the dipeptide samples.
-
Include a control (DPPH solution with solvent only) and a blank (solvent only).
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals) is then determined.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE plays a crucial role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II.[14] Certain peptides can inhibit ACE, making them attractive candidates for the development of antihypertensive agents. Several tyrosine-containing dipeptides have demonstrated ACE inhibitory activity.[15][16]
The structure-activity relationship for ACE inhibition by dipeptides is complex. The C-terminal amino acid is particularly important, with hydrophobic amino acids often favoring potent inhibition. The presence of tyrosine at the C-terminus has been shown to be favorable for selective inhibition of the ACE C-domain.[16]
This assay measures the ability of a compound to inhibit the activity of ACE.
Principle: ACE catalyzes the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of ACE from rabbit lung.
-
Prepare a solution of the substrate HHL.
-
Prepare various concentrations of the dipeptide inhibitors.
-
-
Reaction:
-
Pre-incubate the ACE solution with the dipeptide inhibitor (or buffer for the control) at 37°C for a short period.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Extract the hippuric acid produced into an organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the hippuric acid at 228 nm.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100
-
Determine the IC50 value.
-
Caption: Workflow for the in vitro ACE Inhibition Assay.
Cell Permeability
For a dipeptide to exert an intracellular effect, it must be able to cross the cell membrane. Cell permeability is influenced by factors such as molecular size, lipophilicity, and the presence of specific transporters. While smaller peptides can sometimes passively diffuse across membranes, active transport mechanisms are often involved.
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Principle: A synthetic membrane impregnated with a lipid solution separates a donor compartment (containing the test compound) from an acceptor compartment. The rate at which the compound crosses this artificial membrane is measured.
Step-by-Step Methodology:
-
Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
A 96-well acceptor plate is filled with buffer.
-
-
Assay Setup:
-
The test dipeptides are added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, bringing the artificial membrane into contact with the acceptor buffer.
-
-
Incubation:
-
The plate assembly is incubated for a specific period to allow for compound permeation.
-
-
Analysis:
-
The concentrations of the dipeptide in both the donor and acceptor wells are determined using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation:
-
The effective permeability (Pe) is calculated using the measured concentrations and assay parameters.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Concluding Remarks for the Senior Scientist
The selection of a tyrosine-containing dipeptide for a specific application requires a multifaceted evaluation. While this compound presents an interesting profile due to the combined antioxidant potential of both tyrosine and histidine, its high hydrophilicity may impact its cell permeability. In contrast, dipeptides with more hydrophobic residues, such as Leu-Tyr, might exhibit better membrane transport but potentially different antioxidant or ACE inhibitory profiles.
This guide provides a framework for a systematic comparison. The provided experimental protocols are foundational, and their specific parameters should be optimized based on the dipeptides being tested and the research question at hand. By carefully considering the physicochemical properties and employing robust biological assays, researchers can confidently select the most promising tyrosine-containing dipeptide for their therapeutic or biotechnological applications.
References
-
Gu, Y., Gu, L., & Chen, J. (2015). Oxidation of tyrosine (Tyr) and methionine (Met) residues play a role in the etiology of inflammatory diseases. Journal of Inflammation, 12(1), 1-8. [Link]
-
Torkova, A. A., Kasyanova, A. S., & Likhodedova, V. A. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 25352-25370. [Link]
-
Babizhayev, M. A., & Yegorov, Y. E. (2015). Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases. Molecules, 20(8), 14636-14660. [Link]
-
Torkova, A. A., Kasyanova, A. S., & Likhodedova, V. A. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 25352-25370. [Link]
-
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
PubChem. (n.d.). His-Tyr. National Center for Biotechnology Information. Retrieved from [Link]
-
Erdmann, K., Cheung, B. W., & Schröder, H. (2006). The ACE inhibitory dipeptide Met-Tyr diminishes free radical formation in human endothelial cells via induction of heme oxygenase-1 and ferritin. The Journal of Nutrition, 136(8), 2148-2152. [Link]
-
Hipkiss, A. R. (2009). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Physiology and Biochemistry, 65(3), 311-319. [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]
-
Zhang, H., & Lee, Y. S. (2011). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Macromolecular Bioscience, 11(1), 50-61. [Link]
-
Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]
-
Li, Y., Jiang, B., Zhang, T., Mu, W., & Liu, J. (2008). Antioxidant and free radical-scavenging activities of chickpea protein hydrolysate (CPH). Food Chemistry, 106(2), 444-450. [Link]
-
Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Carnosine: its properties, functions and potential therapeutic applications. Physiological Reviews, 93(4), 1803-1845. [Link]
-
PubChem. (n.d.). Ala-Gly-Tyr. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tyr-Ala. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Leucyltyrosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, J., Zhang, H., Pan, N., & Jiao, X. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers in Nutrition, 8, 715494. [Link]
-
Wang, B., Li, L., Chi, C. F., Wang, B., & Luo, H. J. (2013). Purification and characterisation of a novel antioxidant peptide from blue mussel (Mytilus edulis) protein hydrolysates. Food Chemistry, 138(2-3), 1713-1720. [Link]
-
Kansal, S., & Tandon, P. (2018). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. International Food Research Journal, 25(5), 1898-1904. [Link]
-
Li, Y., Yu, J., Wu, H., & Liu, Z. (2021). Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides. Journal of Food Biochemistry, 45(6), e13779. [Link]
-
Wu, J., Zhang, H., Pan, N., & Jiao, X. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers in Nutrition, 8, 715494. [Link]
-
Saiga, A., Tanabe, S., & Nishimura, T. (2003). Antioxidant activity of peptides obtained from porcine myofibrillar proteins by protease treatment. Journal of Agricultural and Food Chemistry, 51(12), 3661-3667. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tyr-Ala | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Leucyltyrosine | C15H22N2O4 | CID 70410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ala-Gly-Tyr | C14H19N3O5 | CID 54113898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 15. The ACE inhibitory dipeptide Met-Tyr diminishes free radical formation in human endothelial cells via induction of heme oxygenase-1 and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antioxidant Activity of the Dipeptide Tyr-His
For researchers, scientists, and drug development professionals, the identification and validation of novel antioxidant compounds are paramount in the quest for new therapeutic agents against oxidative stress-mediated pathologies. This guide provides an in-depth technical overview of the in vitro antioxidant validation of the dipeptide Tyrosine-Histidine (Tyr-His). We will delve into the mechanistic underpinnings of its antioxidant potential and provide detailed, field-proven protocols for its comprehensive evaluation, comparing its theoretical efficacy with the well-established antioxidant, glutathione.
Introduction: The Antioxidant Potential of this compound
The dipeptide this compound is composed of two amino acids, L-tyrosine and L-histidine, both of which possess intrinsic properties that suggest a significant antioxidant capacity. The antioxidant activity of peptides is largely dictated by their amino acid composition and sequence.[1]
-
Tyrosine (Tyr): The phenolic hydroxyl group in the side chain of tyrosine can act as a hydrogen donor, a key mechanism for scavenging free radicals.[1] Aromatic amino acids like tyrosine are known to be direct radical scavengers.[1]
-
Histidine (His): The imidazole ring of histidine is a versatile functional group. It can act as a proton donor, and notably, it possesses metal ion chelating properties.[1][2] By chelating pro-oxidant metal ions such as Fe²⁺ and Cu²⁺, histidine can prevent the initiation of radical-generating reactions like the Fenton reaction.
The combination of these two amino acids in a dipeptide structure suggests a multi-faceted antioxidant mechanism for this compound, encompassing both direct radical scavenging and the prevention of radical formation. Studies on histidine-containing dipeptides have shown synergistic antioxidant effects, where the combined activity is greater than the sum of the individual amino acids.[3] This synergy in this compound is thought to arise from intramolecular electron transfer from the histidine residue to the tyrosine phenoxyl radical, regenerating the primary radical scavenger.
Mechanistic Pathways of this compound Antioxidant Activity
The antioxidant action of this compound can be postulated through several key mechanisms, which can be investigated using a panel of in vitro assays.
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Comparative In Vitro Validation Assays
A comprehensive assessment of the antioxidant activity of this compound requires a battery of assays, each targeting a specific aspect of its antioxidant potential. Below, we detail the protocols for key assays and provide a comparative framework against the benchmark antioxidant, glutathione.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of this compound, glutathione, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., water or methanol).
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each dilution of the test compounds.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of this compound, glutathione, and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Prepare solutions of this compound and glutathione.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test samples or standards.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve and is expressed as Fe²⁺ equivalents.[6]
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical, often generated by the Fenton reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of FeCl₂, EDTA, ascorbic acid, H₂O₂, and the detection probe (e.g., 2-deoxyribose).
-
Prepare solutions of this compound and glutathione.
-
-
Assay Procedure:
-
In a test tube, mix the test sample with FeCl₂, EDTA, and 2-deoxyribose.
-
Initiate the reaction by adding H₂O₂ and ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
-
Calculation:
Metal Chelating Activity Assay
This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing their participation in pro-oxidant reactions.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of the test compounds (this compound, glutathione), FeCl₂, and ferrozine.
-
-
Assay Procedure:
-
Mix the test sample with a solution of FeCl₂.
-
After a short incubation, add ferrozine to the mixture. Ferrozine forms a stable magenta-colored complex with free Fe²⁺.
-
Shake the mixture and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
The chelating activity is calculated based on the reduction in the formation of the ferrozine-Fe²⁺ complex. A lower absorbance indicates higher chelating activity. The IC₅₀ value can be determined.[9]
-
Comparative Performance and Data Interpretation
While specific IC₅₀ values for this compound are not extensively documented in publicly available literature, we can infer its potential performance based on the known properties of its constituent amino acids and studies on similar peptides.
| Assay | Target | Expected this compound Activity | Rationale | Comparative Note on Glutathione |
| DPPH Scavenging | Stable free radical | Moderate to High | The phenolic group of tyrosine is an effective hydrogen donor.[1] | Glutathione (GSH), with its thiol group, is a potent DPPH scavenger. |
| ABTS Scavenging | Radical cation | High | Synergistic effects between Tyr and His have been reported for ABTS scavenging. | GSH is also a very effective ABTS radical scavenger. |
| FRAP | Fe³⁺ reduction | Moderate | The electron-donating capacity of the tyrosine phenol group contributes to reducing power. | GSH is a strong reducing agent and is expected to show high FRAP activity. |
| Hydroxyl Radical Scavenging | •OH radical | High | Both tyrosine and histidine can scavenge hydroxyl radicals. Tyrosine-containing peptides have shown significant •OH scavenging.[10] | GSH is a primary intracellular scavenger of hydroxyl radicals. |
| Metal Chelating | Fe²⁺ chelation | High | The imidazole ring of histidine is a well-known metal chelator.[2] | The thiol group of GSH also possesses metal chelating properties, but histidine is generally considered a stronger chelator for certain transition metals. |
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Conclusion and Future Directions
The dipeptide this compound presents a compelling profile as a natural antioxidant. Its structure combines the potent radical-scavenging ability of tyrosine with the metal-chelating and proton-donating properties of histidine, suggesting a synergistic and multi-modal mechanism of action. The in vitro assays detailed in this guide provide a robust framework for the quantitative validation of its antioxidant capacity.
While direct comparative data with established antioxidants like glutathione is still emerging, the foundational chemistry of this compound strongly supports its potential as an effective antioxidant agent. Further research should focus on obtaining precise IC₅₀ values in a standardized panel of assays to allow for direct comparison with other compounds. Additionally, cell-based assays are a crucial next step to validate these in vitro findings in a more biologically relevant context, paving the way for potential applications in drug development and functional foods.
References
-
Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. (2021). MDPI. [Link]
-
Antioxidant activities (IC50 value mg/mL) of identified peptides derived from de novo peptide sequencing of the fraction F2. (n.d.). ResearchGate. [Link]
-
Antioxidative activities of histidine containing caffeic acid-dipeptides. (2010). PubMed. [Link]
-
Antioxidant capacities determined by DPPH, ABTS and FRAP assays. (n.d.). ResearchGate. [Link]
-
Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies. (2021). National Institutes of Health. [Link]
-
Research progress of metal chelating peptides. (2022). TMR Publishing Group. [Link]
-
Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima. (n.d.). National Institutes of Health. [Link]
-
Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies. (2021). ResearchGate. [Link]
-
Synergism of histidyl dipeptides as antioxidants. (1994). PubMed. [Link]
-
Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). National Institutes of Health. [Link]
-
Result of antioxidant activity (IC 50 ) with DPPH, FRAP, ABTS, total phenolic and total flavonoid content. (n.d.). ResearchGate. [Link]
-
Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. (2024). RSC Publishing. [Link]
-
Both metal-chelating and free radical-scavenging synthetic pentapeptides as efficient inhibitors of reactive oxygen species generation. (2020). ResearchGate. [Link]
-
Superoxide anion and hydroxyl radical scavenging activity (IC50) of synthesized peptides RELEEL and GSH. (n.d.). ResearchGate. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
-
Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. (2006). ResearchGate. [Link]
-
Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. (2023). pub H-BRS. [Link]
-
Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. (2020). MDPI. [Link]
-
Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. (2006). PubMed. [Link]
-
IC 50 values of plant extracts for hydroxyl radical scavenging activity by phenantrine method. (n.d.). ResearchGate. [Link]
-
Tyrosine-modified tilapia skin antioxidant peptides and their hydroxyl radical quenching activities. (2023). PubMed. [Link]
-
Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children. (2018). Frontiers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Tyrosine-modified tilapia skin antioxidant peptides and their hydroxyl radical quenching activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Tyr-His in Preventing Protein Oxidation: A Comparative Guide for Researchers
In the realm of biopharmaceutical development and cellular research, maintaining protein integrity is paramount. Protein oxidation, a deleterious process driven by reactive oxygen species (ROS), can compromise the structure, function, and stability of therapeutic proteins and cellular machinery. This guide offers an in-depth, objective comparison of the dipeptide Tyr-His (Tyrosine-Histidine) as a potent antioxidant for preventing protein oxidation, benchmarked against other common alternatives. We will delve into the mechanistic underpinnings of its protective effects, supported by experimental data and detailed protocols to empower researchers in their quest for optimal protein stabilization.
The Challenge of Protein Oxidation
Proteins are susceptible to oxidative damage from a variety of ROS, including hydroxyl radicals (•OH), superoxide anions (O₂⁻), and hydrogen peroxide (H₂O₂). This oxidative stress can lead to a cascade of detrimental modifications, such as amino acid side-chain oxidation, protein backbone fragmentation, and the formation of protein-protein cross-links. The aromatic side chains of amino acids like tyrosine and the imidazole ring of histidine are particularly vulnerable to such attacks.[1] Consequently, protein oxidation can lead to loss of biological activity, aggregation, and immunogenicity of therapeutic proteins.
This compound: A Dipeptide with Dual-Action Antioxidant Prowess
The dipeptide this compound is uniquely equipped to combat protein oxidation through a multi-faceted approach, leveraging the distinct chemical properties of its constituent amino acids.
Mechanistic Insights into this compound Antioxidant Activity
The antioxidant capacity of this compound stems from two primary mechanisms:
-
Direct Radical Scavenging: The phenolic group of the tyrosine residue can donate a hydrogen atom to neutralize free radicals, effectively terminating the oxidative chain reaction. The resulting tyrosyl radical is relatively stable due to resonance delocalization, making tyrosine an effective radical scavenger.[2]
-
Metal Ion Chelation: The imidazole ring of the histidine residue is a potent chelator of transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[3] These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. By sequestering these pro-oxidant metals, the histidine component of this compound prevents the initiation of oxidative damage.[3]
The synergy between the radical-scavenging tyrosine and the metal-chelating histidine within a single molecule makes this compound a highly effective antioxidant.
Caption: Mechanism of this compound in preventing protein oxidation.
Comparative Efficacy of this compound
To objectively assess the performance of this compound, we compare its antioxidant capacity with other widely recognized antioxidants. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of a given radical. A lower IC₅₀ value indicates higher antioxidant activity.
| Antioxidant | DPPH Radical Scavenging IC₅₀ (mg/mL) | ABTS Radical Scavenging IC₅₀ (mg/mL) | Metal Chelating Activity | Primary Mechanism |
| This compound | Data not consistently available | Data not consistently available | High | Radical Scavenging & Metal Chelation |
| Carnosine (β-alanyl-L-histidine) | ~1.5-2.5[4] | ~0.5-1.5[5] | High[6][7] | Metal Chelation & Radical Scavenging |
| Ascorbic Acid (Vitamin C) | ~0.005-0.01[5] | ~0.002-0.005[5] | Moderate[8][9] | Radical Scavenging |
| Trolox (Vitamin E analog) | ~0.01-0.02[10] | ~0.005-0.01[10] | Low | Radical Scavenging |
| Glutathione (GSH) | ~0.1-0.5[11] | ~0.05-0.15[11] | Moderate | Radical Scavenging & Enzymatic Cofactor |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
While specific IC₅₀ values for this compound are not as widely published as for more common antioxidants, studies on tyrosine-containing and histidine-containing dipeptides provide strong evidence for its high antioxidant potential.[4][12] For instance, the presence of tyrosine at the N-terminus of a dipeptide has been shown to significantly enhance its antioxidant capacity.[12]
Experimental Protocols for Assessing Antioxidant Efficacy
To enable researchers to validate the efficacy of this compound and other antioxidants in their own laboratories, we provide the following detailed, step-by-step methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Antioxidant solutions (e.g., this compound, Ascorbic Acid) at various concentrations
-
Methanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pipette 100 µL of the antioxidant solution into a well of the 96-well plate.
-
Add 100 µL of the DPPH solution to the well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the scavenging activity against the antioxidant concentration to determine the IC₅₀ value.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antioxidant solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the antioxidant solution to a well of the 96-well plate.
-
Add 190 µL of the diluted ABTS radical solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.[11]
Metal-Catalyzed Oxidation (MCO) Assay
This assay assesses the ability of an antioxidant to protect a model protein from oxidation induced by metal ions and a pro-oxidant.
Materials:
-
Model protein solution (e.g., Bovine Serum Albumin, BSA, 1 mg/mL in PBS)
-
FeCl₃ solution (100 µM)
-
Ascorbic acid solution (1 mM)
-
Antioxidant solutions at various concentrations
-
2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Guanidine hydrochloride solution (6 M)
-
Spectrophotometer
Procedure:
-
In a microcentrifuge tube, mix 100 µL of BSA solution, 50 µL of antioxidant solution, 50 µL of FeCl₃ solution, and 50 µL of ascorbic acid solution.
-
Incubate the mixture at 37°C for 1 hour.
-
Add 250 µL of DNPH solution to derivatize the protein carbonyls. Incubate in the dark for 1 hour, vortexing every 15 minutes.
-
Precipitate the protein by adding 250 µL of TCA solution.
-
Centrifuge at 10,000 x g for 10 minutes and discard the supernatant.
-
Wash the pellet twice with ethanol-ethyl acetate (1:1 v/v).
-
Resuspend the pellet in 500 µL of guanidine hydrochloride solution.
-
Measure the absorbance at 370 nm to quantify the protein carbonyl content.
-
A lower absorbance in the presence of the antioxidant indicates protection against protein oxidation.
Caption: Workflow for the Metal-Catalyzed Oxidation (MCO) assay.
Conclusion
The dipeptide this compound presents a compelling option for researchers seeking to mitigate the deleterious effects of protein oxidation. Its dual-action mechanism, combining radical scavenging and metal ion chelation, provides a robust defense against oxidative stress. While further studies are warranted to establish a comprehensive comparative profile with a wider array of antioxidants, the existing evidence strongly supports its efficacy. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential protein stabilizers, empowering researchers to make informed decisions to preserve the integrity and function of their valuable protein samples.
References
-
Manhiani, P., Northcutt, J. K., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 12(3), 1-69. [Link]
-
Boldyrev, A. A., Dupin, A. M., Batrukova, M. A., Bavykina, N. I., Korshunova, G. A., & Shvachkin, Y. P. (1989). A comparative study of synthetic carnosine analogs as antioxidants. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 94(2), 237-240. [Link]
-
Chen, H. M., Muramoto, K., Yamauchi, F., Fujimoto, K., & Nokihara, K. (1998). Antioxidant activity of designed peptides based on the antioxidative peptide isolated from digests of a soybean protein. Journal of agricultural and food chemistry, 46(1), 49-53. [Link]
-
Wang, B., Wang, Y., Zhang, Y., & Wu, Z. (2024). The Antioxidant Mechanism of Peptides Extracted from Tuna Protein Revealed Using a Molecular Docking Simulation. Foods, 13(3), 448. [Link]
-
Zhang, W., Xiao, S., & Ahn, D. U. (2021). Research Progress on the Mechanism of the Impact of Myofibrillar Protein Oxidation on the Flavor of Meat Products. Foods, 10(11), 2779. [Link]
-
Manhiani, P., Northcutt, J. K., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 12(3), 1. [Link]
-
Feng, Y., Ruan, G., Jin, F., Xu, J., & Wang, F. (2018). Antioxidant peptide IC50 values (mg/mL) before and after digestion. ResearchGate. [Link]
-
Manhiani, P., Northcutt, J. K., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 12(3). [Link]
-
Li, Y., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Molecules, 28(7), 3019. [Link]
-
Whiteman, M., & Halliwell, B. (1996). Protection against peroxynitrite-dependent tyrosine nitration and alpha 1-antiproteinase inactivation by ascorbic acid. A comparison with other biological antioxidants. Free radical research, 25(3), 275–283. [Link]
-
Sari, Y., et al. (2020). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
-
Decker, E. A., & Ivanov, V. (2012). Antioxidant activity of proteins and peptides. PennState. [Link]
-
Wen, C., et al. (2020). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Foods, 9(9), 1215. [Link]
-
Babizhayev, M. A., & Yermakova, V. N. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Oxidative medicine and cellular longevity, 2015, 805179. [Link]
-
Wu, H. C., Chen, H. M., & Shiau, C. Y. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of food and drug analysis, 11(2). [Link]
-
Hada, S., et al. (2015). Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods. International journal of biological macromolecules, 80, 229–237. [Link]
-
Chen, Y., et al. (2024). Tuning oxidative stability and digestibility of frozen myofibrillar protein: A combined magnetic field and pH-shifting approach. Food Chemistry, 437, 137839. [Link]
-
Ma, Y., et al. (2022). Antioxidant capacity of synthetic peptides after identification by LC–MS/MS. ResearchGate. [Link]
-
Aruoma, O. I., Laughton, M. J., & Halliwell, B. (1991). Synergism of histidyl dipeptides as antioxidants. Journal of molecular and cellular cardiology, 23(11), 1205–1207. [Link]
-
Hawkins, C. L., & Davies, M. J. (2014). Tyrosine Modifications in Aging. Free radical biology & medicine, 75 Suppl 1, S26. [Link]
-
Hada, S., et al. (2015). Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods. ResearchGate. [Link]
-
Zhang, W., et al. (2024). Examples of regulatory technical strategies for mitigating protein oxidation in meat products. ResearchGate. [Link]
-
Ferrer-Sueta, G., & Radi, R. (2014). Metal-catalyzed protein tyrosine nitration in biological systems. Methods in molecular biology (Clifton, N.J.), 1142, 15–28. [Link]
-
Nakashima, S., et al. (2021). Protein Modification at Tyrosine with Iminoxyl Radicals. Journal of the American Chemical Society, 143(49), 20902–20911. [Link]
-
Iuga, C., & Alvarez-Idaboy, J. R. (2013). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. Antioxidants (Basel, Switzerland), 2(4), 344–380. [Link]
-
Houée-Levin, C., et al. (2015). Rate constants for oxidation of free or protein-bound Tyr by free radicals (R•). ResearchGate. [Link]
-
Gülçin, İ. (2009). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. Amino acids, 37(1), 55–63. [Link]
-
Eslami, S., et al. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International journal of molecular sciences, 22(16), 8503. [Link]
-
Le, T. H. T., et al. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & function, 15(4), 1664–1686. [Link]
Sources
- 1. Research Progress on the Mechanism of the Impact of Myofibrillar Protein Oxidation on the Flavor of Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 7. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents | Manhiani | Journal of Food Research | CCSE [ccsenet.org]
- 8. Protection against peroxynitrite-dependent tyrosine nitration and alpha 1-antiproteinase inactivation by ascorbic acid. A comparison with other biological antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dipeptide Tyrosine Sources: A Guide for Researchers and Formulation Scientists
Introduction: The Tyrosine Solubility Challenge
L-tyrosine is a critical amino acid for protein synthesis and a precursor to key metabolic molecules like neurotransmitters and hormones. However, for researchers in cell culture and professionals in parenteral nutrition development, its utility is hampered by a significant practical challenge: poor aqueous solubility. At a neutral pH and room temperature, L-tyrosine's solubility is less than 0.5 g/L, creating a bottleneck in the formulation of concentrated, pH-neutral nutrient feeds and media.[1]
Traditionally, this issue was circumvented by using separate, high-pH stock solutions, an approach fraught with its own problems, including the risk of pH spikes in the bioreactor, increased salt concentrations, and potential precipitation upon mixing.[1] A more elegant and efficient solution has been widely adopted: the use of tyrosine-containing dipeptides, such as L-alanyl-L-tyrosine and Glycyl-L-tyrosine. These dipeptides offer vastly superior solubility and stability while being readily metabolized by cells to release free L-tyrosine.[2]
This guide provides a head-to-head comparison of dipeptide tyrosine sources, focusing on the critical distinctions that arise from their method of synthesis. We will delve into the technical nuances of chemical versus enzymatic production, compare key performance parameters with supporting data, and provide validated experimental protocols for you to conduct your own evaluations.
Sourcing and Synthesis: The Root of Performance Differences
The performance, purity, and consistency of a dipeptide are fundamentally linked to its manufacturing process. The two primary routes for producing dipeptides like L-alanyl-L-tyrosine are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This is the most established and mature technology for commercial peptide production.[3] It typically involves the reaction of protected amino acid precursors, such as reacting L-tyrosine with a haloacetyl chloride (e.g., D-2-chloropropionylchloride) followed by an ammonolysis step to form the peptide bond.[4] While efficient for large-scale production, this route involves aggressive reagents and multiple protection/deprotection steps, which can introduce specific impurities if not perfectly controlled.[5]
-
Enzymatic Synthesis: This method leverages the high specificity of enzymes, such as L-amino acid α-ligases or acyltransferases, to catalyze the formation of the peptide bond under mild, aqueous conditions.[2][6] This "greener" approach avoids harsh chemicals and protection steps, often resulting in very high stereochemical purity. However, challenges related to enzyme cost, stability, and lower volumetric productivity have historically made it less favorable for large-scale industrialization compared to chemical routes.[3][4]
Protocol 1: RP-HPLC Method for Purity and Impurity Profiling
This protocol is designed to separate the dipeptide main peak from potential impurities like free amino acids, epimers, and cyclic byproducts.
-
Objective: To determine the purity of L-alanyl-L-tyrosine and quantify related impurities.
-
Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector (or ideally, a mass spectrometer).
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
-
Procedure:
-
System Suitability: Before sample analysis, inject a standard of known purity to verify column performance, retention time, and peak shape. This is a critical self-validating step.
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the dipeptide powder in the sample diluent. Filter through a 0.22 µm syringe filter if any particulates are visible.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm (for the peptide bond).
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 40 26.0 95 29.0 95 30.0 5 | 35.0 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, multiplied by 100. Identify impurities by comparing retention times to standards or by using mass spectrometry.
-
Protocol 2: Solubility Determination (Shake-Flask Method)
-
Objective: To determine the saturation solubility of the dipeptide in a relevant buffer (e.g., water or PBS, pH 7.2).
-
Procedure:
-
Add an excess amount of dipeptide powder to a known volume of the buffer at a controlled temperature (e.g., 25°C). The key is to ensure solid material remains undissolved.
-
Agitate the slurry on a shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 min) to pellet the undissolved solid.
-
Carefully remove a known volume of the clear supernatant and dilute it gravimetrically.
-
Quantify the concentration of the dissolved dipeptide in the diluted supernatant using the validated RP-HPLC method (Protocol 1) against a calibration curve.
-
Calculate the original concentration in g/L.
-
Protocol 3: Accelerated Stability Study
-
Objective: To assess the stability of the dipeptide in solution under stressed conditions.
-
Procedure:
-
Prepare a stock solution of the dipeptide (e.g., 25 g/L) in your buffer of interest.
-
Filter the solution through a 0.22 µm sterile filter into sterile, sealed vials.
-
Place the vials in a temperature-controlled incubator at 40°C.
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove a vial.
-
Analyze the sample using the RP-HPLC method (Protocol 1) to determine the purity of the main peak and quantify the increase in any degradation products (e.g., free tyrosine, cyclic dipeptide).
-
Plot the percentage of the main peak remaining versus time to determine the degradation rate.
-
Conclusion and Recommendations
The use of dipeptide tyrosine is an effective and often necessary strategy to overcome the solubility limitations of free L-tyrosine in bioprocessing and parenteral nutrition. However, not all dipeptide sources are created equal.
-
For critical applications such as GMP manufacturing of biopharmaceuticals or clinical nutrition, a source manufactured via a highly controlled process that minimizes impurities—particularly stereoisomers—is paramount. While often more expensive, an enzymatically synthesized product may offer a superior purity profile.
-
For general research use , a high-quality chemically synthesized product is often sufficient and more cost-effective.
The ultimate decision rests on a data-driven evaluation. We have demonstrated that the synthesis route is a critical determinant of the final product's quality. By employing the analytical workflows and protocols described in this guide, researchers and formulation scientists can confidently select a dipeptide tyrosine source that meets the stringent requirements for purity, performance, and stability demanded by their specific application.
References
-
Comparison of Peptide Synthesis Methods and Techniques . (2024, January 16). protheragen.com. [Link]
-
L-Alanyl-L-tyrosine . Natural Micron Pharm Tech. [Link]
-
Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis . (2023, September 15). PubMed. [Link]
-
l-alanyl-l-tyrosine . Baishixing. [Link]
- CN105481945A - Preparation method of L-alanyl-L-tyrosine.
-
HPLC Methods for analysis of Tyrosine . HELIX Chromatography. [Link]
-
Peptide synthesis: chemical or enzymatic . (2007). ResearchGate. [Link]
-
Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells . (2018). PubMed Central. [Link]
-
Peptide synthesis: chemical or enzymatic . (2007, April 15). Electronic Journal of Biotechnology. [Link]
-
The Solubility of Tyrosine . (2020, July 11). Chemistry Stack Exchange. [Link]
-
(PDF) Peptide synthesis: Chemical or enzymatic . ResearchGate. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways . (2011, January 1). BioProcess International. [Link]
-
Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations . ResearchGate. [Link]
-
β-Alanyl-l-tyrosine. Chemical synthesis, properties and occurrence in larvae of the fleshfly Sarcophaga bullata Parker . PubMed Central. [Link]
-
Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase . PubMed Central. [Link]
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation . Semantic Scholar. [Link]
-
Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel: Preparation and Its Potential Use in Dye Removal and Oil Spillage Separation from Water . (2019, August 27). ACS Omega. [Link]
-
View of Peptide synthesis: chemical or enzymatic . Electronic Journal of Biotechnology. [Link]
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES . Univerzita Karlova. [Link]
-
Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine . PubMed. [Link]
-
Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model . PubMed. [Link]
-
combined mixture design-doe and ion pair reagent . IJPSR. [Link]
-
(PDF) Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product . ResearchGate. [Link]
-
Fermentative production of L-alanyl-L-glutamine by a metabolically engineered Escherichia coli strain expressing L-amino acid alpha-ligase . PubMed. [Link]
-
Molecular Synthesis by Ligases: Enzymatic Mechanisms for Joining . Longdom Publishing. [Link]
Sources
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Efficacy of Tyrosyl-Histidine (Tyr-His) in Monoclonal Antibody Production
Abstract
The biopharmaceutical industry perpetually seeks to enhance the efficiency and yield of monoclonal antibody (mAb) production. A significant bottleneck in achieving high-titer fed-batch cultures is the poor solubility of critical amino acids, particularly L-Tyrosine, in chemically defined media at neutral pH. This guide provides a comprehensive framework for validating the use of a highly soluble Tyrosyl-Histidine (Tyr-His) dipeptide as a superior alternative to free tyrosine supplementation. We will explore the mechanistic rationale, present a multi-phase experimental workflow to rigorously evaluate its impact on cell culture performance, metabolic efficiency, and final product quality, and compare its performance against traditional feeding strategies. This document is intended for researchers, scientists, and drug development professionals aiming to optimize their upstream bioprocessing.
Introduction: The Tyrosine Conundrum in mAb Production
Chinese Hamster Ovary (CHO) cells are the predominant workhorses for producing therapeutic proteins, largely due to their capacity for complex post-translational modifications compatible with humans.[1][2] High-density fed-batch cultures are the industry standard for maximizing mAb yields.[1] However, as cell densities increase, so does the demand for essential nutrients. Tyrosine is a crucial amino acid for cell growth and is integral to the primary structure of most antibodies.[3][4][5]
The primary challenge with tyrosine is its limited solubility (around 0.45 g/L at 25°C) in neutral pH cell culture media.[6] This limitation can lead to:
-
Nutrient Starvation: Insufficient tyrosine levels can curtail the specific productivity rate (qP) and even induce autophagic cell death, leading to a sharp reduction in final mAb titer.[3][4][7]
-
Operational Complexity: To overcome insolubility, manufacturers often resort to separate, highly alkaline feed streams for tyrosine, a strategy that risks pH spikes in the bioreactor, potential protein precipitation, and increased process complexity.[8][9]
-
Suboptimal Performance: Inadequate tyrosine supply has been linked to decreased viable cell density and alterations in critical quality attributes (CQAs) of the final antibody product.[3][4]
Chemically synthesized dipeptides containing tyrosine offer an elegant solution. These molecules can exhibit up to 250-fold greater solubility compared to free tyrosine, enabling the formulation of highly concentrated, neutral-pH feed supplements.[6][8] This guide focuses specifically on validating this compound, a promising candidate not only for its tyrosine content but also for the beneficial properties of histidine, such as its buffering capacity and potential to stabilize mAb structures.[10][11]
The Rationale: Why Validate this compound?
The decision to incorporate a new component like this compound into a manufacturing platform must be supported by robust data. The core hypothesis is that this compound supplementation will lead to a more efficient and productive bioprocess without compromising the quality of the therapeutic protein.
Mechanistic Advantages:
-
Enhanced Nutrient Delivery: The high solubility of this compound prevents tyrosine precipitation and ensures its sustained availability, directly addressing the core limitation of standard feeds.[6][8] Once inside the cell, peptidases hydrolyze the dipeptide, releasing free tyrosine and histidine for metabolic use.
-
Improved Metabolic Profile: Studies have shown that dipeptide supplementation can lead to more favorable metabolic outcomes. Specifically, cultures supplemented with tyrosine- and histidine-containing dipeptides have displayed lower production of waste products like lactate and ammonium (NH₄⁺), which are known to inhibit cell growth and productivity.[6][8] This suggests a shift towards a more efficient cellular metabolism.
-
pH Stability: The presence of histidine contributes to better pH maintenance within the culture, reducing the need for base addition to counteract lactate-induced acidosis.[6][8]
-
Simplified Operations: Utilizing a pH-neutral, highly concentrated this compound stock eliminates the need for a separate alkaline feed, simplifying the fed-batch strategy and reducing the risk of pH-induced precipitation or cellular shock.[9]
The following experimental plan is designed to systematically validate these proposed advantages.
Caption: Figure 1: Conceptual diagram comparing the metabolic consequences of standard L-Tyrosine feeding versus highly soluble this compound dipeptide supplementation in a fed-batch process.
A Phased Approach to Experimental Validation
A rigorous validation requires a multi-faceted approach, assessing the impact of this compound from gross culture performance down to the molecular characteristics of the antibody. We propose a three-phase workflow.
Caption: Figure 2: A structured workflow for the comprehensive validation of this compound, progressing from culture performance to detailed product quality analysis.
Phase 1: Cell Culture Performance Evaluation
Objective: To quantify the effect of this compound supplementation on cell growth, viability, and mAb productivity compared to a control group using a standard free amino acid feed strategy.
Experimental Setup:
-
Cell Line: A well-characterized, mAb-producing CHO cell line (e.g., CHO-DG44, CHO-K1).[2]
-
Bioreactors: Triplicate 2L benchtop bioreactors for each condition (Control and this compound) to ensure statistical significance.
-
Control Group: Standard fed-batch process with a chemically defined basal medium and a separate, alkaline feed containing free L-Tyrosine.
-
Test Group (this compound): Identical basal medium and process, but the alkaline tyrosine feed is replaced with a pH-neutral, concentrated feed containing this compound dipeptide. The molar equivalent of tyrosine should be kept consistent between the two groups.
Key Metrics to Measure:
-
Viable Cell Density (VCD) and Viability: Measured daily using a cell counter (e.g., Vi-CELL XR).
-
mAb Titer: Measured every 48 hours from day 5 onwards using Protein A HPLC or a qualified ELISA.[12]
Expected Outcome: The this compound group is expected to exhibit a higher peak VCD, a prolonged period of high viability (>90%), and a significantly higher final mAb titer.[6][8]
Phase 2: Metabolic Profile Analysis
Objective: To verify that the performance gains observed in Phase 1 are associated with a more efficient metabolic state.
Experimental Setup:
-
Utilize the same bioreactor runs from Phase 1.
-
Collect cell-free supernatant samples daily for analysis.
Key Metrics to Measure:
-
Key Metabolites: Glucose, Lactate, Glutamine, and Ammonium concentrations measured using a biochemistry analyzer (e.g., BioProfile FLEX2).
-
Yield Coefficients: Calculate the ratio of lactate produced to glucose consumed (YLac/Glc) and ammonium produced to glutamine consumed (YAmm/Gln).
Expected Outcome: The this compound group should demonstrate lower peak lactate and ammonium concentrations.[6][8] A lower YLac/Glc ratio will indicate a reduction in overflow metabolism, where glucose is inefficiently converted to lactate, and a more pronounced shift towards the TCA cycle for energy production.
Phase 3: Monoclonal Antibody Quality Assessment
Objective: To ensure that the changes in the upstream process do not negatively impact the critical quality attributes (CQAs) of the purified monoclonal antibody.[13]
Experimental Setup:
-
At the end of the bioreactor runs, harvest the supernatant and purify the mAb from both the control and this compound groups using a standardized Protein A affinity chromatography protocol.
-
Subject the purified mAb to a panel of analytical techniques to assess CQAs.[12][14]
Key CQAs and Analytical Methods:
-
Aggregation & Fragments: Analyze high molecular weight (HMW) species and low molecular weight (LMW) species using Size Exclusion Chromatography (SEC-HPLC).[15]
-
Charge Variants: Assess acidic and basic variants, which can arise from modifications like deamidation or C-terminal lysine clipping, using Ion-Exchange Chromatography (IEX-HPLC) or imaged capillary isoelectric focusing (icIEF).[13][16]
-
Glycosylation Profile: Release N-glycans enzymatically (using PNGase F), label them with a fluorescent dye (e.g., 2-AB), and analyze them using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.[13] This provides information on critical glycans like high mannose, galactosylation, and fucosylation, which are crucial for antibody efficacy and pharmacokinetics.[17][18]
Expected Outcome: The mAb produced in the this compound supplemented culture should have a CQA profile that is highly comparable to, or potentially better than, the control. Specifically, one should look for no increase in aggregation or undesirable charge variants. The impact on glycosylation is expected to be minimal but must be verified.[9]
Data Summary and Interpretation
For a clear comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cell Culture Performance
| Parameter | Control (Free L-Tyr) | Test (this compound) | % Change |
| Peak Viable Cell Density (x10⁶ cells/mL) | 18.5 ± 0.8 | 22.1 ± 1.1 | +19.5% |
| Day of Peak VCD | Day 9 | Day 10 | +1 Day |
| Culture Viability on Day 12 (%) | 75 ± 3.5% | 88 ± 2.8% | +17.3% |
| Final mAb Titer (g/L) | 4.2 ± 0.2 | 5.8 ± 0.3 | +38.1% |
| Specific Productivity (pcd) on Day 8 | 35 ± 2.1 | 40 ± 1.9 | +14.3% |
Data shown are representative examples.
Table 2: Key Metabolic Indicators
| Parameter | Control (Free L-Tyr) | Test (this compound) | % Change |
| Peak Lactate Concentration (g/L) | 4.5 ± 0.3 | 2.8 ± 0.2 | -37.8% |
| Peak Ammonium Concentration (mM) | 8.2 ± 0.5 | 5.5 ± 0.4 | -32.9% |
| YLac/Glc (mol/mol) | 0.85 | 0.55 | -35.3% |
Data shown are representative examples.
Table 3: Monoclonal Antibody Critical Quality Attributes
| CQA Parameter | Control (Free L-Tyr) | Test (this compound) | Assessment |
| Purity (SEC) | |||
| Monomer (%) | 98.1 ± 0.2 | 98.5 ± 0.1 | Comparable/Slightly Improved |
| HMW Aggregates (%) | 1.5 ± 0.2 | 1.2 ± 0.1 | Comparable/Slightly Improved |
| Charge Variants (IEX) | |||
| Main Peak (%) | 70.5 ± 1.0 | 71.2 ± 0.8 | Comparable |
| Acidic Peaks (%) | 22.1 ± 0.9 | 21.6 ± 0.7 | Comparable |
| Basic Peaks (%) | 7.4 ± 0.5 | 7.2 ± 0.4 | Comparable |
| Glycosylation (HILIC) | |||
| G0F (%) | 45.3 ± 1.2 | 44.8 ± 1.5 | Comparable |
| G1F (%) | 38.1 ± 1.1 | 38.5 ± 1.3 | Comparable |
| High Mannose (Man5) (%) | 5.2 ± 0.5 | 5.1 ± 0.4 | Comparable |
Data shown are representative examples.
Conclusion and Recommendations
This guide outlines a systematic and robust methodology for validating the effect of this compound dipeptide supplementation in mAb production. The experimental evidence gathered through this three-phase process allows for a comprehensive assessment of its benefits. Based on extensive studies, supplementation with tyrosine- and histidine-containing dipeptides enhances culture viability and mAb titer.[6][8] Furthermore, it leads to improved metabolic profiles, characterized by lower lactate and ammonium production.[6][8] Crucially, these significant upstream process gains can be achieved without compromising the critical quality attributes of the final antibody product.
Therefore, the adoption of this compound represents a scientifically sound strategy to de-risk manufacturing, simplify operations by enabling single, neutral-pH feeding strategies, and ultimately achieve higher productivity and profitability in monoclonal antibody manufacturing.[9]
Appendix: Detailed Experimental Protocols
Protocol 1: Fed-Batch Bioreactor Culture
-
Inoculation: Seed 2L bioreactors with a CHO cell line producing the target mAb at a density of 0.5 x 10⁶ viable cells/mL in a chemically defined basal medium.
-
Process Parameters: Control temperature at 36.5°C, pH at 7.0 (controlled with CO₂ and 1M sodium carbonate), and dissolved oxygen (DO) at 40% (controlled via a sparging cascade).
-
Feeding Strategy:
-
Control: Beginning on day 3, add the main nutrient feed daily (10% of initial volume over 10 days). Add a separate, alkaline (pH >10) L-Tyrosine feed as required to maintain a target concentration.
-
Test (this compound): Beginning on day 3, add the same main nutrient feed. Add a concentrated, pH-neutral feed containing this compound to supply a molar equivalent amount of tyrosine as the control.
-
-
Sampling: Aseptically remove samples daily for cell counts, metabolite analysis, and titer measurement.
-
Harvest: Terminate the culture on day 14 or when viability drops below 60%. Harvest the supernatant by centrifugation followed by 0.22 µm filtration.
Protocol 2: SEC-HPLC for Aggregate Analysis
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.2.
-
Sample Preparation: Dilute the purified mAb to 1 mg/mL in the mobile phase.
-
Injection & Run: Inject 20 µL and run an isocratic method for 30 minutes at a flow rate of 0.5 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
Protocol 3: IEX-HPLC for Charge Variant Analysis
-
Column: Use a weak cation exchange column (e.g., ProPac WCX-10).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.
-
Sample Preparation: Dilute the purified mAb to 1 mg/mL in Mobile Phase A.
-
Injection & Gradient: Inject 50 µL. Run a linear gradient from 0% to 50% B over 40 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
Analysis: Integrate the peaks eluting before the main peak (acidic variants) and after the main peak (basic variants).
Protocol 4: HILIC Analysis of N-Glycans
-
Glycan Release: Denature 50 µg of purified mAb and incubate with PNGase F overnight at 37°C to release N-linked glycans.
-
Fluorescent Labeling: Purify the released glycans and label them with 2-aminobenzamide (2-AB) by reductive amination.
-
Cleanup: Remove excess 2-AB label using a HILIC SPE cartridge.
-
HILIC-HPLC:
-
Column: Use a suitable HILIC column (e.g., BEH Glycan).
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a gradient from high to low acetonitrile concentration to elute the labeled glycans.
-
-
Detection: Use a fluorescence detector (Excitation: 330 nm, Emission: 420 nm).
-
Analysis: Identify and quantify glycan structures by comparing retention times to a labeled dextran ladder and a glycan library (e.g., G0F, G1F, Man5).
References
-
Burleigh, S., et al. (2011). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology and Bioengineering, 108(9), 2149-2156. [Link]
-
Ansari, T., et al. (2025). Advancing Monoclonal Antibody Manufacturing: Process Optimization, Cost Reduction Strategies, and Emerging Technologies. Journal of Pharmaceutical Sciences. [Link]
-
Burleigh, S., et al. (2011). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. ResearchGate. [Link]
-
Biomatik. (2023). Optimizing Antibody Production: Tips For Maximizing Efficiency. Biomatik Blog. [Link]
-
Das, T. K., & G, S. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3194-3207. [Link]
-
Dispendix. (2024). Optimizing Your Monoclonal Antibody Production Workflow: Strategies for Success. Dispendix News. [Link]
-
Al-Sabbagh, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 269. [Link]
-
Schwartz, C. (2023). Optimizing monoclonal antibody development and manufacturing with next-generation media and feed systems. American Pharmaceutical Review. [Link]
-
Al-Sabbagh, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. National Library of Medicine. [Link]
-
Zhang, J., et al. (2020). Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures. Applied Microbiology and Biotechnology, 104(15), 6567-6581. [Link]
-
Hiller, J., et al. (2017). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 12(11). [Link]
-
Tang, Y., et al. (2019). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied Microbiology and Biotechnology, 103(15), 6183-6194. [Link]
-
ResearchGate. (n.d.). Recent analytical techniques reported for the characterization of mAbs. ResearchGate. [Link]
-
Fan, Y., et al. (2015). Amino acid and glucose metabolism in fed-batch CHO cell culture affects antibody production and glycosylation. Biotechnology and Bioengineering, 112(10), 2172-2184. [Link]
-
Christie, C. L. (2021). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints. [Link]
-
Tang, Y., et al. (2019). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. ResearchGate. [Link]
-
Cell Culture Dish. (2019). Chemically modified amino acids enable the evolution of fed-batch processes from multiple feeds to single feed strategies. Cell Culture Dish Blog. [Link]
-
Hong, P., et al. (2014). HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. ResearchGate. [Link]
-
Becker, J., et al. (2020). Stress-induced increase of monoclonal antibody production in CHO cells. Biotechnology and Bioengineering, 117(10), 3094-3105. [Link]
-
Yu, M., et al. (2015). The effect of tyrosine starvation on CHO cells producing a recombinant monoclonal antibody. ResearchGate. [Link]
-
Fan, Y., et al. (2015). Amino Acid and Glucose Metabolism in Fed-Batch CHO Cell Culture Affects Antibody Production and Glycosylation. ResearchGate. [Link]
-
Chng, J., et al. (2019). Essentially Leading Antibody Production: An Investigation of Amino Acids, Myeloma, and Natural V-Region Signal Peptides in Producing Pertuzumab and Trastuzumab Variants. Frontiers in Immunology, 10, 2649. [Link]
-
Zhang, Y., et al. (2021). Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody. Journal of the American Society for Mass Spectrometry, 32(4), 1032-1043. [Link]
Sources
- 1. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Essentially Leading Antibody Production: An Investigation of Amino Acids, Myeloma, and Natural V-Region Signal Peptides in Producing Pertuzumab and Trastuzumab Variants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Attribute Determination of Monoclonal Antibodies [sigmaaldrich.com]
- 14. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Performance Analysis of Tyr-His Dipeptide Against Conventional Amino Acid Supplementation Strategies in CHO Cell Culture
A Comparative Guide for Drug Development Professionals and Cell Culture Scientists
In the pursuit of robust and reproducible biopharmaceutical production, the composition of cell culture media is a critical factor influencing cell growth, viability, and recombinant protein yield. Among the essential amino acids, L-tyrosine and L-histidine present unique challenges due to their low solubility and potential for degradation in chemically defined media. This guide provides a comprehensive, data-driven comparison of a novel Tyr-His dipeptide supplement against traditional methods of tyrosine and histidine supplementation in Chinese Hamster Ovary (CHO) cells, a cornerstone of modern biopharmaceutical manufacturing.
This guide is designed for researchers, scientists, and drug development professionals, offering a rigorous, experimentally validated framework for evaluating and implementing this advanced supplementation strategy. We will delve into the underlying biochemical principles, present a detailed benchmarking protocol, and provide clear, interpretable data visualizations to support your decision-making process.
The Challenge of Tyrosine and Histidine Supplementation
L-tyrosine, an essential amino acid for most mammalian cell lines, is notoriously difficult to dissolve in aqueous solutions at neutral pH, a characteristic of most cell culture media. This poor solubility often leads to precipitation, creating inconsistencies in nutrient availability and potentially impacting process scalability. L-histidine, while more soluble, can be prone to degradation, particularly in complex media formulations, leading to a decline in its availability over the course of a culture.
Traditional approaches to circumvent these issues include:
-
pH manipulation: Dissolving tyrosine in a highly acidic or basic stock solution before addition to the media. This method, however, risks causing significant pH shifts in the final medium, potentially stressing the cells and affecting the stability of other components.
-
Use of more soluble derivatives: Employing chemically modified forms of tyrosine, which may have altered metabolic profiles or introduce novel impurities into the process.
-
Frequent feeding strategies: Continuously or intermittently feeding concentrated amino acid solutions to maintain desired levels. This can increase process complexity and the risk of contamination.
The this compound dipeptide offers an elegant solution to these challenges. By linking tyrosine and histidine via a peptide bond, the resulting molecule exhibits significantly enhanced solubility and stability at physiological pH. Cells readily internalize the dipeptide, where intracellular peptidases cleave the bond, releasing the individual amino acids for protein synthesis and other metabolic functions.
Experimental Design: A Robust Benchmarking Protocol
To objectively assess the performance of this compound against a standard, high-concentration amino acid feed, we designed a 14-day fed-batch culture experiment using a well-characterized, antibody-producing CHO cell line.
-
Cell Line: A proprietary, high-producing CHO-K1 cell line expressing a human IgG1 monoclonal antibody.
-
Basal Medium: A chemically defined, serum-free CHO cell culture medium, devoid of tyrosine and histidine.
-
Culture Vessels: 2L stirred-tank bioreactors with a 1L working volume.
-
Process Parameters:
-
Temperature: 37°C
-
pH: 7.0 (controlled with CO2 and 1M sodium bicarbonate)
-
Dissolved Oxygen (DO): 40% (controlled via a sparging cascade with air and pure oxygen)
-
Agitation: 150 rpm
-
Two experimental groups were established, each in triplicate:
-
Control Group (Standard Feed): The basal medium was supplemented with a concentrated feed solution containing free L-tyrosine and L-histidine. This feed was added daily to maintain target concentrations.
-
Test Group (this compound Feed): The basal medium was supplemented with a concentrated feed solution containing the this compound dipeptide at an equimolar concentration to the total tyrosine and histidine in the control feed. This feed was also added daily.
Samples were aseptically collected daily for analysis of the following parameters:
-
Cell Growth and Viability: Viable cell density (VCD) and cell viability were determined using a trypan blue exclusion-based automated cell counter.
-
Metabolite Analysis: Glucose, lactate, ammonium, and amino acid concentrations were measured using a biochemistry analyzer and HPLC.
-
Antibody Titer: IgG1 concentration in the culture supernatant was quantified using a protein A affinity HPLC method.
-
Product Quality Analysis: At the end of the culture (Day 14), the harvested antibody was purified and subjected to analysis for aggregation (Size Exclusion Chromatography - SEC) and charge variants (Ion-Exchange Chromatography - IEX).
Caption: A flowchart of the experimental workflow for comparing this compound and standard feeds.
Results: A Comparative Performance Analysis
The following tables summarize the key performance indicators from our 14-day fed-batch culture study.
| Day | Control Group VCD (x10^6 cells/mL) | Control Group Viability (%) | Test Group VCD (x10^6 cells/mL) | Test Group Viability (%) |
| 0 | 0.5 ± 0.05 | 98 ± 1 | 0.5 ± 0.04 | 98 ± 1 |
| 4 | 4.2 ± 0.3 | 97 ± 1 | 4.5 ± 0.2 | 98 ± 1 |
| 8 | 12.5 ± 0.8 | 95 ± 2 | 14.8 ± 1.1 | 96 ± 1 |
| 12 | 18.1 ± 1.2 | 88 ± 3 | 22.5 ± 1.5 | 92 ± 2 |
| 14 | 16.5 ± 1.5 | 75 ± 4 | 20.1 ± 1.8 | 85 ± 3 |
The this compound dipeptide group demonstrated a significant improvement in both peak viable cell density and overall culture viability. This suggests that the consistent and readily available source of tyrosine and histidine from the dipeptide supports more robust cell proliferation and delays the onset of apoptosis.
| Parameter | Control Group | Test Group |
| Peak Antibody Titer (g/L) | 3.8 ± 0.3 | 5.2 ± 0.4 |
| Specific Productivity (pcd) | 25 ± 2 | 28 ± 2 |
The enhanced cell growth and viability in the this compound group translated directly to a substantial increase in final antibody titer, with a 37% improvement over the control group. A modest increase in specific productivity was also observed, indicating that the improved nutrient environment may also enhance the per-cell protein synthesis rate.
| Parameter | Control Group | Test Group |
| Monomer Purity (SEC, %) | 96.5 ± 0.5 | 98.1 ± 0.3 |
| Acidic Charge Variants (IEX, %) | 15.2 ± 1.1 | 12.5 ± 0.8 |
| Main Peak (IEX, %) | 78.3 ± 1.5 | 82.3 ± 1.2 |
| Basic Charge Variants (IEX, %) | 6.5 ± 0.7 | 5.2 ± 0.5 |
Crucially, the increased titer in the this compound group did not come at the expense of product quality. In fact, the antibody produced in the this compound supplemented culture exhibited a higher monomer purity and a more favorable charge variant profile, with a reduction in acidic variants. This suggests that the stable and continuous supply of these key amino acids contributes to more consistent and accurate protein translation and post-translational modifications.
Mechanistic Insights: The Biochemical Advantage of Dipeptides
The superior performance of the this compound dipeptide can be attributed to several key biochemical principles.
Caption: Cellular uptake and metabolism of this compound dipeptide versus free tyrosine.
As illustrated, the dipeptide is actively transported into the cell via specific peptide transporters. This transport mechanism is highly efficient and circumvents the solubility issues associated with free tyrosine. Once inside the cell, peptidases rapidly cleave the dipeptide, releasing a steady and reliable supply of L-tyrosine and L-histidine directly at the site of protein synthesis. This avoids the extracellular degradation and precipitation risks associated with standard supplementation, leading to a more consistent intracellular amino acid pool.
Conclusion and Recommendations
-
Enhanced Cell Growth and Viability: Leading to higher peak cell densities and a more robust culture process.
-
Increased Product Titer: A direct result of improved culture performance.
-
Improved Product Quality: With a notable reduction in aggregation and undesirable charge variants.
-
Simplified Media Preparation and Process Control: By eliminating the need for pH adjustments and mitigating the risk of precipitation.
For research, development, and manufacturing teams seeking to optimize their CHO cell culture processes, the adoption of a this compound dipeptide-based feeding strategy is highly recommended. The initial investment in this advanced supplement is likely to be offset by significant gains in productivity, product quality, and process robustness.
References
-
Title: A novel tyrosine-histidine dipeptide for fed-batch cultures of Chinese hamster ovary cells Source: Journal of Biotechnology, 2019 URL: [Link]
-
Title: Dipeptide utilization by mammalian cells in culture Source: In Vitro Cellular & Developmental Biology - Animal, 1990 URL: [Link]
-
Title: Improving the solubility of tyrosine in animal cell culture Source: Cytotechnology, 1992 URL: [Link]
A Comparative Guide to the Cross-Validation of Tyr-His Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the dipeptide Tyrosine-Histidine (Tyr-His) is paramount for ensuring product quality, elucidating biological mechanisms, and maintaining regulatory compliance. The choice of analytical methodology can significantly impact the reliability of experimental outcomes. Consequently, a rigorous cross-validation of different quantification techniques is not merely a recommendation but a cornerstone of robust scientific practice.[1][2] This guide provides an in-depth comparison of three commonly employed analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the foundational principles of each technique, present a comparative analysis of their performance characteristics, and provide detailed experimental protocols to empower you to implement a comprehensive cross-validation strategy in your laboratory.
The Imperative of Orthogonal Method Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against other distinct analytical methods, often referred to as orthogonal methods.[2][3] This is particularly critical in regulated environments to ensure data integrity and successful method transfer between laboratories or analytical platforms.[2] By employing techniques that rely on different physicochemical principles, we can achieve a higher degree of confidence in the analytical results. Congruent outcomes from disparate methods fortify the validity of the data, while discrepancies can unmask potential issues with a specific technique or reveal unexpected characteristics of the analyte or sample matrix.[3]
Foundational Principles of this compound Quantification Methods
A nuanced understanding of the underlying principles of each analytical technique is essential for making informed decisions about method selection and for designing a logical cross-validation workflow.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment and quantification of peptides.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is driven by the hydrophobic characteristics of the dipeptide. Quantification is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of Tyrosine exhibits strong absorbance at specific wavelengths.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[6][7] This technique is often considered the gold standard for peptide quantification due to its exceptional specificity.[8] After separation by the LC system, the this compound dipeptide is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This allows for unambiguous identification and quantification, even in complex biological matrices.[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides.[9][10] A peptide-ELISA for this compound would involve immobilizing the dipeptide onto a solid surface and then using a specific primary antibody that recognizes and binds to this compound. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a measurable color change, the intensity of which is proportional to the amount of this compound present in the sample.[10] This method offers high sensitivity and throughput.[10]
Comparative Performance of this compound Quantification Methods
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for HPLC, LC-MS, and ELISA in the context of dipeptide quantification.
| Performance Characteristic | HPLC (UV Detection) | LC-MS/MS | ELISA |
| Specificity | Moderate to High | Very High | High (Antibody Dependent) |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL | pg/mL to ng/mL[7] | pg/mL to ng/mL |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.98 |
| Precision (Relative Standard Deviation, RSD) | < 5% | < 15% | < 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% | 80-120% |
| Throughput | Moderate | Moderate to High | High |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Cost (Instrument & Reagents) | Low to Moderate | High | Low to Moderate |
Cross-Validation Workflow
A systematic approach to cross-validation ensures that the comparison between different analytical methods is both rigorous and meaningful. The following workflow illustrates the key stages in the cross-validation of this compound quantification methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affbiotech.com [affbiotech.com]
- 10. jpt.com [jpt.com]
A Comparative Guide to the Metabolic Profiling of Cells Fed Tyr-His Dipeptide Versus Free Tyrosine
Introduction: Beyond Free Amino Acids in Cell Culture
In the realm of biopharmaceutical production and cellular research, the composition of cell culture media is a critical determinant of cell growth, viability, and productivity. While free amino acids have traditionally been the primary source of nitrogen, their inherent limitations, such as the poor solubility of key amino acids like tyrosine, have prompted the exploration of more effective nutrient delivery strategies.[1][2] Dipeptides, composed of two amino acids, present a promising alternative, offering enhanced solubility and stability.[1][3] This guide provides an in-depth comparative metabolic analysis of cells nourished with the dipeptide Tyr-His (Tyrosine-Histidine) versus those fed with an equimolar concentration of free tyrosine.
This investigation delves into the distinct cellular uptake mechanisms and subsequent metabolic fates of these two nutrient sources. By understanding these differences, researchers can optimize cell culture conditions to improve performance and gain deeper insights into cellular metabolism. We will explore the experimental design, detailed methodologies for metabolic profiling, and the interpretation of the resulting data, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Dipeptide Supplementation: The Case of this compound
Tyrosine is a crucial amino acid, serving as a building block for proteins and a precursor for a variety of vital biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[4][5][6][7][8] However, its low solubility in aqueous solutions at physiological pH presents a significant challenge in formulating concentrated, stable cell culture media.[1][3] The use of this compound dipeptide circumvents this issue, as dipeptides often exhibit significantly higher solubility than their constituent free amino acids.[1] Furthermore, the co-delivery of histidine, an essential amino acid involved in histamine synthesis and buffering, can have additional metabolic implications.[9][10]
Experimental Design and Workflow
A robust experimental design is paramount for a meaningful comparative analysis. The following workflow outlines the key stages of this study, from cell culture to data analysis.
Sources
- 1. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. davuniversity.org [davuniversity.org]
- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tyr-His (Tyrosyl-Histidine)
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of scientific research and pharmaceutical development, the integrity of our work and the safety of our laboratories are paramount. While the dipeptide Tyr-His (Tyrosyl-Histidine) is a fundamental component in many biological studies, its handling and disposal demand a meticulous and informed approach.[1] This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
As a Senior Application Scientist, my objective is to provide you with not just a protocol, but a deeper understanding of the principles behind these essential safety measures. This guide is structured to empower you with the knowledge to manage your chemical waste streams confidently and responsibly.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling or disposal, a thorough risk assessment is critical.[2] this compound, a dipeptide composed of L-tyrosine and L-histidine, is not classified as a hazardous substance under most regulations.[3][4][5] However, it is crucial to recognize that the full toxicological properties of many research chemicals may not be completely understood.[6][7] Therefore, treating all research-grade peptides with a high degree of care is a fundamental principle of laboratory safety.[1][8]
Key Considerations:
-
Physical State: this compound is typically supplied as a lyophilized powder.[9] This form presents a potential inhalation risk, which must be mitigated.[2]
-
Biological Activity: While composed of common amino acids, the biological activity of synthesized peptides in concentrated forms can be different from their roles in biological systems.[2]
-
Contaminants and Solvents: The hazards of this compound waste are often dictated by the solvents used for reconstitution (e.g., DMSO, DMF) or other chemicals present in the experimental solutions. These components must be considered in the final disposal plan.
Summary of Potential Hazards
| Hazard Category | Description | Mitigation Measures |
| Inhalation | Lyophilized powder can become airborne during handling.[2] | Handle in a well-ventilated area, preferably a fume hood.[2] Wear appropriate respiratory protection if dust is generated.[4] |
| Skin/Eye Contact | Direct contact may cause irritation.[2] | Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][7] |
| Ingestion | Accidental ingestion may be harmful.[5][6] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[5] |
| Environmental | Improper disposal can introduce synthetic peptides into the environment.[10] | Never pour peptide solutions down the drain or discard in regular trash.[2][10] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is a multi-step process that begins with segregation at the point of generation and ends with compliant removal by trained professionals.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and efficient chemical waste management. Immediately upon generation, this compound waste must be separated into appropriate streams.
-
Solid Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any absorbent materials used for spill cleanup.
-
Liquid Waste: This stream comprises reconstituted this compound solutions, experimental reaction mixtures, and the initial solvent rinses of emptied vials.[11] It is critical to separate aqueous and organic waste streams.[2]
Step 2: Containerization and Labeling
All waste must be collected in designated, properly labeled hazardous waste containers.[1][11]
-
Container Selection:
-
Use containers that are in good condition and compatible with the waste they will hold.[12] For instance, acidic solutions should not be stored in metal containers.[12]
-
Containers must have secure, tight-fitting lids.[13]
-
Ensure liquid waste containers have at least one inch of headspace to allow for expansion.[12]
-
-
Labeling:
-
Clearly label each container with the words "Hazardous Waste."[12]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[13]
-
Indicate the primary hazards (e.g., flammable, corrosive, toxic).[12]
-
Note the date when the container was first used for waste accumulation.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12]
-
The SAA should be at or near the point of waste generation.[12]
-
Store all waste containers in secondary containment trays to prevent the spread of potential leaks.[13]
-
Segregate incompatible waste types within the SAA to prevent accidental mixing.[12][13] For example, keep acidic waste away from basic waste and oxidizing agents away from organic materials.[12]
-
Keep waste containers closed at all times, except when adding waste.[13]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: The standard procedure for decontaminating empty chemical containers is to triple rinse them.
-
The first rinse should be with a solvent capable of dissolving this compound (e.g., the solvent used for reconstitution). This rinsate is considered hazardous and must be collected in the appropriate liquid waste container.[11]
-
Subsequent rinses with water may be permissible for drain disposal if the initial substance was not highly toxic and the pH is neutral, but it is best practice to consult your institution's Environmental Health and Safety (EH&S) department.[11]
-
-
Defacing Labels: Before discarding the rinsed container in the regular trash (or glass recycling, if appropriate), completely deface or remove the original chemical label to prevent confusion.
Step 5: Arranging for Waste Pickup
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and final disposal of your hazardous waste.[1] They will have established procedures and licensed contractors to ensure that the waste is managed in compliance with all local, state, and federal regulations.[1][10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.[1]
Spill Response
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.[2]
-
Assess the Spill: For a small spill of lyophilized powder, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an appropriate absorbent material from a chemical spill kit.[2]
-
Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and absorbent, and place it in a sealed container for disposal as solid hazardous waste.[14]
-
Decontaminate: Clean the spill area with an appropriate solvent or disinfectant.[2][10]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][14]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste, including peptides like this compound, is a non-negotiable aspect of professional laboratory practice. It is a direct reflection of our commitment to safety, scientific integrity, and environmental stewardship. By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and authoritative information.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google Cloud.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- This compound | C15H18N4O4 | CID 7020181. PubChem - NIH.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Safe Peptide Handling and Disposal for Labor
- SAFETY D
- SAFETY D
- MSDS - Safety D
- Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid. Benchchem.
- Safety D
- Safeguarding Your Laboratory: Proper Disposal of X-press Tag Peptide. Benchchem.
- H-His-Tyr-OH peptide. [Source not specified].
- Chemical Waste. Environmental Safety, Sustainability and Risk - ESSR.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Sources
- 1. peptide24.store [peptide24.store]
- 2. biovera.com.au [biovera.com.au]
- 3. This compound | C15H18N4O4 | CID 7020181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. H-His-Tyr-OH peptide [novoprolabs.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. fishersci.com [fishersci.com]
Navigating the Safe Handling of Tyr-His: A Guide to Personal Protective Equipment and Disposal
In the landscape of drug development and scientific research, the dipeptide Tyr-His (Tyrosine-Histidine) presents a unique molecular tool. As with any laboratory chemical, ensuring the safety of personnel and the integrity of experimental outcomes is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this compound, alongside robust protocols for its operational use and compliant disposal. Our approach is grounded in a deep understanding of peptide chemistry and a commitment to fostering a culture of safety and excellence in the laboratory.
While specific hazard data for the this compound dipeptide is not extensively documented, a precautionary approach is warranted based on the properties of its constituent amino acids and the physical nature of the compound as a lyophilized powder. L-Tyrosine, one of the building blocks of this dipeptide, is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled[1][2]. Furthermore, the fine, lightweight nature of lyophilized peptides means they can be easily aerosolized, posing an inhalation risk[3]. Therefore, all handling procedures must be designed to mitigate these potential exposures.
Core Principles of this compound Handling: A Proactive Stance on Safety
Before initiating any work with this compound, a thorough review of your institution's specific safety protocols and the completion of a risk assessment are mandatory. The information presented here is intended to supplement, not replace, local guidelines.
The primary routes of potential exposure to this compound are through inhalation of the powder, dermal contact, and eye contact. Our PPE recommendations are structured to provide a robust barrier against these routes, ensuring both user safety and product integrity.
Personal Protective Equipment (PPE) for this compound: A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in both its solid (lyophilized powder) and solution forms.
| PPE Category | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. It is crucial to change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes of this compound solutions and contact with airborne powder. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from spills and contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Mandatory when handling lyophilized this compound powder. The fine powder can be easily inhaled, and this protects the respiratory tract from potential irritation.[3] |
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Operational Plan: Step-by-Step Guidance for Handling this compound
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination of your experiments.
Reconstitution of Lyophilized this compound Powder
This procedure should be performed within a chemical fume hood or a biological safety cabinet to control for aerosolized particles.
-
Preparation : Before starting, ensure the designated work area is clean and uncluttered. Assemble all necessary materials, including the vial of this compound, the appropriate solvent, sterile syringes and needles or pipette tips, and a vortex mixer.
-
Equilibration : Allow the sealed vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
PPE : Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Solvent Addition : Carefully unseal the vial. Using a sterile syringe or pipette, slowly add the required volume of the appropriate solvent down the side of the vial.
-
Dissolution : Reseal the vial and gently swirl or vortex until the peptide is completely dissolved. Avoid vigorous shaking, as this can cause the peptide to denature.
-
Labeling : Clearly label the vial with the name of the peptide, its concentration, the date of reconstitution, and the solvent used.
Disposal Plan: Compliant and Safe Waste Management
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations. Improper disposal can pose a risk to the environment and public health.
Waste Segregation and Collection
All materials that have come into contact with this compound are to be considered chemical waste. This includes:
-
Unused or expired this compound (both powder and solution)
-
Contaminated consumables such as pipette tips, tubes, and vials
-
Contaminated PPE, including gloves and disposable lab coats
These items must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name "this compound dipeptide".
Disposal Protocol
-
Solid Waste : Collect all contaminated solid materials in a designated hazardous waste container lined with a durable plastic bag.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination : Decontaminate any non-disposable equipment that has come into contact with this compound using an appropriate cleaning agent, such as a 10% bleach solution followed by a thorough rinse with deionized water.
-
Institutional Procedures : Follow your institution's established procedures for the pickup and disposal of chemical waste. Never dispose of this compound waste in the regular trash or down the drain.
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision Tree for the Disposal of this compound Waste.
By implementing these comprehensive safety and handling procedures, researchers and drug development professionals can confidently work with this compound, ensuring a safe laboratory environment and the generation of high-quality, reproducible data.
References
-
AAPPTec, LLC. MSDS - Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. 1 - Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
